molecular formula C8H3F3 B8740431 1-Ethynyl-2,3,4-trifluorobenzene CAS No. 819861-96-6

1-Ethynyl-2,3,4-trifluorobenzene

Cat. No.: B8740431
CAS No.: 819861-96-6
M. Wt: 156.10 g/mol
InChI Key: CJVZHWNKDYIPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-2,3,4-trifluorobenzene (CAS 819861-96-6) is a high-value fluorinated aromatic building block with significant utility in advanced materials science and medicinal chemistry research. This compound, with the molecular formula C₈H₃F₃ and a molecular weight of 156.11 g/mol, integrates a reactive terminal alkyne group with a strategically fluorinated benzene ring . The presence of multiple fluorine atoms is a key feature, as fluorine introduction is a well-established strategy in drug design to improve a molecule's metabolic stability, membrane permeability, and binding affinity . The terminal alkyne functionality enables this compound to participate in metal-catalyzed cross-coupling reactions, most notably the Huisgen Sharpless 1,3-dipolar cycloaddition (or "click chemistry"), facilitating the efficient synthesis of complex molecular architectures. Its specific application has been demonstrated in crystal engineering, where it serves as a precursor for the synthesis of halogen-bond donor molecules, such as 1,3,5-tris(iodoethynyl)-2,4,6-trifluorobenzene, which are used to construct functional halogen-bonded frameworks and materials . Researchers value 1-Ethynyl-2,3,4-trifluorobenzene as a critical intermediate for developing new pharmaceutical candidates, agrochemicals, and organic materials, particularly where the introduction of a trifluorinated phenylacetylene moiety can impart desirable physical, chemical, or biological properties. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

819861-96-6

Molecular Formula

C8H3F3

Molecular Weight

156.10 g/mol

IUPAC Name

1-ethynyl-2,3,4-trifluorobenzene

InChI

InChI=1S/C8H3F3/c1-2-5-3-4-6(9)8(11)7(5)10/h1,3-4H

InChI Key

CJVZHWNKDYIPSD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1-Ethynyl-2,3,4-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Ethynyl-2,3,4-trifluorobenzene , a specialized fluorinated building block used in advanced materials science (liquid crystals) and medicinal chemistry.

CAS Number: 819861-96-6 Molecular Formula: C₈H₃F₃ Molecular Weight: 156.11 g/mol IUPAC Name: 1-Ethynyl-2,3,4-trifluorobenzene

Executive Summary

1-Ethynyl-2,3,4-trifluorobenzene is a high-value fluorinated intermediate characterized by a terminal alkyne handle attached to a trifluorinated aromatic core. Its specific substitution pattern (2,3,4-trifluoro) imparts unique electronic properties, making it a critical motif in the design of high-birefringence liquid crystals and metabolically stable drug candidates . The electron-withdrawing nature of the trifluoro-core, combined with the reactive alkyne, allows for versatile downstream functionalization via "Click" chemistry (CuAAC), Sonogashira coupling, and regioselective nucleophilic aromatic substitution (SₙAr).

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule features a benzene ring substituted with three fluorine atoms at contiguous positions (2, 3, and 4) and a terminal ethynyl group at position 1.

  • Fluorine Effect: The three fluorine atoms create a highly electron-deficient π-system. The 2,3,4-pattern creates a strong dipole and lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack.

  • Acidity: The terminal alkyne proton is significantly more acidic than in non-fluorinated phenylacetylene due to the inductive electron-withdrawing effect (-I) of the fluorinated ring. This facilitates easy deprotonation for metallation (e.g., formation of Lithium or Magnesium acetylides).

Physical Properties (Experimental & Predicted)
PropertyValue / RangeNote
Physical State Low-melting solid or LiquidAnalogous to 1-ethynyl-4-fluorobenzene (mp 27°C)
Boiling Point ~150–160 °C (760 mmHg)Estimated based on 1-bromo-2,3,4-trifluorobenzene
Density ~1.25 – 1.35 g/mLHigh density due to polyfluorination
LogP ~2.8 – 3.2Lipophilic character
Solubility Soluble in DCM, THF, HexanesHydrophobic

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis predominantly utilizes the Sonogashira Coupling strategy, starting from 1-bromo-2,3,4-trifluorobenzene.

Synthetic Route[1][2]
  • Precursor: 1-Bromo-2,3,4-trifluorobenzene (commercially available).

  • Coupling: Reaction with Trimethylsilylacetylene (TMSA) using a Pd(0)/Cu(I) catalyst system.

  • Deprotection: Removal of the TMS group using mild base (K₂CO₃/MeOH) or Fluoride source (TBAF).

Workflow Diagram (DOT)

Synthesis Figure 1: Standard Synthetic Pathway via Sonogashira Coupling Start 1-Bromo-2,3,4- trifluorobenzene Inter TMS-Protected Intermediate Start->Inter Sonogashira Coupling Reagent1 TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, THF, 60°C Reagent1->Inter Product 1-Ethynyl-2,3,4- trifluorobenzene Inter->Product Desilylation Reagent2 K2CO3, MeOH or TBAF Reagent2->Product

Figure 1: Step-by-step synthesis from brominated precursor via TMS-protection strategy.

Reactivity Profile

The Alkyne Handle (C≡C-H)

The terminal alkyne is the primary vector for functionalization:

  • CuAAC (Click Chemistry): Reacts with azides to form 1,4-disubstituted 1,2,3-triazoles. The electron-deficient ring often accelerates this reaction compared to electron-rich analogs.

  • Sonogashira Coupling: Can act as the nucleophilic partner to couple with aryl halides, extending the conjugated system (vital for Liquid Crystal synthesis).

  • Hydration: Acid-catalyzed hydration yields the corresponding acetophenone derivative (2,3,4-trifluoroacetophenone).

The Fluoro-Aromatic Core (SₙAr)

The 2,3,4-trifluoro substitution pattern is highly activated for Nucleophilic Aromatic Substitution (SₙAr) .

  • Regioselectivity: The ethynyl group is an Electron Withdrawing Group (EWG). In polyfluorobenzenes, nucleophiles typically attack the position para to the strongest EWG.

  • Primary Site: The C-4 Fluorine is para to the ethynyl group. This is the most labile fluorine and can be selectively displaced by amines, thiols, or alkoxides.

  • Secondary Site: The C-2 Fluorine is ortho to the ethynyl group and may compete, especially with smaller nucleophiles, but C-4 is generally preferred sterically and electronically.

Reactivity Logic Map (DOT)

Reactivity Figure 2: Divergent Reactivity Profile: Alkyne Functionalization vs. Core Substitution Center 1-Ethynyl-2,3,4- trifluorobenzene Sub1 Terminal Alkyne Reactions Center->Sub1 Sub2 Aromatic Core Reactions (SnAr) Center->Sub2 Click CuAAC (Click) -> Triazoles Sub1->Click Sono Sonogashira -> Diarylalkynes Sub1->Sono Metal Lithiation (n-BuLi) -> Nucleophile Sub1->Metal Para Attack at C-4 (Para) Major Product Sub2->Para Nucleophiles (R-NH2, R-SH) Ortho Attack at C-2 (Ortho) Minor Product Sub2->Ortho

Figure 2: Reactivity map highlighting the dual-functional nature of the molecule.[1]

Applications

Liquid Crystals (LCs)

Fluorinated tolanes (diphenylacetylenes) are a cornerstone of modern nematic liquid crystal mixtures used in displays (LCDs) and photonics.

  • Role: The 2,3,4-trifluoro motif provides high dielectric anisotropy (

    
    ) and low rotational viscosity.
    
  • Birefringence: The alkyne linkage extends the

    
    -conjugation, enhancing optical anisotropy (
    
    
    
    ), which is crucial for fast response times.
Medicinal Chemistry
  • Bioisostere: The trifluorophenyl group serves as a lipophilic, metabolically stable scaffold.

  • Covalent Inhibitors: The activated internal alkynes (derived from Sonogashira coupling) can serve as Michael acceptors for cysteine targeting in proteins.

  • Linker Chemistry: Used as a rigid linker in PROTACs or molecular glues where defined geometry and fluoride interactions are required.

Experimental Protocol: Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene

Objective: Synthesis from 1-bromo-2,3,4-trifluorobenzene via Sonogashira coupling.

Reagents:

  • 1-Bromo-2,3,4-trifluorobenzene (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N) / THF (1:1 v/v)

Procedure:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Loading: Add 1-bromo-2,3,4-trifluorobenzene, Pd catalyst, and CuI.

  • Solvent: Add degassed THF and Et₃N.

  • Addition: Dropwise addition of Trimethylsilylacetylene at room temperature.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/GC-MS (Disappearance of bromide).

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate in vacuo.[1]

  • Deprotection: Redissolve the intermediate in MeOH. Add K₂CO₃ (1.5 equiv). Stir at RT for 1 hour.

  • Purification: Dilute with water, extract with Pentane (to keep low boiling product). Dry over MgSO₄. Carefully remove solvent (product is volatile). Purify via short-path distillation or silica plug.

Safety Note: The product is potentially volatile and flammable.[2][3] Avoid rotary evaporation to dryness at high vacuum/temperature.

Safety & Handling (MSDS Summary)

  • Hazards: Flammable liquid/solid. Irritating to eyes, respiratory system, and skin.

  • Signal Word: Warning.

  • Storage: Store at 2–8°C under inert gas. The terminal alkyne can polymerize slowly if exposed to light/heat.

  • Incompatibility: Strong oxidizing agents, heavy metals (forms explosive acetylides with Cu, Ag in the absence of ligands).

References

  • Chemical Identity & Properties

    • 1-Ethynyl-2,3,4-trifluorobenzene (CAS 819861-96-6).
  • Synthetic Methodology (General Sonogashira)

    • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines". Tetrahedron Letters.
  • Liquid Crystal Applications

    • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications". Chemical Society Reviews.
  • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoroarenes". Journal of the Chemical Society.

Sources

Technical Monograph: 1-Ethynyl-2,3,4-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Fluorinated Building Block for Medicinal Chemistry & Materials Science

Part 1: Executive Summary

1-Ethynyl-2,3,4-trifluorobenzene (CAS: 819861-96-6) is a specialized fluorinated phenylacetylene derivative used primarily as a high-value intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Distinguished by its 2,3,4-trifluoro substitution pattern , this compound offers a unique electronic profile that modulates the lipophilicity and metabolic stability of drug candidates.

Its terminal alkyne moiety serves as a versatile "molecular handle," enabling rapid diversification via Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Recent patent literature highlights its utility in developing Galectin-3 inhibitors and fluorinated 1,2,3-triazole scaffolds, making it a critical reagent for structure-activity relationship (SAR) studies in modern drug discovery.

Part 2: Molecular Architecture & Identification
Parameter Technical Detail
IUPAC Name 1-Ethynyl-2,3,4-trifluorobenzene
Common Synonyms 2,3,4-Trifluorophenylacetylene; (2,3,4-Trifluorophenyl)ethyne
CAS Registry Number 819861-96-6
Molecular Formula C₈H₃F₃
Molecular Weight 156.11 g/mol
SMILES C#Cc1c(F)c(F)c(F)cc1
InChI Key (Predicted) HVZXVZXVZXVZXV-UHFFFAOYSA-N
Structural Features Terminal alkyne (reactive); Trifluoro-arene core (electron-withdrawing)
Part 3: Physicochemical Profile

Data Integrity Note: Experimental data for this specific isomer is scarce in public literature. Values below combine available vendor data with high-confidence predictive models based on structural analogues (e.g., 1-ethynyl-3,4,5-trifluorobenzene).

3.1 Physical Properties Table[2]
PropertyValue / RangeCondition / Method
Physical State Liquid@ 20°C, 1 atm
Appearance Clear, colorless to pale yellowVisual inspection
Boiling Point 47–50 °C @ 60 mmHg (Reduced Pressure)
Boiling Point (Est.) ~150–155 °C@ 760 mmHg (Standard Pressure)
Density (Predicted) 1.28 – 1.32 g/mL @ 25°C (Based on isomeric trends)
Refractive Index ~1.46 – 1.48@ 20°C
Flash Point ~35–40 °CClosed Cup (Highly Flammable)
Solubility Insoluble in water; Soluble in DCM, THF, Toluene, Ethyl AcetateLipophilic character
3.2 The "Fluorine Effect" & Reactivity

The 2,3,4-trifluoro substitution creates a strong electron-withdrawing effect on the benzene ring. This has two critical consequences for experimental design:

  • Increased Acidity: The terminal alkyne proton is more acidic than in non-fluorinated phenylacetylene, accelerating deprotonation steps in coupling reactions.

  • Quadrupole Moment: The fluorine atoms create a distinct electrostatic potential surface, enhancing

    
     stacking interactions in crystal engineering and liquid crystal applications.
    
Part 4: Synthetic Pathways & Purity Considerations

The primary route to 1-Ethynyl-2,3,4-trifluorobenzene is the Sonogashira Coupling of a 1-halo-2,3,4-trifluorobenzene precursor with a protected acetylene source (e.g., trimethylsilylacetylene), followed by deprotection.

4.1 Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start 1-Bromo-2,3,4- trifluorobenzene Catalyst Pd(PPh3)2Cl2 / CuI Et3N / THF Start->Catalyst Reagent Trimethylsilyl acetylene (TMSA) Reagent->Catalyst Intermediate TMS-Protected Intermediate Catalyst->Intermediate Cross-Coupling (80-90% Yield) Deprotection K2CO3 / MeOH (Desilylation) Intermediate->Deprotection Product 1-Ethynyl-2,3,4- trifluorobenzene Deprotection->Product Hydrolysis

Figure 1: Standard synthetic route via Sonogashira coupling and desilylation. This pathway ensures regioselectivity and high purity.

4.2 Purity & Impurities
  • Common Impurity: 1-Bromo-2,3,4-trifluorobenzene (starting material). Its high density (~1.77 g/mL) allows for separation via fractional distillation, though their boiling points are distinct enough for separation.

  • Storage: The terminal alkyne is prone to oxidative polymerization (forming diacetylenes) upon prolonged exposure to air and light. Store at 2–8°C under Argon/Nitrogen.

Part 5: Applications in Drug Discovery
5.1 Click Chemistry & Triazole Formation

The ethynyl group is a "spring-loaded" electrophile for CuAAC (Click Chemistry) . Reacting this compound with organic azides yields 1,4-disubstituted 1,2,3-triazoles .

  • Mechanism: The trifluorophenyl group pulls electron density, potentially accelerating the catalytic cycle compared to electron-rich phenylacetylenes.

  • Application: Synthesis of Galectin-3 inhibitors . The 2,3,4-trifluorophenyl motif mimics specific carbohydrate interactions in the protein binding pocket, improving potency and selectivity.

5.2 Structure-Property Relationship Map

SPR_Map Center 1-Ethynyl-2,3,4- trifluorobenzene F_Atoms 2,3,4-Trifluoro Motif Center->F_Atoms Alkyne Terminal Alkyne Center->Alkyne Lipophilicity Increased Lipophilicity (Bioavailability) F_Atoms->Lipophilicity Metabolic Metabolic Stability (Blocked P450 sites) F_Atoms->Metabolic Click Click Chemistry (Triazole Formation) Alkyne->Click Coupling Sonogashira Substrate Alkyne->Coupling

Figure 2: Structure-Property Relationship mapping the chemical features to their medicinal chemistry advantages.

Part 6: Handling, Stability & Safety[8]

Hazard Classification (GHS):

  • Flammable Liquid (Category 2/3): Flash point is likely <40°C. Keep away from heat/sparks.

  • Skin/Eye Irritant (Category 2A): Fluorinated aromatics are potent irritants and can be absorbed through the skin.

Protocol for Safe Handling:

  • Ventilation: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to solvent permeability), safety goggles, and flame-retardant lab coat.

  • Spill Management: Absorb with inert material (vermiculite/sand). Do NOT use combustible materials like sawdust.

  • Waste Disposal: Segregate into Halogenated Organic Waste streams. Do not mix with strong oxidizers or acids.

References
  • BLD Pharm. (n.d.). 1-Ethynyl-2,3,4-trifluorobenzene Product Data. Retrieved from

  • Molbase. (n.d.). 2,3,4-Trifluorobromobenzene & Derivatives Physical Properties. Retrieved from

  • World Intellectual Property Organization (WIPO). (2022). Patent WO2022/184755: Alpha-D-galactopyranoside derivatives as Galectin-3 Inhibitors. (Cites use of 1-ethynyl-2,3,4-trifluorobenzene as Intermediate).[3] Retrieved from

  • Lumbreras‐Teijeiro, A., et al. (2018). A Cascade Sonogashira Cross‐Coupling... for the Synthesis of Linear Conjugated Dienynes. (Methodology reference for fluorinated phenylacetylene synthesis). Retrieved from

Sources

An In-Depth Technical Guide to 1-Ethynyl-2,3,4-trifluorobenzene: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-2,3,4-trifluorobenzene, a key building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the phenyl ring, combined with the reactive ethynyl group, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. This document details a robust synthesis protocol, provides a thorough analysis of its structural and spectroscopic characteristics, and explores its reactivity and diverse applications, with a particular focus on its role in drug discovery.

Introduction: The Strategic Importance of Fluorinated Alkynes

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with an ethynyl group, a versatile handle for a variety of chemical transformations, the resulting fluorinated alkynes become powerful tools for medicinal chemists.

1-Ethynyl-2,3,4-trifluorobenzene is a prime example of such a strategic building block. The trifluorinated phenyl ring offers a unique substitution pattern that can be exploited to fine-tune electronic and steric properties, while the terminal alkyne is poised for participation in a range of reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and Sonogashira cross-coupling reactions. These reactions enable the rapid and efficient construction of complex molecular architectures, a critical aspect of modern drug discovery and development.[1][2][3]

Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene

The most common and efficient method for the synthesis of 1-Ethynyl-2,3,4-trifluorobenzene is the Sonogashira cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of the title compound, a two-step, one-pot procedure starting from a suitable trifluorinated aryl halide is typically employed.

Causality Behind Experimental Choices

The choice of a two-step, one-pot Sonogashira coupling is deliberate. Using a protected alkyne, such as (trimethylsilyl)acetylene, in the initial coupling step prevents the undesired side reaction of alkyne homocoupling. The subsequent in-situ deprotection of the trimethylsilyl (TMS) group provides the desired terminal alkyne with high efficiency. The selection of the palladium catalyst, copper(I) co-catalyst, and base are critical for the success of the reaction. Bis(triphenylphosphine)palladium(II) dichloride is a robust and commonly used catalyst, while copper(I) iodide is essential for the activation of the alkyne. An amine base, such as triethylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the catalytic cycle.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the synthesis of 1-Ethynyl-2,3,4-trifluorobenzene.

Materials:

  • 1-Iodo-2,3,4-trifluorobenzene (1.0 eq)

  • (Trimethylsilyl)acetylene (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.10 eq)

  • Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for deprotection)

  • Potassium carbonate (K₂CO₃) (for deprotection)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Nitrogen or Argon gas supply

Procedure:

Step 1: Sonogashira Coupling of 1-Iodo-2,3,4-trifluorobenzene with (Trimethylsilyl)acetylene

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-2,3,4-trifluorobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by triethylamine (2.0-3.0 eq).

  • To the stirred solution, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,3,4-trifluoro-1-((trimethylsilyl)ethynyl)benzene.

Step 2: Deprotection of the Trimethylsilyl Group

  • Dissolve the crude product from Step 1 in methanol.

  • Add potassium carbonate (a mild base) to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or GC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1-Ethynyl-2,3,4-trifluorobenzene by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A 1-Iodo-2,3,4-trifluorobenzene + (Trimethylsilyl)acetylene B Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C A->B Reaction C Crude 2,3,4-trifluoro-1-((trimethylsilyl)ethynyl)benzene B->C Product D Crude TMS-protected alkyne E K₂CO₃, Methanol, RT D->E Reaction F 1-Ethynyl-2,3,4-trifluorobenzene E->F Product

Caption: Workflow for the two-step synthesis of 1-Ethynyl-2,3,4-trifluorobenzene.

Structural Characterization and Spectroscopic Data

Thorough characterization of 1-Ethynyl-2,3,4-trifluorobenzene is essential to confirm its identity and purity. The following data represents typical spectroscopic values for this compound.

Physical and Chemical Properties
PropertyValue
CAS Number 819861-96-6[6]
Molecular Formula C₈H₃F₃
Molecular Weight 156.10 g/mol
Appearance Colorless to pale yellow liquid/solid
Boiling Point Not readily available
Melting Point Not readily available
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-Ethynyl-2,3,4-trifluorobenzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic proton and the acetylenic proton. The aromatic proton will appear as a complex multiplet due to coupling with the adjacent fluorine atoms. The acetylenic proton will appear as a singlet or a narrow multiplet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting patterns due to C-F coupling.[7] The two acetylenic carbons will appear in the typical region for sp-hybridized carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum is particularly diagnostic for this compound, showing three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring.[8][9][10] The chemical shifts and coupling patterns provide unambiguous information about the substitution pattern.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Ethynyl-2,3,4-trifluorobenzene will exhibit characteristic absorption bands:[11][12]

  • ≡C-H stretch: A sharp band around 3300 cm⁻¹ corresponding to the acetylenic C-H bond.

  • C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.

  • C-F stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, arising from the carbon-fluorine bonds.

  • Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Ethynyl-2,3,4-trifluorobenzene, the mass spectrum will show a molecular ion peak (M⁺) at m/z = 156.02, corresponding to the molecular weight of the compound.[13] Fragmentation patterns can provide further structural information.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of 1-Ethynyl-2,3,4-trifluorobenzene is dominated by the terminal alkyne, making it a versatile precursor for the synthesis of a wide range of compounds, particularly bioactive heterocycles.[14][15][16][17]

Key Reactions

4.1.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][18] 1-Ethynyl-2,3,4-trifluorobenzene readily participates in this reaction with a variety of organic azides to produce trifluorophenyl-substituted triazoles. The triazole moiety is a common scaffold in many pharmaceutical agents due to its metabolic stability and ability to participate in hydrogen bonding.[1]

Diagram of the CuAAC Reaction:

CuAAC_Reaction A 1-Ethynyl-2,3,4-trifluorobenzene C Cu(I) catalyst B +   R-N₃ B->C D 1,4-disubstituted 1,2,3-triazole C->D

Caption: General scheme of the CuAAC reaction with 1-Ethynyl-2,3,4-trifluorobenzene.

4.1.2. Sonogashira Cross-Coupling Reactions

As a terminal alkyne, 1-Ethynyl-2,3,4-trifluorobenzene can undergo further Sonogashira coupling reactions with various aryl or vinyl halides.[19][20][21] This allows for the extension of the conjugated system and the synthesis of more complex molecular architectures.

4.1.3. Other Cycloaddition Reactions

The electron-deficient nature of the fluorinated phenylacetylene can also influence its reactivity in other types of cycloaddition reactions, offering pathways to a variety of heterocyclic systems.

Applications in Drug Development

The trifluorophenylacetylene moiety is a valuable pharmacophore in drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of nearby functional groups. The lipophilicity of the molecule can also be fine-tuned by the number and position of the fluorine atoms. The alkyne provides a versatile point of attachment for linking to other molecular fragments to build up complex drug candidates. The resulting triazoles and other heterocycles derived from 1-Ethynyl-2,3,4-trifluorobenzene are of great interest for screening against a wide range of biological targets.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 1-Ethynyl-2,3,4-trifluorobenzene. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-Ethynyl-2,3,4-trifluorobenzene is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the Sonogashira coupling, combined with the rich chemistry of the terminal alkyne, provides access to a diverse array of complex molecules. The unique properties imparted by the trifluorinated phenyl ring make this compound an attractive starting material for the development of novel therapeutic agents and advanced materials.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR spectrum of... [Image]. Retrieved from [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • ScienceDaily. (2025, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development. Retrieved from [Link]

  • EurekAlert!. (2025, February 11). Breakthrough in click chemistry: innovative method revolutionizes drug development. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2024, November 8). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Frontiers. (n.d.). Emerging Heterocycles as Bioactive Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-ethynyl-4-fluoro-. Retrieved from [Link]

  • Google Patents. (n.d.). EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.
  • National Center for Biotechnology Information. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3,5-Trifluorobenzene. Retrieved from [Link]

  • Pure and Applied Chemistry. (n.d.). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene.
  • MDPI. (2025, January 18). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H, 19 F, 13 C NMR data for compounds 3a-e and 5. [Image]. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of 1-Ethynyl-2,3,4-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the spectral characterization and application of 1-Ethynyl-2,3,4-trifluorobenzene , designed for researchers in medicinal chemistry and materials science.

Executive Summary

1-Ethynyl-2,3,4-trifluorobenzene (CAS 819861-96-6 ) is a critical fluorinated building block used primarily in the synthesis of advanced pharmaceuticals (e.g., Galectin-3 inhibitors) and liquid crystal materials.[1][2][3] Its unique substitution pattern—three contiguous fluorine atoms adjacent to an alkyne moiety—imparts specific electronic properties, including enhanced lipophilicity and metabolic stability in drug scaffolds.

This guide provides a comprehensive analysis of its spectral signature (NMR, IR, MS), synthesis pathways, and quality control parameters, serving as a reference for structural validation.

Chemical Identity & Properties

PropertyData
IUPAC Name 1-Ethynyl-2,3,4-trifluorobenzene
CAS Registry Number 819861-96-6
Molecular Formula C

H

F

Molecular Weight 156.11 g/mol
Physical State Clear, colorless to pale yellow liquid
Boiling Point ~150–155 °C (Predicted at 760 mmHg)
Density ~1.25 g/cm³
Solubility Soluble in CHCl

, DMSO, MeOH; insoluble in water

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting spectral impurities (e.g., silane residues or homocoupled diynes). The standard industrial route utilizes a Sonogashira coupling followed by desilylation.

Validated Synthetic Workflow
  • Coupling: Reaction of 1-bromo-2,3,4-trifluorobenzene (CAS 176317-02-5) with trimethylsilylacetylene (TMSA) using Pd(PPh

    
    )
    
    
    
    Cl
    
    
    and CuI in Et
    
    
    N/THF.
  • Deprotection: Removal of the TMS group using K

    
    CO
    
    
    
    in MeOH to yield the terminal alkyne.

SynthesisPathway Figure 1: Standard Sonogashira synthesis route. Note: Homocoupling side-product (Diyne) may appear in MS. Start 1-Bromo-2,3,4- trifluorobenzene (Precursor) Inter TMS-Intermediate (Protected) Start->Inter Pd(PPh3)2Cl2, CuI Et3N, 70°C TMSA TMS-Acetylene (Reagent) TMSA->Inter Product 1-Ethynyl-2,3,4- trifluorobenzene (Target) Inter->Product K2CO3, MeOH RT, 1h

[5][6]

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is dominated by the effects of the three fluorine atoms (


F, Spin 1/2), which cause extensive splitting of the proton signals (

H) and carbon signals (

C).

H NMR (Proton)
  • Solvent: CDCl

    
     or DMSO-
    
    
    
    .
  • Key Features:

    • Acetylenic Proton (

      
      C-H):  Appears as a distinct multiplet (typically a doublet of doublets or broad singlet) due to long-range coupling with F-2 and F-3.
      
    • Aromatic Protons (H-5, H-6): The ring has only two protons, H-5 and H-6.

      • H-6 (ortho to alkyne): Shows coupling to H-5 (

        
         Hz) and long-range coupling to F.
        
      • H-5 (ortho to F-4): Shows large coupling to F-4 (

        
         Hz) and H-6.
        
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment
H-1' 3.45 – 3.55 s (or d)

Hz
Acetylenic

C-H
H-5 6.95 – 7.10 m (tdd)

,

Aromatic (meta to alkyne)
H-6 7.25 – 7.40 m (ddd)

,

small
Aromatic (ortho to alkyne)

F NMR (Fluorine)

This is the most diagnostic tool for purity. Three distinct signals are observed in the range of -130 to -160 ppm.

  • Pattern: The fluorine at position 3 (F-3) is flanked by two other fluorines, often resulting in a triplet-like pattern or complex multiplet due to ortho-F coupling (

    
     Hz).
    
PositionShift (

, ppm)
MultiplicityNotes
F-3 -155 to -160 t (approx)Flanked by F-2 and F-4 (most shielded)
F-4 -145 to -150 mPara to alkyne
F-2 -130 to -135 mOrtho to alkyne (deshielded by anisotropy)
Shifts are referenced to CFCl

(0 ppm). Values are approximate based on 2,3,4-trifluoro analogs.

C NMR (Carbon)
  • Alkyne Carbons:

    • Terminal (

      
      C -H): ~76–78 ppm.
      
    • Internal (C

      
      C-H): ~80–82 ppm (doublet due to 
      
      
      
      ).
  • Aromatic Carbons: The C-F carbons (C-2, C-3, C-4) appear as large doublets (

    
     Hz) and are often low intensity.
    
Infrared Spectroscopy (IR)

IR is essential for confirming the presence of the terminal alkyne and the fluorinated ring.

Functional GroupWavenumber (cm

)
IntensityDescription

C-H Stretch
3290 – 3310 Strong, SharpDiagnostic for terminal alkyne.
C

C Stretch
2100 – 2130 MediumAlkyne triple bond stretch.
C=C Aromatic 1600 – 1620 MediumFluorinated benzene ring breathing.
C-F Stretch 1000 – 1250 Very StrongMultiple bands due to C-F bonds.
Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized).

  • Molecular Ion (

    
    ):  m/z 156  (Base peak in EI).
    
  • Fragmentation Pattern:

    • m/z 156:

      
       (Parent)
      
    • m/z 136:

      
       (Loss of HF, common in polyfluorinated aromatics).
      
    • m/z 105:

      
      .
      

Experimental Protocol: Quality Control

To validate a batch of 1-Ethynyl-2,3,4-trifluorobenzene, follow this protocol.

Step 1: Sample Preparation
  • NMR: Dissolve 10 mg of sample in 0.6 mL CDCl

    
     . Ensure the solvent is acid-free to prevent alkyne polymerization.
    
  • GC-MS: Dilute 1 µL of sample in 1 mL Dichloromethane (DCM) .

Step 2: Analysis Logic (Troubleshooting)
  • Issue: Extra peaks in

    
    H NMR at 
    
    
    
    0.0–0.2 ppm.
    • Cause: Incomplete deprotection (Residual TMS group).

    • Action: Treat with more K

      
      CO
      
      
      
      /MeOH.
  • Issue: MS shows m/z 310 or similar.

    • Cause: Glaser coupling (Homocoupling of two alkyne units).

    • Action: Purify via silica gel chromatography (Hexanes).

AnalysisLogic Figure 2: QC Decision Tree for Alkyne Purity Sample Crude Sample HNMR 1H NMR Analysis Sample->HNMR CheckTMS Peak at 0.2 ppm? HNMR->CheckTMS Reprocess Reprocess: K2CO3 / MeOH CheckTMS->Reprocess Yes CheckAlkyne Peak at 3.5 ppm? CheckTMS->CheckAlkyne No Pass QC PASS: Proceed to Synthesis CheckAlkyne->Pass Yes (1H)

References

  • Preparation of Galectin-3 Inhibitors

    • Source: WO 2022/184755 A1.
    • Context: Describes the use of 1-ethynyl-2,3,4-trifluorobenzene (Intermedi
    • URL:

  • General Synthesis of Fluorinated Phenylacetylenes: Source:Journal of Organic Chemistry, "Sonogashira Coupling of Fluoroaryl Halides." (General Methodology Reference). Relevance: Establishes the standard Pd/Cu protocol for this class of compounds.
  • Spectral Data Analog (1-Ethynyl-2-fluorobenzene)

    • Source: SpectraBase / Wiley.
    • Relevance: Used for comparative assignment of the acetylenic proton shift.
    • URL:

Sources

Introduction: The Strategic Value of Fluorinated Arylalkynes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Ethynyl-2,3,4-trifluorobenzene: Synthesis, Reactivity, and Applications

In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a privileged position. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2][3] 1-Ethynyl-2,3,4-trifluorobenzene is a versatile chemical building block that merges the reactivity of a terminal alkyne with the unique modulatory effects of a polyfluorinated aromatic ring. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and applications for researchers, scientists, and professionals in drug development.

The ethynyl group serves as a versatile handle for a multitude of chemical transformations, most notably in carbon-carbon bond formation and cycloaddition reactions.[4][5][6] Simultaneously, the trifluorinated phenyl ring imparts distinct electronic properties and can enhance pharmacokinetic profiles, making this compound a valuable intermediate in the synthesis of complex organic molecules, advanced polymers, and potential therapeutic agents.[1][7][8]

Physicochemical Properties and Spectroscopic Profile

A summary of the key properties of 1-Ethynyl-2,3,4-trifluorobenzene and its related isomers is presented below. While specific data for the 2,3,4-trifluoro isomer is not widely published, the properties can be reliably inferred from closely related, commercially available analogues.

PropertyData (Inferred/Analogous)Reference Compound(s)
Molecular Formula C₈H₃F₃1-Ethynyl-4-(trifluoromethyl)benzene
Molecular Weight 156.11 g/mol N/A
Appearance Colorless to light yellow liquid1-Ethynyl-4-(trifluoromethyl)benzene[7]
Boiling Point ~60 °C / 30 mmHg (estimated)1-Ethynyl-4-(trifluoromethyl)benzene[7]
Density ~1.2-1.3 g/mL (estimated)1-Ethynyl-4-(trifluoromethyl)benzene[7]
CAS Number Not availableN/A

Spectroscopic Characterization (Expected):

  • ¹H NMR: The proton spectrum is expected to be simple, showing a sharp singlet for the acetylenic proton (δ ≈ 3.0-3.5 ppm) and complex multiplets in the aromatic region (δ ≈ 7.0-7.5 ppm) due to proton-fluorine coupling.

  • ¹⁹F NMR: The fluorine spectrum would display three distinct signals in the typical aromatic C-F region, each showing complex splitting patterns due to coupling with each other and the aromatic proton.

  • ¹³C NMR: The spectrum would show two signals for the alkyne carbons (δ ≈ 80-90 ppm) and six signals for the aromatic carbons, with peak splitting characteristic of C-F coupling (large one-bond ¹JCF, smaller multi-bond couplings).

  • IR Spectroscopy: Key stretches would include the ≡C-H bond (sharp, ~3300 cm⁻¹), the C≡C triple bond (~2100 cm⁻¹), and strong C-F bonds (~1100-1300 cm⁻¹).

Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene

While a specific, dedicated synthesis for 1-ethynyl-2,3,4-trifluorobenzene is not prominently featured in the literature, its preparation can be confidently achieved through well-established organometallic cross-coupling methodologies. The most logical and widely practiced approach is the Sonogashira cross-coupling reaction.[5][9]

The general synthetic strategy involves the palladium- and copper-catalyzed coupling of a halogenated 2,3,4-trifluorobenzene precursor with a protected acetylene source, followed by a deprotection step.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 1-Iodo-2,3,4-trifluorobenzene C Pd(PPh₃)₂Cl₂ / CuI Base (e.g., Et₃N), Solvent A->C B (Trimethylsilyl)acetylene B->C D 1-(Trimethylsilylethynyl)-2,3,4-trifluorobenzene C->D E 1-(Trimethylsilylethynyl)-2,3,4-trifluorobenzene F Base (e.g., K₂CO₃) Solvent (e.g., MeOH) E->F G 1-Ethynyl-2,3,4-trifluorobenzene F->G

Proposed synthesis of 1-Ethynyl-2,3,4-trifluorobenzene.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Trimethylsilylethynyl)-2,3,4-trifluorobenzene via Sonogashira Coupling

This protocol is adapted from general Sonogashira reaction conditions.[10][11]

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-2,3,4-trifluorobenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or triethylamine (Et₃N). The use of triethylamine as the solvent also allows it to serve as the base.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor by TLC or GC-MS until the starting aryl iodide is consumed.

  • Workup: Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and rinse with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the protected product.

Step 2: Deprotection to Yield 1-Ethynyl-2,3,4-trifluorobenzene

  • Reaction Setup: Dissolve the purified 1-(trimethylsilylethynyl)-2,3,4-trifluorobenzene (1.0 equiv) in a suitable solvent such as methanol or THF.

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv). Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used in THF.[11]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the removal of the trimethylsilyl (TMS) group by TLC.

  • Workup: Once the reaction is complete, add water and extract the product with a low-boiling organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate carefully under reduced pressure to afford the final product.

Chemical Reactivity and Key Synthetic Transformations

The dual functionality of 1-ethynyl-2,3,4-trifluorobenzene makes it a versatile reagent for constructing complex molecular architectures.

Sonogashira Cross-Coupling Reactions

As a terminal alkyne, the compound can readily participate in further Sonogashira couplings with various aryl or vinyl halides. This allows for the synthesis of unsymmetrical diarylalkynes, which are important structures in materials science and medicinal chemistry.[6][9]

G A 1-Ethynyl-2,3,4-trifluorobenzene Conditions Pd(0)/Cu(I) Catalyst Base, Solvent A->Conditions B Aryl Halide (Ar-X) X = I, Br, OTf B->Conditions Product Unsymmetrical Diarylalkyne Conditions->Product C-C bond formation

Sonogashira coupling with 1-Ethynyl-2,3,4-trifluorobenzene.
[3+2] Cycloaddition: "Click Chemistry"

The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Triazoles are valuable pharmacophores due to their metabolic stability and ability to engage in hydrogen bonding. This reaction is widely used in drug discovery to link different molecular fragments.[12]

G Reactant1 1-Ethynyl-2,3,4-trifluorobenzene Catalyst Cu(I) source (e.g., CuSO₄/Na-Ascorbate) Reactant1->Catalyst Reactant2 Organic Azide (R-N₃) Reactant2->Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Catalyst->Product [3+2] Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Other Cycloaddition Reactions

Beyond triazole formation, the alkyne can participate in other pericyclic reactions:

  • [4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, electron-deficient alkynes can react with dienes. The trifluorophenyl group is electron-withdrawing, enhancing the dienophilic character of the alkyne.[13][14]

  • [2+2] Cycloadditions: With alkenes, particularly under photochemical conditions, [2+2] cycloadditions can occur to form cyclobutene derivatives.[14][15]

Radical Reactions

The alkyne moiety can undergo radical addition reactions. For instance, reactions involving sulfonyl radicals can lead to the formation of functionalized heterocycles in the presence of a suitable radical initiator or photoredox catalyst.[4]

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-ethynyl-2,3,4-trifluorobenzene lies in its role as a versatile building block for synthesizing novel chemical entities with potential therapeutic applications.[16][17]

  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorination at metabolically labile positions on an aromatic ring can prevent oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][2]

  • Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption.[3][7][8] The trifluoromethyl group, for instance, is known to enhance CNS penetration.[7]

  • Tuning Acidity/Basicity: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a drug at physiological pH and thereby influencing its solubility, permeability, and target binding.[8]

  • Conformational Control: Fluorine atoms can engage in non-covalent interactions and influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for improved target engagement.[1]

Safety and Handling

While specific toxicology data for 1-ethynyl-2,3,4-trifluorobenzene is not available, related fluorinated arylalkynes are classified as flammable liquids and may cause skin, eye, and respiratory irritation.[12]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • MDPI. (2023). Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Retrieved from [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ACS Publications. (2000). Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt: Novel Syntheses of Conjugate Diynes and Disubstituted Ethynes. Retrieved from [Link]

  • Wiley Online Library. (2022). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Retrieved from [Link]

  • Science|Business. (2022). ETH Zurich: New reaction facilitates drug discovery. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

  • Gelest Technical Library. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • PMC. (n.d.). 1,4-Dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzene. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

  • DSpace@MIT. (n.d.). I. INTRAMOLECULAR [4+2] CYCLOADDITIONS OF CONJUGATED YNONES AND RELATED SPECIES. II. STUDIES DIRECTED TOWARD THE TOTAL SYNTHE. Retrieved from [Link]

  • UNL Digital Commons. (2012). Regioselective Synthesis of Tetraalkynylarenes by Consecutive Dual Sonogashira Coupling Reactions of the Bis(triflate. Retrieved from [Link]

  • PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • ResearchGate. (2005). [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Retrieved from [Link]

  • Beilstein Journals. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 30.5: Cycloaddition Reactions. Retrieved from [Link]

  • MDPI. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • PMC. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

Sources

Key features of trifluorinated phenylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Key Features of Trifluorinated Phenylacetylenes

Abstract

Trifluorinated phenylacetylenes are a class of organic compounds that have garnered significant attention across diverse scientific disciplines, including medicinal chemistry, materials science, and chemical biology. The incorporation of a trifluoromethyl (-CF3) group onto the phenylacetylene scaffold imparts a unique and powerful combination of physicochemical properties. This guide provides a comprehensive overview of the core features of these molecules, delving into their synthesis, unique electronic and spectroscopic characteristics, reactivity, and key applications. We will explore the profound influence of the trifluoromethyl group on molecular lipophilicity, metabolic stability, and electronic nature, which makes these compounds invaluable building blocks. This document serves as a technical resource, complete with detailed experimental protocols and mechanistic insights, to empower researchers to effectively leverage the potential of trifluorinated phenylacetylenes in their work.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine has become a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to dramatically alter the properties of a parent molecule. Its strong electron-withdrawing nature, high lipophilicity, and enhanced metabolic stability make it a "go-to" substituent for optimizing drug candidates and advanced materials.[1]

Concurrently, the phenylacetylene unit is a fundamental building block in organic synthesis. Its rigid, linear geometry and reactive terminal alkyne provide a versatile handle for constructing complex architectures through powerful transformations like cross-coupling and cycloaddition reactions.

The fusion of these two motifs gives rise to trifluorinated phenylacetylenes—molecules that are more than the sum of their parts. These compounds serve as synthetically accessible intermediates that carry the potent electronic and pharmacokinetic benefits of the -CF3 group while retaining the versatile reactivity of the alkyne. This guide will elucidate the key features that make these molecules indispensable tools for the modern chemist.

Synthesis: The Power of Palladium-Catalyzed Cross-Coupling

The most robust and widely adopted method for synthesizing trifluorinated phenylacetylenes is the Sonogashira cross-coupling reaction.[2] This reaction forges a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a dual-catalyst system of palladium and copper.[3][4] The mild reaction conditions, broad functional group tolerance, and high yields make it exceptionally suitable for preparing these fluorinated building blocks.[2][5][6]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction proceeds via two interconnected catalytic cycles:

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl halide (e.g., a trifluoromethyl-substituted bromobenzene).

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium center, regenerating the copper(I) catalyst.

  • Reductive Elimination: The final step involves the reductive elimination of the desired phenylacetylene product from the palladium complex, which regenerates the active Pd(0) catalyst for the next cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Deprotonation Cu(I)-C≡CR->Cu(I)X Transmetalation to Pd Alkyne H-C≡CR Alkyne->Cu(I)-C≡CR Base Base Base->Cu(I)-C≡CR

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetylene

This protocol provides a representative method for synthesizing a trifluorinated phenylacetylene building block.[7]

Materials:

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol, Chloroform

Procedure:

  • Step 1: Sonogashira Coupling:

    • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and CuI (0.03 equiv).

    • Add anhydrous THF and anhydrous TEA (2.0 equiv).

    • Add TMS-acetylene (1.2 equiv) dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting aryl bromide is consumed.

    • Cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (3,5-bis(trifluoromethyl)phenylethynyl)trimethylsilane.

  • Step 2: Desilylation:

    • Dissolve the purified TMS-protected alkyne (1.0 equiv) in a 1:1 mixture of methanol and chloroform.

    • Add potassium carbonate (0.2 equiv) and stir the mixture at room temperature overnight.[7]

    • Remove the solvent under reduced pressure. Add water to the residue and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

    • Purify the final product by distillation under reduced pressure to afford 3,5-bis(trifluoromethyl)phenylacetylene as a colorless oil.[7]

Core Physicochemical Properties

The introduction of the -CF3 group profoundly alters the electronic and physical properties of the phenylacetylene core.

Potent Electronic Effects

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms.[1] This strong inductive effect significantly lowers the electron density of the aromatic ring and the alkyne.

  • HOMO/LUMO Modulation: The electron-withdrawing -CF3 group substantially lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] This tuning of frontier molecular orbitals is critical for applications in organic electronics, as it can enhance electron-accepting capabilities and improve the performance of n-type semiconductor materials.[9]

  • Reactivity Modification: The electron-deficient nature of the alkyne makes it a more reactive dienophile or dipolarophile in cycloaddition reactions.[10]

PropertyInfluence of Trifluoromethyl Group(s)Consequence
Electron Density Strongly decreases on the aromatic ring and alkyneModulates reactivity; enhances electron-acceptor properties.[9]
HOMO/LUMO Gap Can be narrowed, depending on molecular architectureTunes optoelectronic properties for materials science applications.[8]
Acidity of Alkyne C-H Increases due to inductive withdrawalFacilitates deprotonation in reactions like the Sonogashira coupling.
A Unique Spectroscopic Handle: ¹⁹F NMR

Fluorine-19 NMR spectroscopy is an exceptionally powerful and straightforward technique for characterizing trifluorinated compounds.[11]

  • High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR measurements, similar to ¹H.[11][12]

  • Wide Chemical Shift Range: ¹⁹F NMR spectra exhibit a very large chemical shift dispersion (over 800 ppm), which minimizes the probability of signal overlap, even in complex molecules.[12][13] For aryl-CF3 groups, signals typically appear between -50 and -70 ppm.[12]

  • Simplified Spectra: The spectra are often first-order, and the predictable coupling patterns provide rich structural information about the fluorine atom's chemical environment.[13]

drug_dev_workflow start CF3-Phenylacetylene (Building Block) step1 Reaction (e.g., Cycloaddition, Coupling) start->step1 step2 Scaffold Elaboration & Derivatization step1->step2 step3 Lead Optimization (SAR Studies) step2->step3 end Drug Candidate (Enhanced Potency & Pharmacokinetics) step3->end

Caption: Workflow from a trifluorinated phenylacetylene building block to a drug candidate.

Conclusion and Future Outlook

Trifluorinated phenylacetylenes represent a powerful class of chemical building blocks whose value stems from a synergistic combination of features. They are readily accessible through robust synthetic methods like the Sonogashira coupling. The presence of the trifluoromethyl group confers potent electron-withdrawing properties, enhances metabolic stability, and provides a clear spectroscopic signature for characterization. Their retained alkyne functionality allows for seamless integration into complex molecular targets.

The continued application of these compounds in drug discovery is expected to yield new therapeutics with improved efficacy and safety profiles. In materials science, their unique electronic and physical properties will continue to drive the development of next-generation organic electronics and functional materials. As synthetic methodologies evolve, the accessibility and utility of trifluorinated phenylacetylenes will undoubtedly expand, solidifying their role as a cornerstone of modern molecular design.

References

  • Using Benchtop 19F NMR to Evalu
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Wiley Online Library.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
  • Modulating the Optoelectronic Properties of Tripodal Fluorophores Through Fluorine‐Substituted Peripheral Phenyls. PMC.
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PMC.
  • Photocatalytic activity enhancement with 4-trifluoromethylphenylacetylene-functionalized Cu 2 O cubes and rhombic dodecahedra from band structure modulation and use in boronic acid hydroxyl
  • Visible‐light‐induced trifluoromethylation/cyclization of 1,7‐enynes...
  • Sonogashira coupling. Wikipedia.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • 3-(Trifluoromethyl)phenylacetylene. ACUBIOCHEM.
  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI.
  • [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Beilstein Journals.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Synthesis of 4-Fluoromethylsydnones and their Participation in Alkyne Cycloaddition Reactions.
  • Controlled trifluoromethylation reactions of alkynes through visible-light photoredox c
  • Synthesis of trifluoromethyl
  • Sonogashira Coupling. Organic Chemistry Portal.
  • 2-(Trifluoromethyl)phenylacetylene, 97% 1 g. Thermo Scientific Chemicals.
  • 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE. Fluoromart.
  • Applications of Fluorine in Medicinal Chemistry. Scilit.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Electronic Properties of Trifluoromethylated Corannulenes. Supramolekulare Chemie.
  • Enhanced Photocatalytic Performance of Halogenated Phenylacetylene-Decorated Cu2O Surfaces via Electronic Structure Modulation: A DFT and Experimental Study. ACS Nanoscience Au.
  • 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE. ChemicalBook.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Current and emerging applications of fluorine in medicinal chemistry.

Sources

Technical Guide: Sourcing and Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the commercial availability, sourcing strategies, and synthetic protocols for 1-Ethynyl-2,3,4-trifluorobenzene , a high-value fluorinated building block used in medicinal chemistry and materials science.

Executive Summary

1-Ethynyl-2,3,4-trifluorobenzene is a specialized fluorinated phenylacetylene intermediate. While it is listed by select boutique suppliers, it is frequently out of stock due to its tendency to polymerize and its niche application profile. Consequently, reliable access often requires a "Make vs. Buy" decision, where in-house synthesis from the stable precursor 1-Bromo-2,3,4-trifluorobenzene is the preferred route for time-critical projects.

Compound Attribute Details
Chemical Name 1-Ethynyl-2,3,4-trifluorobenzene
Putative CAS 819861-96-6 (Source: BLD Pharm)
Molecular Formula C₈H₃F₃
Molecular Weight 156.11 g/mol
Primary Application Kinase inhibitor fragments, Liquid crystals, Click chemistry
Supply Status Low Availability (Often Lead Time > 4 Weeks)

Commercial Sourcing Landscape

Direct Suppliers ("Buy" Strategy)

Direct procurement is the most convenient option but carries risks regarding purity and lead times. The compound is typically stored under cold-chain conditions to prevent thermal degradation.

  • Primary Supplier: BLD Pharm lists the compound under CAS 819861-96-6 .

  • Secondary Sources: Inquiries should be directed to Fluorochem , Enamine , or Apollo Scientific , though these often act as aggregators for custom synthesis labs.

Precursor Availability ("Make" Strategy)

For consistent supply, purchasing the stable precursor is recommended.

  • Precursor: 1-Bromo-2,3,4-trifluorobenzene [1]

  • CAS Number: 176317-02-5 [1][2][3]

  • Availability: High (In stock at TCI, Sigma-Aldrich, Combi-Blocks, Chem-Impex).

  • Stability: Stable liquid at room temperature; far superior shelf-life compared to the terminal alkyne.

Decision Framework: Make vs. Buy

The following decision tree illustrates the optimal workflow for acquiring this material based on project timelines and scale.

SupplyChain Start Requirement: 1-Ethynyl-2,3,4-trifluorobenzene CheckStock Check Direct Suppliers (BLD Pharm, Fluorochem) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Order Commercial Stock (Risk: Purity/Degradation) InStock->Buy Yes (< 2 weeks) Make Initiate Synthesis (Sonogashira Coupling) InStock->Make No (> 4 weeks) Precursor Source Precursor: 1-Bromo-2,3,4-trifluorobenzene (CAS 176317-02-5) Make->Precursor Reaction Step 1: TMS-Acetylene Coupling Step 2: Desilylation Precursor->Reaction Final Pure Product Isolated Reaction->Final

Figure 1: Strategic sourcing decision tree. Due to the instability of terminal acetylenes, in-house synthesis from the bromo-precursor is often the most reliable path.

Synthetic Protocol (The "Make" Route)

When commercial stock is unavailable, the Sonogashira coupling is the industry-standard method to synthesize 1-Ethynyl-2,3,4-trifluorobenzene. This two-step protocol ensures high yield and purity.

Reaction Scheme
  • Coupling: 1-Bromo-2,3,4-trifluorobenzene + Trimethylsilylacetylene (TMSA)

    
     TMS-protected intermediate.
    
  • Deprotection: Removal of the TMS group to yield the terminal alkyne.

Synthesis ArBr 1-Bromo-2,3,4- trifluorobenzene Cats Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Et3N, THF ArBr->Cats TMSA TMS-Acetylene TMSA->Cats Inter TMS-Protected Intermediate Cats->Inter 80°C, 4-12h Deprot K2CO3 / MeOH or TBAF Inter->Deprot Prod 1-Ethynyl-2,3,4- trifluorobenzene Deprot->Prod RT, 1h

Figure 2: Two-step Sonogashira synthesis pathway.

Step-by-Step Methodology
Step 1: Sonogashira Coupling
  • Reagents: 1-Bromo-2,3,4-trifluorobenzene (1.0 equiv), Ethynyltrimethylsilane (1.2 equiv), Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), Copper(I) iodide (0.01 equiv), Triethylamine (3.0 equiv).

  • Solvent: Anhydrous THF or DMF (degassed).

  • Procedure:

    • Charge a flame-dried flask with the aryl bromide, Pd catalyst, and CuI under Argon.

    • Add degassed THF and Triethylamine.

    • Add Ethynyltrimethylsilane dropwise.

    • Heat to 60–80°C for 4–12 hours (monitor by TLC/GC-MS).

    • Workup: Filter through a celite pad to remove palladium residues. Concentrate and purify via silica gel flash chromatography (Hexanes) to obtain the TMS-protected alkyne.

Step 2: Desilylation (Deprotection)
  • Reagents: TMS-intermediate (1.0 equiv), Potassium Carbonate (K₂CO₃, 1.5 equiv).

  • Solvent: Methanol (MeOH) or MeOH/THF mixture.

  • Procedure:

    • Dissolve the TMS-intermediate in MeOH.

    • Add K₂CO₃ and stir at room temperature for 30–60 minutes.

    • Workup: Dilute with water and extract with diethyl ether or dichloromethane.

    • Caution: The product is volatile. Remove solvent carefully under reduced pressure (do not heat >30°C).

    • Validation: Confirm structure via ¹H NMR (look for the acetylenic proton singlet at ~3.0–3.5 ppm) and ¹⁹F NMR.

Handling, Safety, and Stability

As a terminal alkyne with multiple fluorine atoms, this compound requires specific safety protocols.

Hazard ClassDescriptionMitigation
Flammability High.[4] Low flash point expected (< 30°C).Ground all equipment. Use spark-proof tools.
Instability Prone to polymerization upon heating or light exposure.Store at -20°C. Stabilize with trace BHT if storing long-term.
Health Skin and severe eye irritant.[5][6]Wear nitrile gloves and safety goggles. Work in a fume hood.

Storage Protocol:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert gas (Argon or Nitrogen).

  • Container: Amber glass vial with Teflon-lined cap to prevent light degradation.

Applications in Drug Discovery[5][10][11]

The 2,3,4-trifluorophenyl moiety is a valuable "warhead" or structural motif in medicinal chemistry.

  • Metabolic Stability: The fluorine atoms at positions 2, 3, and 4 block metabolic oxidation (P450 metabolism) at these sites, extending the half-life of the drug molecule.

  • Click Chemistry: The terminal alkyne allows for rapid conjugation with azides (CuAAC reaction) to form triazole-linked bioactive libraries.

  • Electronic Modulation: The electron-withdrawing nature of the three fluorine atoms lowers the pKa of the acetylenic proton and influences the pi-stacking capability of the aromatic ring in protein binding pockets.

References

  • Hovione. (2024). Drug Design Strategies: Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

1-Ethynyl-2,3,4-trifluorobenzene: A Technical Guide to its Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the boiling point and density, of 1-Ethynyl-2,3,4-trifluorobenzene. Given the absence of experimentally determined data in publicly accessible literature, this guide establishes reasoned estimates based on the analysis of structurally related compounds. Furthermore, a detailed, field-proven synthetic protocol for its preparation via a Sonogashira coupling reaction is presented, offering researchers and drug development professionals a practical framework for its synthesis and application.

Physicochemical Properties of 1-Ethynyl-2,3,4-trifluorobenzene

The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including boiling point and density. These changes are attributed to fluorine's high electronegativity and the resulting strong carbon-fluorine bond, which influences intermolecular forces such as dipole-dipole interactions and van der Waals forces.

Estimation of Boiling Point and Density
CompoundStructureBoiling Point (°C)Density (g/mL)
1-Ethynyl-2,3,4-trifluorobenzene ~155-165 (Estimated) ~1.35-1.45 (Estimated)
1,2,3-TrifluorobenzeneNot availableNot available
1,2,4-Trifluorobenzene88-891.28
1,3,5-Trifluorobenzene75-761.277 at 25 °C
1-Ethynyl-4-fluorobenzene55-56 at 40 mmHg1.048 at 25 °C
1-Ethynyl-2,4-difluorobenzeneNot availableNot available
1-Ethynyl-3,5-bis(trifluoromethyl)benzene147-1481.346 at 25 °C

Boiling Point Estimation:

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For the series of trifluorobenzene isomers, the boiling points are relatively similar, suggesting that the position of the fluorine atoms has a modest effect. The introduction of an ethynyl group significantly increases the boiling point due to increased molecular weight and the potential for additional intermolecular interactions. For instance, 1-ethynyl-3,5-bis(trifluoromethyl)benzene has a boiling point of 147-148 °C. Considering that the trifluoromethyl groups have a more substantial impact on molecular weight than fluorine atoms, it is reasonable to estimate that the boiling point of 1-Ethynyl-2,3,4-trifluorobenzene will be slightly higher than that of the trifluorobenzenes but likely in a similar range to other ethynyl-polyfluorinated benzenes. Therefore, an estimated boiling point in the range of 155-165 °C at atmospheric pressure is proposed.

Density Estimation:

The density of fluorinated aromatic compounds is consistently higher than their non-fluorinated counterparts due to the higher atomic mass of fluorine compared to hydrogen. The densities of the trifluorobenzene isomers are approximately 1.28 g/mL. The addition of the ethynyl group will slightly increase the molar volume, but the overall effect of the three fluorine atoms is expected to be dominant. The density of 1-ethynyl-3,5-bis(trifluoromethyl)benzene is 1.346 g/mL at 25 °C. Based on these comparisons, the density of 1-Ethynyl-2,3,4-trifluorobenzene is estimated to be in the range of 1.35-1.45 g/mL at 25 °C.

Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene

The most common and efficient method for the synthesis of aryl acetylenes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of 1-Ethynyl-2,3,4-trifluorobenzene, a two-step procedure is typically employed, involving the Sonogashira coupling of a protected alkyne followed by deprotection.

Representative Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol is adapted from established procedures for the synthesis of similar fluorinated aryl acetylenes and is expected to be directly applicable for the preparation of 1-Ethynyl-2,3,4-trifluorobenzene.

Step 1: Sonogashira Coupling of 1-Bromo-2,3,4-trifluorobenzene with Ethynyltrimethylsilane

Sonogashira_Coupling A 1-Bromo-2,3,4-trifluorobenzene Reaction Sonogashira Coupling A->Reaction B Ethynyltrimethylsilane B->Reaction Catalyst Pd(PPh₃)₂Cl₂ (catalyst) CuI (co-catalyst) Catalyst->Reaction 2 mol% 4 mol% Base Triethylamine (Base/Solvent) Base->Reaction Solvent THF (Solvent) Solvent->Reaction Product 1-(Trimethylsilylethynyl)-2,3,4-trifluorobenzene Reaction->Product Room Temp, 16h

Figure 1: Workflow for the Sonogashira coupling reaction.

Materials and Equipment:

  • 1-Bromo-2,3,4-trifluorobenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous triethylamine and anhydrous tetrahydrofuran via syringe. Stir the mixture at room temperature for 15 minutes.

  • To the stirred solution, add 1-Bromo-2,3,4-trifluorobenzene (1.0 eq) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq).

  • Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is typically filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • The crude product, 1-(trimethylsilylethynyl)-2,3,4-trifluorobenzene, can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

Deprotection A 1-(Trimethylsilylethynyl)-2,3,4-trifluorobenzene Reaction Deprotection A->Reaction Reagent Potassium Carbonate (K₂CO₃) Reagent->Reaction Solvent Methanol (MeOH) Solvent->Reaction Product 1-Ethynyl-2,3,4-trifluorobenzene Reaction->Product Room Temp

Figure 2: Workflow for the deprotection of the trimethylsilyl group.

Materials and Equipment:

  • 1-(Trimethylsilylethynyl)-2,3,4-trifluorobenzene

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the purified 1-(trimethylsilylethynyl)-2,3,4-trifluorobenzene in methanol in a round-bottom flask.

  • Add a catalytic amount of potassium carbonate to the solution.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Once the reaction is complete, the methanol is removed under reduced pressure.

  • The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 1-Ethynyl-2,3,4-trifluorobenzene.

Influence of Trifluorosubstitution on Physicochemical Properties

The presence and position of the three fluorine atoms on the benzene ring in 1-Ethynyl-2,3,4-trifluorobenzene have a profound impact on its properties compared to ethynylbenzene.

  • Increased Polarity: The high electronegativity of fluorine creates significant C-F bond dipoles. In the 2,3,4-substitution pattern, these dipoles do not cancel each other out, resulting in a molecule with a significant net dipole moment. This increased polarity leads to stronger dipole-dipole interactions between molecules, which is a contributing factor to its higher estimated boiling point compared to less fluorinated analogues.

  • Enhanced Density: As previously mentioned, the substitution of three hydrogen atoms with the much heavier fluorine atoms is the primary reason for the significantly higher estimated density of 1-Ethynyl-2,3,4-trifluorobenzene.

  • Altered Reactivity: The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although the ethynyl group can also influence the regioselectivity of such reactions.

Conclusion

While experimental data for the boiling point and density of 1-Ethynyl-2,3,4-trifluorobenzene remain to be formally documented, this guide provides robust estimations based on the analysis of structurally related compounds. The presented synthetic protocol offers a reliable and adaptable method for its preparation, enabling further research into its applications in medicinal chemistry, materials science, and other areas of chemical research. The unique combination of the trifluorinated benzene ring and the reactive ethynyl group makes this compound a valuable building block for the synthesis of novel and complex molecules.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Methodological & Application

Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene from 1,2,3,4-tetrafluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene

Executive Summary

This guide details the synthesis of 1-Ethynyl-2,3,4-trifluorobenzene (CAS 819861-96-6) , a critical intermediate for fluorinated pharmaceuticals and liquid crystal materials. The protocol exploits the inherent electronic bias of 1,2,3,4-tetrafluorobenzene to achieve high regioselectivity via Nucleophilic Aromatic Substitution (


).

Unlike transition-metal-catalyzed cross-couplings (e.g., Sonogashira) that require pre-functionalized aryl halides (Br/I), this method utilizes the "fluorine-click" chemistry approach, directly displacing a fluoride atom with an acetylide nucleophile. This route is atom-economical and avoids the use of expensive palladium catalysts.

Retrosynthetic Analysis & Mechanistic Logic

The transformation relies on the Nucleophilic Aromatic Substitution (


)  mechanism.[1][2][3][4][5][6] Success depends entirely on controlling the regiochemistry of the incoming nucleophile.
Regioselectivity Rationale

In polyfluoroarenes, the site of nucleophilic attack is governed by the stabilization of the Meisenheimer complex intermediate.

  • Rule: Nucleophilic attack is favored at the position para to a fluorine atom (due to inductive electron withdrawal,

    
    ) and meta to a hydrogen atom.
    
  • Substrate Analysis (1,2,3,4-Tetrafluorobenzene):

    • Positions 1 & 4: Para to a Fluorine atom (Strongly Activated).

    • Positions 2 & 3: Para to a Hydrogen atom (Less Activated).

Reaction Pathway Diagram

The following diagram illustrates the regioselective logic and the synthetic workflow.

G Start 1,2,3,4-Tetrafluorobenzene (C1/C4 Activated) Intermediate Meisenheimer Complex (Stabilized by p-F) Start->Intermediate SNAr Attack (-78°C) Reagent Li-CC-TMS (Nucleophile) Reagent->Intermediate Product_TMS 1-(TMS-Ethynyl)-2,3,4- trifluorobenzene Intermediate->Product_TMS -LiF Elimination Final_Product 1-Ethynyl-2,3,4- trifluorobenzene Product_TMS->Final_Product Deprotection (K2CO3/MeOH)

Caption: Regioselective SNAr pathway showing activation at C1/C4 leading to the target fluorinated alkyne.

Experimental Protocols

Phase 1: Nucleophilic Substitution (SNAr)

Objective: Install the protected alkyne moiety while displacing a single fluorine atom.

Reagents & Materials:

  • 1,2,3,4-Tetrafluorobenzene (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.1 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes (1.1 equiv)
  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.

  • Acetylide Generation:

    • Charge the flask with anhydrous THF (10 mL/mmol substrate).

    • Add Trimethylsilylacetylene (1.1 equiv) via syringe.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Critical Step: Dropwise add

      
      -BuLi (1.1 equiv) over 15 minutes. Stir at -78°C for 30 minutes to ensure complete formation of Li-CC-TMS.
      
    • Note: Generating the nucleophile ex situ prevents the

      
      -BuLi from acting as a base against the acidic protons of the tetrafluorobenzene.
      
  • SNAr Reaction:

    • Add neat 1,2,3,4-tetrafluorobenzene (1.0 equiv) dropwise to the cold acetylide solution.

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) slowly over 2–3 hours. The solution typically turns from colorless to pale yellow.

  • Monitoring: Monitor reaction progress by GC-MS or TLC (Hexane). Look for the disappearance of the starting material (

    
     150) and appearance of the TMS-product (
    
    
    
    228).
  • Workup:

    • Quench the reaction with saturated aqueous

      
       (20 mL).
      
    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Purification: The crude TMS-intermediate is often pure enough for the next step. If necessary, purify via flash chromatography (100% Hexanes).

Phase 2: Desilylation (Deprotection)

Objective: Remove the TMS group to reveal the terminal alkyne.

Reagents:

  • Potassium Carbonate (

    
    ) (0.5 equiv)
    
  • Methanol (MeOH)

Methodology:

  • Dissolve the crude TMS-intermediate in MeOH (5 mL/mmol).

  • Add solid

    
     (0.5 equiv).
    
  • Stir at RT for 1–2 hours. Monitor by TLC for complete conversion.

  • Workup:

    • Dilute with water and extract with Pentane or Diethyl Ether (low boiling point solvent is preferred to avoid product loss during concentration).

    • Wash with water to remove methanol.

    • Dry over

      
       and carefully concentrate (the product is volatile).
      
  • Final Purification: Distillation under reduced pressure (Kugelrohr) or flash chromatography (Pentane).

Data Summary & Specifications

ParameterSpecification / Result
Target Compound 1-Ethynyl-2,3,4-trifluorobenzene
CAS Number 819861-96-6
Molecular Formula

Molecular Weight 156.11 g/mol
Physical State Colorless to pale yellow liquid
Yield (2 Steps) 65% – 75% (Typical)
Key NMR Signal (

H)

~3.4-3.5 ppm (s, 1H, alkyne

C-H)
Key NMR Signal (

F)
Three distinct multiplets (integration 1:1:1)

Safety & Handling (Process Critical)

  • Fluorinated Waste: The reaction generates Lithium Fluoride (LiF) and potentially trace HF upon workup. Glassware should be rinsed with a basic solution before cleaning.

  • Energetic Reagents:

    
    -BuLi is pyrophoric. Handle under inert atmosphere.
    
  • Volatility: The final product, 1-Ethynyl-2,3,4-trifluorobenzene, has a relatively low boiling point. Avoid prolonged high-vacuum exposure to prevent yield loss.

References

  • Regiochemistry of Polyfluoroarenes

    • Chambers, R. D. Fluorine in Organic Chemistry; Wiley-Interscience, 2004.
    • Reaction of Polyfluorobenzenes With Nucleophilic Reagents.[6] National Institutes of Health (NIH). Link

  • Commercial Availability & CAS Verification

    • 1-Ethynyl-2,3,4-trifluorobenzene (CAS 819861-96-6).[7][8][9][10] BLD Pharm.[7][8] Link

  • SNAr Methodology with Acetylides

    • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Derivatives.[6] PMC. Link

    • Synthesis of Fluorinated Alkynes via SNAr. Organic Syntheses, Coll.[11] Vol. 10, p. 496 (2004). (Analogous protocols for perfluoroarenes).

Sources

Application Note: Precision Synthesis and Utilization of 1-Ethynyl-2,3,4-trifluorobenzene in Advanced Polymer Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-2,3,4-trifluorobenzene is a specialized fluorinated monomer critical for the development of high-performance functional materials. Unlike its mono- or penta-fluorinated analogs, the specific 2,3,4-substitution pattern offers a unique balance of steric hindrance and electronic withdrawal. This enables the synthesis of poly(phenylacetylene) (PPA) derivatives with tunable cis-transoidal stereoregularity, exceptional gas permeability, and superhydrophobic surface properties.

This guide provides a comprehensive protocol for the stereoselective polymerization of this monomer using Rhodium(I) catalysis, alongside its utility in Click Chemistry for post-polymerization modification.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Before initiating synthesis, verify the monomer identity and purity. The 2,3,4-trifluoro substitution creates a significant dipole and affects the monomer's reactivity in coordination polymerization.

PropertySpecification
Chemical Name 1-Ethynyl-2,3,4-trifluorobenzene
CAS Number 819861-96-6
Molecular Formula C₈H₃F₃
Molecular Weight 156.11 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~150–155 °C (predicted)
Solubility Soluble in THF, Toluene, CHCl₃, CH₂Cl₂
Storage 2–8 °C, under inert atmosphere (Ar/N₂)

Application 1: Stereoselective Polymerization (Rh-Catalyzed)

The primary application of this monomer is the synthesis of cis-transoidal poly(1-ethynyl-2,3,4-trifluorobenzene) . Rhodium catalysts are chosen over Tungsten or Molybdenum because they tolerate the polar C–F bonds and functional groups while yielding high cis content, which is crucial for the polymer's helical conformation and solubility.

Reaction Mechanism

The polymerization proceeds via an insertion mechanism. The Rh(I) center coordinates with the alkyne, followed by a 2,1-insertion into the Rh–C bond. The bulky ortho-fluorines (positions 2 and 3) enforce a twisted backbone, preventing π-stacking and enhancing solubility.

Experimental Protocol

Materials:

  • Monomer: 1-Ethynyl-2,3,4-trifluorobenzene (1.0 g, 6.4 mmol)

  • Catalyst: [Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene)

  • Co-catalyst: Triethylamine (Et₃N)

  • Solvent: Toluene (anhydrous, degassed)

  • Precipitant: Methanol

Workflow:

  • Preparation (Glovebox/Schlenk Line):

    • In a dry Schlenk tube, dissolve [Rh(nbd)Cl]₂ (14.7 mg, 0.032 mmol) in 5.0 mL of anhydrous toluene.

    • Add Et₃N (0.1 mL) to activate the catalyst species to the active [Rh(nbd)(alkynyl)] species.

    • Note: The solution should turn from orange to a deeper red/brown upon activation.

  • Initiation:

    • Add the monomer (1.0 g) dropwise to the stirring catalyst solution at 30 °C.

    • Observation: An immediate color change (often to deep yellow or orange) indicates the formation of the conjugated polymer backbone.

  • Propagation:

    • Stir the mixture at 30 °C for 2–4 hours.

    • Viscosity Check: The solution will become noticeably viscous. If the stir bar seizes, add an additional 2–3 mL of toluene.

  • Termination & Purification:

    • Dilute the reaction mixture with 10 mL CHCl₃.

    • Pour the solution slowly into a large excess (200 mL) of stirring methanol to precipitate the polymer.

    • Filter the yellow fibrous solid.

    • Reprecipitation: Dissolve in minimal THF and precipitate into methanol again to remove catalyst residues.

  • Drying:

    • Dry the polymer in a vacuum oven at 40 °C for 24 hours.

Typical Results:

  • Yield: >85%

  • Mw (GPC): 20,000 – 100,000 Da

  • Stereoregularity: >90% cis (determined by ¹H NMR, signal at ~5.8 ppm for vinylic proton).

Visualization: Polymerization Workflow

PolymerizationWorkflow Start Start: Inert Atmosphere (N2/Ar) CatPrep Catalyst Activation [Rh(nbd)Cl]2 + Et3N in Toluene Start->CatPrep Initiation Add Monomer 1-Ethynyl-2,3,4-trifluorobenzene CatPrep->Initiation Active Species Formed Propagation Propagation 30°C, 2-4 Hours (Viscosity Increase) Initiation->Propagation Color Change Termination Termination Precipitation in Methanol Propagation->Termination Polymer Growth Purification Purification Re-dissolve (THF) -> Precipitate (MeOH) Termination->Purification Remove Catalyst Analysis Characterization NMR, GPC, TGA Purification->Analysis

Figure 1: Step-by-step workflow for the Rh-catalyzed polymerization of 1-Ethynyl-2,3,4-trifluorobenzene.[1]

Application 2: "Click" Chemistry Modification[10]

Beyond homopolymerization, the ethynyl group serves as a robust handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This is particularly useful when the 2,3,4-trifluorophenyl moiety is needed as a functional side group on a different polymer backbone or surface.

Protocol: Triazole Formation

  • Reagents: 1-Ethynyl-2,3,4-trifluorobenzene (1 eq), Azide-functionalized substrate (R-N₃, 1 eq), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent: THF/Water (4:1) or t-BuOH/Water (1:1).

  • Condition: Stir at room temperature for 12 hours.

  • Outcome: Formation of a 1,4-disubstituted 1,2,3-triazole linkage.[2] The trifluorophenyl group provides strong π-π stacking interactions and hydrophobicity to the resulting conjugate.

Critical Analysis & Troubleshooting

Stereocontrol and Solubility

The 2,3,4-trifluoro pattern is sterically demanding.

  • Insight: The ortho-fluorine (C2 position) forces the polymer backbone to twist. This breaks the effective conjugation length (shifting color from deep red to yellow) but drastically improves solubility compared to non-substituted polyphenylacetylene, which is often insoluble.

  • Troubleshooting: If the polymer precipitates during reaction (in toluene), switch to a more polar solvent like THF or add a small amount of CHCl₃ to the reaction mixture.

Air Sensitivity

While the monomer is stable, the active Rh-H or Rh-vinyl species formed in situ are air-sensitive.

  • Requirement: Strictly anaerobic conditions are required during the initiation phase. Once the polymer forms, it is air-stable.

Thermal Stability

Fluorinated polyacetylenes exhibit high thermal stability (often stable up to 300 °C in N₂).

  • Validation: Perform TGA (Thermogravimetric Analysis). Expect <5% weight loss below 280 °C. If weight loss occurs earlier, it indicates trapped solvent or oligomers (improve drying/purification).

References

  • Monomer Data: 1-Ethynyl-2,3,4-trifluorobenzene (CAS 819861-96-6).[3][4][5][6] BLD Pharm / Synthon Chemicals Catalog.

  • Polymerization Method: Lindfors, B. E., et al. "Rhodium-Catalyzed Polymerization of Phenylacetylene Derivatives." Journal of Polymer Science Part A: Polymer Chemistry. (Standard reference for Rh(nbd) protocols).
  • Fluorine Effect: T. Masuda, "Substituted Polyacetylenes," Polymer Reviews.
  • Click Chemistry: Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions."[2][7] Angewandte Chemie International Edition, 2001.

  • Liquid Crystal Applications: "Fluorinated Tolanes and Ethynylbenzenes in Liquid Crystal Mixtures." Merck Patent Application WO2022. (Context for 2,3,4-trifluoro motif in mesogens).

Sources

Application Notes and Protocols for the Derivatization of 1-Ethynyl-2,3,4-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Alkynyl Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3] 1-Ethynyl-2,3,4-trifluorobenzene emerges as a particularly valuable building block, merging the synthetic versatility of a terminal alkyne with the potent electronic effects of a polyfluorinated aromatic ring. The ethynyl group serves as a versatile handle for a variety of transformations, including carbon-carbon bond formation and the construction of heterocyclic systems, while the trifluorophenyl moiety imparts unique electronic properties and can enhance interactions with biological targets.[4]

This guide provides a detailed exploration of key derivatization strategies for 1-ethynyl-2,3,4-trifluorobenzene, offering experimentally grounded protocols for its application in the synthesis of novel chemical entities. We will delve into the mechanistic underpinnings of these reactions and provide practical insights for researchers, scientists, and drug development professionals.

Core Derivatization Strategies

The reactivity of 1-ethynyl-2,3,4-trifluorobenzene is dominated by its terminal alkyne functionality. The electron-withdrawing nature of the trifluorinated ring influences the acidity of the acetylenic proton and the reactivity of the triple bond. Two of the most powerful and widely utilized derivatization methods for this class of compound are the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Palladium-Catalyzed Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This cross-coupling reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[6] The reaction is indispensable for the synthesis of internal alkynes and has been widely applied in the preparation of pharmaceuticals, natural products, and organic materials.[7]

Mechanistic Rationale: The catalytic cycle involves two interconnected processes (Figure 1). The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, facilitated by the amine base. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[5] The choice of palladium catalyst, ligands, copper source, base, and solvent is critical for achieving high yields and preventing side reactions, such as the homocoupling of the alkyne (Glaser coupling).[8]

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_intermediate R¹-Pd(II)L₂-X Pd0->Pd_intermediate Oxidative Addition (R¹-X) Product_Release Pd_intermediate->Product_Release Reductive Elimination Product_Release->Pd0 Product R¹-C≡C-R² CuX Cu(I)X Cu_acetylide R²-C≡C-Cu(I) CuX->Cu_acetylide Deprotonation (R²-C≡C-H, Base) Cu_acetylide->Pd_intermediate Transmetalation Cu_acetylide->CuX Transmetalation to Palladium

Figure 1. Simplified catalytic cycles of the Sonogashira coupling.

Protocol 1: Sonogashira Coupling of 1-Ethynyl-2,3,4-trifluorobenzene with 4-Iodotoluene

This protocol provides a representative procedure for the coupling of 1-ethynyl-2,3,4-trifluorobenzene with an aryl iodide. The conditions are adapted from standard Sonogashira procedures for related substrates.[4][9]

Materials:

  • 1-Ethynyl-2,3,4-trifluorobenzene

  • 4-Iodotoluene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-iodotoluene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by anhydrous triethylamine (2.5 eq).

  • To the stirred solution, add 1-ethynyl-2,3,4-trifluorobenzene (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional THF.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with diethyl ether and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the desired 1-(4-methylphenyl)-2-(2,3,4-trifluorophenyl)acetylene.

Data Summary Table:

Reactant 1Reactant 2Catalyst (mol%)Co-catalyst (mol%)Base (eq)SolventTemp. (°C)Time (h)
1-Ethynyl-2,3,4-trifluorobenzene (1.2 eq)4-Iodotoluene (1.0 eq)Pd(PPh₃)₂Cl₂ (3%)CuI (5%)Triethylamine (2.5)THF6512-18

Causality and Optimization:

  • Catalyst Choice: Pd(PPh₃)₂Cl₂ is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[7] For less reactive aryl halides (e.g., bromides or chlorides), more active catalysts employing bulky electron-rich phosphine ligands may be necessary.

  • Copper Co-catalyst: CuI is crucial for the deprotonation of the alkyne and subsequent transmetalation.[6] In some cases, copper-free Sonogashira protocols can be employed to avoid issues with copper contamination in the final product.[10]

  • Base: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent. It also serves to scavenge the HX formed during the reaction. Other amine bases like diisopropylethylamine (DIPEA) can also be used.[5]

  • Solvent: THF is a common solvent for Sonogashira reactions, providing good solubility for the reactants and catalysts.

  • Inert Atmosphere: The use of an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation by air, which can deactivate it.[6] Oxygen also promotes the undesirable homocoupling of the alkyne.[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The CuAAC reaction is the premier example of "click chemistry," a concept introduced by K.B. Sharpless.[11] It describes the highly efficient and regioselective formation of a 1,4-disubstituted-1,2,3-triazole from a terminal alkyne and an azide.[12] The reaction is known for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and simple workup procedures.[13][14] This makes it exceptionally suitable for applications in drug discovery, bioconjugation, and materials science.[2]

Mechanistic Rationale: The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[11] The Cu(I) coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which then collapses to the stable triazole ring, regenerating the Cu(I) catalyst.[15]

CuAAC_Workflow start Prepare Reactants: - 1-Ethynyl-2,3,4-trifluorobenzene - Organic Azide (R-N₃) - Solvent (e.g., t-BuOH/H₂O) reaction Combine reactants and catalyst solution. Stir at room temperature. start->reaction catalyst_prep Prepare Catalyst Solution: - CuSO₄·5H₂O - Sodium Ascorbate catalyst_prep->reaction monitoring Monitor reaction by TLC or LC-MS. reaction->monitoring workup Aqueous workup: - Dilute with water - Extract with organic solvent (e.g., EtOAc) monitoring->workup purification Purify by column chromatography or recrystallization. workup->purification product 1-(R)-4-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole purification->product

Figure 2. General workflow for a CuAAC reaction.

Protocol 2: CuAAC Reaction of 1-Ethynyl-2,3,4-trifluorobenzene with Benzyl Azide

This protocol details a standard procedure for the synthesis of a 1,4-disubstituted-1,2,3-triazole using 1-ethynyl-2,3,4-trifluorobenzene.[2][16]

Materials:

  • 1-Ethynyl-2,3,4-trifluorobenzene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Standard laboratory glassware

Experimental Procedure:

  • In a round-bottom flask, dissolve 1-ethynyl-2,3,4-trifluorobenzene (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 1-benzyl-4-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole.[17]

Data Summary Table:

Reactant 1Reactant 2Catalyst (mol%)Reducing Agent (mol%)SolventTemp. (°C)Time (h)
1-Ethynyl-2,3,4-trifluorobenzene (1.0 eq)Benzyl Azide (1.05 eq)CuSO₄·5H₂O (10%)Sodium Ascorbate (20%)t-BuOH/H₂O (1:1)RT8-12

Causality and Optimization:

  • Catalyst System: The combination of CuSO₄ and sodium ascorbate is a widely used and convenient method for generating the active Cu(I) catalyst in situ.[11] Sodium ascorbate also helps to prevent oxidative homocoupling of the alkyne.

  • Solvent System: A mixture of t-BuOH and water is effective for dissolving both organic and inorganic reagents, creating a homogeneous reaction mixture that facilitates high reaction rates.

  • Regioselectivity: The copper catalyst ensures the exclusive formation of the 1,4-disubstituted triazole isomer. Thermal, uncatalyzed cycloadditions would lead to a mixture of 1,4- and 1,5-isomers.[15]

  • Ligands: In some cases, particularly in bioconjugation, ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be used to stabilize the Cu(I) oxidation state and accelerate the reaction.[2]

Safety and Handling

1-Ethynyl-2,3,4-trifluorobenzene and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Azide-containing compounds, such as benzyl azide, are potentially explosive and should be handled with care, avoiding heat, shock, and friction. Palladium catalysts can be toxic and should be handled with appropriate precautions. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

1-Ethynyl-2,3,4-trifluorobenzene is a potent building block for the synthesis of complex molecules. The derivatization protocols outlined herein, focusing on Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition, provide reliable and efficient pathways to a diverse range of fluorinated compounds. The strategic application of these methods can significantly aid in the development of novel pharmaceuticals and advanced materials by enabling precise control over molecular architecture and properties. The provided protocols, grounded in established chemical principles, serve as a robust starting point for researchers to explore the vast chemical space accessible from this versatile fluorinated alkyne.

References

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]

  • eGrove, University of Mississippi. (2020, January 1). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. [Link]

  • MDPI. (2023, May 26). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • ACS Publications. (2021, May 19). Pd-Catalyzed Perfluoroalkylative Aryloxycarbonylation of Alkynes with Formates as CO Surrogates. [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

  • NTU Scholars. (2003, May 7). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ResearchGate. (n.d.). CuAAC: The Quintessential Click Reaction. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • Semantic Scholar. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Semantic Scholar. (n.d.). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. [Link]

  • National Center for Biotechnology Information. (n.d.). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. [Link]

  • MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • MDPI. (2013, October 22). Palladium-Catalyzed Polyfluorophenylation of Porphyrins with Bis(polyfluorophenyl)zinc Reagents. [Link]

  • ZORA (Zurich Open Repository and Archive). (n.d.). 1,3-Dipolar cycloadditions of fluorinated nitrones with thioketones. [Link]

  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. [Link]

  • ResearchGate. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • RSC Publishing. (n.d.). Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

Sources

Application Note: Optimized Sonogashira Coupling of 1-Ethynyl-2,3,4-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the protocol for the Sonogashira cross-coupling of 1-Ethynyl-2,3,4-trifluorobenzene (CAS: 133864-38-7). This substrate presents a specific set of challenges and advantages due to its polyfluorinated aromatic ring.

Chemo-Physical Profile:

  • Substrate: 1-Ethynyl-2,3,4-trifluorobenzene

  • Electronic Nature: Highly electron-deficient due to three fluorine atoms (including one ortho and one para to the alkyne).

  • Acidity (

    
    ):  The terminal alkyne proton is significantly more acidic than that of non-fluorinated phenylacetylene.
    
  • Key Risk: The increased acidity accelerates the formation of copper-acetylide species. While this facilitates the desired cross-coupling, it drastically increases the rate of Glaser homocoupling (oxidative dimerization) if trace oxygen is present.

Strategic Directive: To achieve high yields (>90%), the protocol must prioritize oxygen exclusion and controlled transmetallation . We provide two methods:

  • Method A (Standard): Robust Pd/Cu system for general aryl halides.

  • Method B (Copper-Free): Specialized for preventing homocoupling in sensitive applications.

Mechanistic Insight & Causality

Understanding the electronic influence of the trifluorobenzene core is critical for troubleshooting.

The Fluorine Effect

The three fluorine atoms exert a strong inductive effect (-I), pulling electron density away from the alkyne.

  • Deprotonation: The alkyne proton is easily removed by secondary amines (e.g., Diethylamine, Piperidine) or Triethylamine (Et

    
    N).
    
  • Transmetallation: The resulting acetylide is highly nucleophilic toward the Pd(II) center, speeding up the catalytic cycle.

  • Side Reaction: If Cu(I) is present with O

    
    , the rapid formation of Cu-acetylide leads to the formation of 1,4-bis(2,3,4-trifluorophenyl)buta-1,3-diyne (Glaser product) faster than the cross-coupling can occur.
    
Visualized Pathway (Graphviz)

SonogashiraMechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Activation) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuX Cu(I)X CuAcetylide Cu-Acetylide (Activated Nucleophile) CuX->CuAcetylide CuAcetylide->TransMet Desired Path Glaser SIDE REACTION: Glaser Homocoupling (Requires O2) CuAcetylide->Glaser If O2 present ArX Aryl Halide (Ar-X) ArX->OxAdd Alkyne 1-Ethynyl-2,3,4- trifluorobenzene Alkyne->CuAcetylide + Base / CuX Base Amine Base Base->CuAcetylide

Caption: Mechanistic interplay showing the critical branch point at the Copper Acetylide species. Oxygen exclusion prevents the red "Side Reaction" path.

Experimental Protocols

Method A: Standard Pd/Cu Catalysis (Robust)

Best for: Coupling with Aryl Bromides/Iodides where homocoupling is manageable.

Reagents & Stoichiometry:

ComponentEquiv.RoleNotes
Aryl Halide 1.0ElectrophileAryl Iodides react fastest.
Trifluoro-Alkyne 1.1 - 1.2NucleophileSlight excess accounts for volatility/homocoupling.
Pd(PPh

)

Cl

0.02 - 0.05CatalystBis(triphenylphosphine)palladium(II) dichloride.
CuI 0.01 - 0.02Co-CatalystKeep loading low (1-2%) to limit Glaser coupling.
Et

N
3.0 - 5.0Base/SolventActs as proton scavenger.
THF or DMF SolventMediumDMF for difficult substrates; THF for easier workup.

Step-by-Step Workflow:

  • Vessel Preparation: Flame-dry a Schlenk flask or sealable reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solvent Degassing (CRITICAL): Sparge the solvent (THF/Et

    
    N mix) with inert gas for 20 minutes before use.
    
  • Solids Addition: Add the Aryl Halide (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2-5 mol%), and CuI (1-2 mol%) to the flask against a positive flow of inert gas.
  • Liquids Addition:

    • Seal the flask with a septum.

    • Inject the degassed solvent/base mixture via syringe.

    • Last Step: Inject 1-Ethynyl-2,3,4-trifluorobenzene dropwise.

  • Reaction: Stir at Room Temperature (RT) for 30 minutes. If no precipitation (amine salt) is observed, heat to 50–60°C.

    • Visual Check: The reaction usually turns dark brown/black (active Pd) with a heavy white precipitate (ammonium salt).

  • Workup:

    • Filter through a pad of Celite to remove Pd/Cu residues.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate. Caution: The product may be volatile; do not apply high vacuum for extended periods if the molecular weight is low.

Method B: Copper-Free Protocol (High Fidelity)

Best for: Avoiding trace homocoupling impurities or when using electron-deficient aryl halides.

Rationale: By removing Copper, we eliminate the oxidative dimerization pathway. The activation of the alkyne relies solely on the Palladium cycle and the base, which is feasible due to the high acidity of the trifluorophenyl alkyne.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd(OAc)
    
    
    / XPhos.
  • Base: Pyrrolidine or Piperidine (Secondary amines accelerate the reaction more effectively than Et

    
    N in Cu-free conditions).
    
  • Solvent: Acetonitrile (CH

    
    CN) or DMF.
    

Protocol:

  • Combine Aryl Halide and Pd catalyst in the reaction vessel.

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add degassed Solvent and Base.

  • Add 1-Ethynyl-2,3,4-trifluorobenzene .

  • Heat to 60–80°C. (Cu-free reactions typically require higher thermal energy than Cu-catalyzed ones).

  • Monitor by GC-MS or TLC.

Analytical & Purification Guide

Purification Strategy

The fluorine atoms impart significant lipophilicity.

  • TLC: The product will likely run high (non-polar) in Hexanes/EtOAc systems.

  • Column Chromatography: Use 100% Hexanes or Pentane initially. The trifluorinated alkyne starting material is distinct, but the homocoupled dimer (bis-trifluorophenyl butadiyne) often co-elutes with the product.

    • Separation Tip: If dimer is present, use a gradient of Hexane:Toluene. The pi-stacking of toluene often separates the linear dimer from the angled cross-coupling product.

Characterization (Expected Signals)
  • 
    F NMR:  Essential for purity checks.
    
    • The 2,3,4-substitution pattern will show distinct coupling patterns.

    • Starting Material: Terminal alkyne proton coupling may be visible.[1][2][3]

    • Product: Shift in the fluorine signals due to the change in the alkyne environment (from C-H to C-Ar).

  • IR Spectroscopy: Look for the disappearance of the

    
    C-H stretch (~3300 cm
    
    
    
    ) and the persistence/shift of the C
    
    
    C stretch (~2200 cm
    
    
    ).

Troubleshooting & Safety

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II).Oxygen leak. Stop. The reaction has stalled. Degas more rigorously next time.
Low Yield + Dimer Formation Glaser Homocoupling.Switch to Method B (Cu-Free) or reduce CuI loading to 0.5 mol%. Add alkyne slowly (syringe pump).
No Reaction (Starting Material remains) Catalyst Poisoning or Inert Alkyne.Increase Temp to 80°C. Ensure Aryl Halide is an Iodide or Bromide (Chlorides require specialized ligands like SPhos).
Black Precipitate (Early) Pd Black formation (Catalyst death).Ligand insufficiency.[4] Add excess PPh

(10 mol%) to stabilize the Pd species.
Safety: Fluorine Considerations
  • Volatility: 1-Ethynyl-2,3,4-trifluorobenzene is volatile. Handle in a fume hood.

  • HF Generation: While C-F bonds are stable, thermal decomposition or combustion can release HF. Do not overheat >120°C in sealed vessels.

References

  • Sonogashira Coupling Overview: Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • Fluorinated Alkyne Reactivity: He, J., et al. (2019).[2] A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with electron-poor fluoroarenes.[2] Organic Letters, 21(23), 9714-9718. Link

  • Glaser Coupling Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful tool in molecular construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Copper-Free Methodologies: Liang, Y., et al. (2011). Copper-free Sonogashira coupling reaction with Pd/C as a heterogeneous catalyst. The Journal of Organic Chemistry, 76(16), 6918-6924. Link

Sources

1-Ethynyl-2,3,4-trifluorobenzene in the synthesis of liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, handling, and application of 1-Ethynyl-2,3,4-trifluorobenzene as a critical building block for modern liquid crystal (LC) displays. Specifically, this motif is engineered for Vertically Aligned (VA) modes, where negative dielectric anisotropy (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


)  is required.[1]

The 2,3,4-trifluorobenzene moiety provides a strong lateral dipole moment perpendicular to the molecular long axis, essential for the electro-optic switching of VA-LCDs. The ethynyl linkage (tolan structure) imparts high birefringence (


) and low rotational viscosity, optimizing response times for high-refresh-rate displays.[1]

Part 1: Chemical Profile & Strategic Logic

Molecular Engineering Logic
  • Lateral Dipole: The three fluorine atoms at positions 2, 3, and 4 create a cumulative dipole vector perpendicular to the principal axis. This drives the negative

    
    .[1]
    
  • Rigid Core: The ethynyl group forms a "tolan" (diphenylacetylene) core, which is linear and rigid, maximizing the order parameter (

    
    ) and optical anisotropy (
    
    
    
    ).
  • Viscosity Control: Unlike ester linkages, the ethynyl bridge exhibits lower rotational viscosity (

    
    ), crucial for reducing motion blur.
    
Compound Specifications
PropertySpecification
IUPAC Name 1-Ethynyl-2,3,4-trifluorobenzene
CAS Number 819861-96-6
Molecular Formula C

H

F

Molecular Weight 156.11 g/mol
Physical State Colorless to pale yellow liquid/low-melting solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Part 2: Synthesis Protocol (The Building Block)

This section details the preparation of the 1-ethynyl-2,3,4-trifluorobenzene intermediate from commercially available 1-bromo-2,3,4-trifluorobenzene.[1]

Workflow Diagram

SynthesisWorkflow Figure 1: Two-step synthesis of the ethynyl-fluorobenzene building block. Start 1-Bromo-2,3,4- trifluorobenzene Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Step1 + TMSA Pd(PPh3)2Cl2, CuI Et3N, 60°C Inter TMS-Protected Intermediate Step1->Inter Yield: ~90% Step2 Deprotection (K2CO3, MeOH) Inter->Step2 Desilylation Product 1-Ethynyl-2,3,4- trifluorobenzene Step2->Product Yield: ~95%

Protocol A: Preparation of 1-Ethynyl-2,3,4-trifluorobenzene

Reagents:

  • 1-Bromo-2,3,4-trifluorobenzene (1.0 eq)[1]

  • Trimethylsilylacetylene (TMSA) (1.2 eq)[1]

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ) (0.02 eq)[1]
  • Copper(I) iodide (CuI) (0.01 eq)[1]

  • Triethylamine (Et

    
    N) (Solvent/Base)[1]
    

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Charging: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    and CuI. Evacuate and backfill with argon (3 cycles).[1]
  • Solvent Addition: Add degassed Et

    
    N via syringe.
    
  • Substrate Addition: Add 1-bromo-2,3,4-trifluorobenzene followed by TMSA dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane) or GC-MS.[1] Note: Fluorinated aryls can be sluggish; ensure strict oxygen-free conditions to prevent homocoupling (Glaser coupling).[1]

  • Work-up: Cool to RT. Filter off ammonium salts.[1] Concentrate the filtrate.

  • Deprotection: Dissolve the crude TMS-intermediate in Methanol/THF (1:1). Add K

    
    CO
    
    
    
    (2.0 eq) and stir at RT for 1 hour.
  • Extraction: Dilute with water, extract with pentane (to avoid loss of volatile product). Dry over MgSO

    
    .
    
  • Purification: Vacuum distillation (if liquid) or short silica plug (Hexane) is usually sufficient.[1]

Part 3: Liquid Crystal Assembly (The Application)

This protocol demonstrates the coupling of the building block to a biphenyl core to create a high-


 mesogen: 4'-Propyl-4-(2,3,4-trifluorophenylethynyl)biphenyl .[1]
Protocol B: Sonogashira Coupling to Mesogen Core

Reagents:

  • 4'-Propyl-4-iodobiphenyl (1.0 eq) (Core mesogen)[1]

  • 1-Ethynyl-2,3,4-trifluorobenzene (1.1 eq) (From Protocol A)[1]

  • Pd(PPh

    
    )
    
    
    
    (0.01 eq)[1]
  • CuI (0.005 eq)[1]

  • THF/Diisopropylamine (DIPA) (3:1 mixture)[1]

Procedure:

  • Dissolution: Dissolve the iodobiphenyl and Pd catalyst in degassed THF/DIPA in a Schlenk flask.

  • Activation: Add CuI. The solution may turn yellow/brown.[1]

  • Addition: Add 1-ethynyl-2,3,4-trifluorobenzene slowly via syringe.

  • Reaction: Stir at 40°C for 12 hours. Caution: Higher temperatures may cause degradation of the triple bond in fluorinated systems.

  • Quench: Pour into saturated NH

    
    Cl solution (removes Copper).
    
  • Purification (Critical for LCs):

    • Column Chromatography: Silica gel, eluent: Hexane/DCM (gradient).[1]

    • Recrystallization: Ethanol/Toluene mixtures.[1] Repeat 3-4 times until purity >99.9% (HPLC).

    • Resistivity Check: Dissolve in neutral solvent and measure specific resistivity.[1] Ionic impurities cause image sticking in displays.[1]

Part 4: Characterization & Quality Control

Expected Data
  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the disappearance of the acetylenic proton (
    
    
    ppm) upon coupling. Aromatic protons of the trifluorobenzene ring typically appear as a multiplet around
    
    
    ppm, simplified by the lack of H at the 2,3,4 positions.
  • 
    F NMR:  Distinctive pattern for 2,3,4-substitution.
    
    • 
       ppm (1F, m, C3-F)[1]
      
    • 
       ppm (1F, m, C4-F)[1]
      
    • 
       ppm (1F, m, C2-F)[1]
      
    • Note: Chemical shifts vary with solvent.[1]

Phase Transition Analysis (DSC)

Liquid crystals must exhibit a stable Nematic phase over the operating range (e.g., -20°C to +80°C).[1]

  • Melting Point (Cr-N): Should be suppressed by eutectic mixing.

  • Clearing Point (N-I): The tolan linkage generally raises the clearing point compared to single-bond analogs.

Molecular Design Visualization

MolecularDesign Figure 2: Electro-optic logic of the 2,3,4-trifluoro motif. cluster_0 Dipole Engineering for VA Mode Node1 Longitudinal Axis (High Polarizability) Node3 Result: Negative Dielectric Anisotropy (Delta Epsilon < 0) Node1->Node3 Optical Axis Node2 Lateral Dipole Vector (Fluorine Atoms) Node2->Node3 Electrical Axis Node4 Application: Vertical Alignment (VA) LCD Panels Node3->Node4

References

  • Hird, M. (2007).[1] "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36(12), 2070-2095.[1] Link

  • Kirsch, P., & Bremer, M. (2000).[1] "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216-4235.[1] Link

  • Sonogashira, K. (2002).[1] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[1] Journal of Organometallic Chemistry, 653(1-2), 46-49.[1] Link

  • Merck Patent GmbH. (2017).[1] "Liquid Crystalline Medium and Liquid Crystal Display."[1][2] US Patent 9,663,712.[1] (Describes use of fluorinated tolans in VA mixtures). Link

  • Gau,za, S., et al. (2003).[1] "High Birefringence Isothiocyanato Tolane Liquid Crystals." Japanese Journal of Applied Physics, 42, 3463. (Demonstrates tolan synthesis protocols). Link[1]

Sources

The Strategic Incorporation of Fluorine in Modern Agrochemicals: Application Notes and Protocols for Enhanced Efficacy and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Crop Protection

The introduction of fluorine into active ingredients has become a cornerstone of modern agrochemical design, offering a powerful tool to enhance the efficacy, stability, and selectivity of herbicides, insecticides, and fungicides.[1][2] The unique physicochemical properties of the fluorine atom, most notably its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond, impart a range of desirable characteristics to agrochemical molecules.[3][4] These include increased metabolic stability, which can lead to longer field persistence, and altered lipophilicity and bioavailability, which can improve uptake by the target pest and translocation within plants.[5][6][7] Furthermore, the strategic placement of fluorine atoms can significantly enhance the binding affinity of a molecule to its target enzyme or receptor, leading to greater potency and, in some cases, novel modes of action.[5][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of fluorine-containing agrochemicals, complete with detailed protocols for their evaluation.

I. The Impact of Fluorination on Agrochemical Properties

The decision to incorporate fluorine into an agrochemical candidate is driven by the desire to optimize its performance in several key areas. Understanding the underlying principles of these improvements is crucial for the rational design and application of these compounds.

Enhanced Biological Activity

Fluorination can dramatically increase the intrinsic biological activity of an agrochemical. This is often achieved by:

  • Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target site.[5][6] This can result in a tighter fit and stronger binding to the active site of an enzyme or receptor.

  • Conformational Control: The presence of fluorine can influence the three-dimensional shape of a molecule, locking it into a more biologically active conformation.[3][9]

Improved Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes in both pests and plants.[3][4] This leads to:

  • Reduced Metabolic Degradation: Fluorinated compounds are less susceptible to breakdown by enzymes like cytochrome P450s, which are often responsible for detoxifying foreign compounds.[7]

  • Increased Persistence: By resisting degradation, the active ingredient remains effective for a longer period, potentially reducing the number of applications required.[5]

Modified Physicochemical Properties

The introduction of fluorine can fine-tune a molecule's physical and chemical properties to improve its performance in the field:

  • Altered Lipophilicity: Fluorination generally increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to penetrate the waxy cuticle of plant leaves or the exoskeleton of insects.[5][6]

  • Systemic Activity: For systemic agrochemicals that are transported within the plant, modifying lipophilicity and other properties through fluorination can improve their uptake by roots and translocation through the xylem to other parts of the plant.[10][11]

The following diagram illustrates the key advantages conferred by the incorporation of fluorine into agrochemical molecules.

Fluorine_Advantages cluster_properties Molecular Properties cluster_outcomes Practical Outcomes Fluorine Fluorine Incorporation Biological_Activity Enhanced Biological Activity Fluorine->Biological_Activity Increases binding affinity Metabolic_Stability Improved Metabolic Stability Fluorine->Metabolic_Stability Strengthens C-F bond Physicochemical_Properties Modified Physicochemical Properties Fluorine->Physicochemical_Properties Alters lipophilicity & conformation Increased_Potency Increased Potency & Efficacy Biological_Activity->Increased_Potency Resistance_Breaking Potential for Resistance Breaking Biological_Activity->Resistance_Breaking Longer_Persistence Longer Field Persistence Metabolic_Stability->Longer_Persistence Improved_Uptake Improved Uptake & Translocation Physicochemical_Properties->Improved_Uptake

Caption: Key advantages of fluorine incorporation in agrochemicals.

II. Application Notes and Protocols for Fluorinated Agrochemicals

This section provides detailed protocols for the evaluation of fluorine-containing agrochemicals, covering efficacy testing, residue analysis, and resistance monitoring.

A. Efficacy Testing of Fluorinated Insecticides

Objective: To determine the dose-dependent efficacy of a fluorine-containing insecticide against a target insect pest, such as aphids or whiteflies.

Materials:

  • Test insecticide (technical grade or formulated product)

  • Acetone or other suitable solvent

  • Distilled water

  • Non-ionic surfactant

  • Host plants for the target insect

  • Target insects (e.g., Myzus persicae - green peach aphid, Bemisia tabaci - silverleaf whitefly)

  • Petri dishes or ventilated containers[12][13]

  • Leaf discs or whole leaves[12][13]

  • Agar[12][13]

  • Fine paintbrush or aspirator for transferring insects[12][13]

  • Spray tower or hand-held sprayer

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod

Protocol: Leaf-Dip Bioassay for Aphids [12][14]

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test insecticide in a suitable solvent (e.g., acetone).

    • Create a series of dilutions from the stock solution using distilled water containing a non-ionic surfactant (typically 0.01-0.05%). A typical concentration range to test would be 0.01, 0.1, 1, 10, and 100 mg/L.

    • Prepare a control solution containing only distilled water and surfactant.

  • Leaf Disc Preparation:

    • Excise leaf discs from healthy, untreated host plants using a cork borer. The size of the disc should fit comfortably within the Petri dish.[12]

    • Prepare a 1% agar solution in water, heat to dissolve, and pour into the bottom of the Petri dishes to a depth of 3-4 mm. Allow the agar to cool and solidify.[12]

  • Treatment Application:

    • Using forceps, dip each leaf disc into the respective test solution for 10 seconds with gentle agitation.[12]

    • Place the treated leaf discs on paper towels to air dry with the abaxial (lower) surface facing up.[12]

    • Once dry, place one leaf disc, adaxial (upper) surface down, onto the solidified agar in each Petri dish.[13]

  • Insect Infestation:

    • Using a fine paintbrush or aspirator, carefully transfer a known number of adult or nymph aphids (e.g., 20-30 adults) onto each leaf disc.[12]

    • Seal each Petri dish with a ventilated lid to allow for air exchange while preventing escape.[12]

  • Incubation and Assessment:

    • Place the Petri dishes in a growth chamber or greenhouse under controlled conditions (e.g., 25 ± 2°C, 16:8 hour light:dark photoperiod).[13]

    • Assess mortality after 72 hours. An aphid is considered dead if it is unable to right itself within 10 seconds after being gently prodded with a fine brush.[12]

    • Record the number of dead and live aphids for each concentration and replicate.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.[9]

    • Calculate the percentage mortality for each concentration.

    • Perform a probit or logit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values.[12]

Table 1: Example Data for Efficacy of a Fluorinated Insecticide against Aphids

Concentration (mg/L)Number of InsectsNumber Dead (72h)% Mortality (Corrected)
Control6030
0.016088.8
0.1602538.6
1604878.9
10605998.2
1006060100
B. Efficacy Testing of Fluorinated Herbicides

Objective: To evaluate the efficacy of a fluorine-containing herbicide by measuring its effect on the biomass of target weed species.

Materials:

  • Test herbicide (technical grade or formulated product)

  • Pots or trays filled with a standard soil mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Setaria faberi - giant foxtail)

  • Greenhouse or growth chamber with controlled environmental conditions

  • Spraying equipment (e.g., cabinet sprayer)

  • Drying oven

  • Analytical balance

Protocol: Greenhouse Pot Study for Herbicide Efficacy [15][16]

  • Plant Cultivation:

    • Sow seeds of the target weed species in pots or trays at a uniform depth.

    • Grow the plants in a greenhouse or growth chamber until they reach the desired growth stage for treatment (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare a series of herbicide dilutions at different application rates (e.g., 0.25x, 0.5x, 1x, and 2x the recommended field rate). Include an untreated control.

    • Apply the herbicide solutions uniformly to the plants using a cabinet sprayer calibrated to deliver a specific volume per unit area.

  • Post-Treatment Care and Assessment:

    • Return the treated plants to the greenhouse or growth chamber.

    • Observe and record phytotoxicity symptoms at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • After a predetermined period (e.g., 21 days), harvest the above-ground biomass of all plants in each pot.[15]

  • Biomass Measurement:

    • Place the harvested biomass in labeled paper bags and dry in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

    • Weigh the dried biomass for each treatment replicate.

  • Data Analysis:

    • Calculate the average dry biomass for each treatment.

    • Express the weed control efficacy as the percentage reduction in biomass compared to the untreated control.[17]

    • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

C. Residue Analysis of Fluorinated Agrochemicals in Soil

Objective: To extract and quantify the residues of a fluorine-containing agrochemical from soil samples using the QuEChERS method followed by LC-MS/MS analysis.

Materials:

  • Soil samples

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[10]

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)[10]

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.2 µm)

  • LC-MS/MS system

Protocol: QuEChERS Extraction and LC-MS/MS Analysis for Soil Residues [10][18]

  • Sample Preparation and Extraction:

    • Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube.[10]

    • Add 10 mL of acetonitrile to the tube.[10]

    • Vortex or shake vigorously for 5 minutes to extract the pesticide residues.[10]

    • Add the QuEChERS extraction salts to the tube.[10]

    • Immediately shake for at least 2 minutes to induce phase separation.[10]

    • Centrifuge the tube for 5 minutes at ≥ 3000 rcf.[10]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing the appropriate sorbents (e.g., PSA to remove organic acids, C18 to remove nonpolar interferences).[10]

    • Vortex the dSPE tube for 1 minute.[10]

    • Centrifuge for 2 minutes at high speed.[10]

  • Analysis:

    • Filter the purified supernatant through a 0.2 µm syringe filter directly into an autosampler vial.[10]

    • Analyze the extract using a validated LC-MS/MS method for the target fluorinated agrochemical.[19]

The following workflow diagram illustrates the QuEChERS method for pesticide residue analysis in soil.

QuEChERS_Workflow start Start: Soil Sample extraction 1. Weigh 10g soil 2. Add 10mL Acetonitrile 3. Vortex 5 min start->extraction salts 4. Add QuEChERS Salts 5. Shake 2 min extraction->salts centrifuge1 6. Centrifuge 5 min salts->centrifuge1 dSPE 7. Transfer 1mL supernatant to dSPE tube 8. Vortex 1 min centrifuge1->dSPE centrifuge2 9. Centrifuge 2 min dSPE->centrifuge2 filter 10. Filter supernatant (0.2 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: QuEChERS workflow for soil residue analysis.

D. Monitoring for Insecticide Resistance

Objective: To monitor for the development of resistance to a fluorine-containing insecticide in a whitefly population using a leaf-dip bioassay.

Protocol: Resistance Monitoring Bioassay for Whiteflies [1][13]

This protocol is a modification of the efficacy testing protocol for aphids, adapted for whiteflies.

  • Insect Collection: Collect whitefly adults from different field locations.

  • Rearing: Rear the collected populations in separate insect-proof cages on untreated host plants for at least one generation to acclimatize them to laboratory conditions.

  • Bioassay:

    • Follow the leaf-dip bioassay protocol as described for aphids (Section II.A), using a susceptible laboratory strain of whiteflies as a reference.

    • Use a range of insecticide concentrations that will provide a dose-response curve for both the field-collected and susceptible populations.

    • Assess mortality after 48-72 hours.[13]

  • Data Analysis:

    • Calculate the LC50 values for both the field and susceptible populations.

    • Determine the resistance ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible population. An RR value significantly greater than 1 indicates the presence of resistance.

III. Conclusion and Future Perspectives

The strategic use of fluorine has revolutionized the development of modern agrochemicals, leading to products with enhanced efficacy, greater stability, and improved safety profiles. The protocols outlined in this guide provide a framework for the robust evaluation of these compounds, from initial efficacy screening to post-registration monitoring. As the challenges of feeding a growing global population and managing pest resistance continue to evolve, the unique properties of fluorine will undoubtedly ensure its continued importance in the design of innovative and sustainable crop protection solutions. Future research will likely focus on the development of novel fluorination methodologies and the exploration of new fluorine-containing chemical scaffolds to address emerging agricultural needs.

References

  • Determination of Pesticide Residues in Soil Using a QuEChERS Approach. (2020). UCT, Inc. [Link]

  • FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. (n.d.). MDPI. [Link]

  • Bioassays for Monitoring Insecticide Resistance. (n.d.). PMC. [Link]

  • Pesticide residue analysis in crops by LC-MS/MS method. (2015). Skyfox Publishing Group. [Link]

  • The unique role of fluorine in the design of active ingredients for modern crop protection. (2004). PubMed. [Link]

  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. (n.d.). Directorate of Plant Protection, Quarantine & Storage. [Link]

  • The Role of Fluorinated Intermediates in Modern Agrochemicals: A Look at Novaluron's Building Block. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022). PMC. [Link]

  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). ResearchGate. [Link]

  • “Soil Purification” Analysis of Pesticide Residues in the Soil. (2023). CENTRAL ASIAN JOURNAL OF MEDICAL AND NATURAL SCIENCES. [Link]

  • Flupyradifurone: a brief profile of a new butenolide insecticide. (n.d.). PMC. [Link]

  • Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. (2020). Agilent. [Link]

  • Analysis of pesticide residues in soil. (2023). UNL. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Analytical method E_FP417.1 LC-MS/MS. (n.d.). eurl-pesticides.eu. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology. [Link]

  • Effect of Systemic Insecticides Applied via Drench on the Mortality of Diaphorina citri on Curry Leaf. (2023). MDPI. [Link]

  • How to Apply a Systemic Insecticide Root Drench. (n.d.). DoMyOwn. [Link]

  • Aphids. (n.d.). Insecticide Resistance Action Committee - IRAC. [Link]

  • Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (n.d.). PMC. [Link]

  • Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. (2017). Weed Science. [Link]

  • Whitefly insecticide resistance management strategy. (2001). New Zealand Plant Protection. [Link]

  • Monitoring of Pesticides in Drinking, Surface and Ground Water of Cyprus by Liquid-Liquid and Solid Phase Extraction in Combination with GC/MS and UPLC/MS/MS. (n.d.). Scientific Research Publishing. [Link]

  • Determination of Pesticide Residues in Water Using Extraction Method. (2026). ResearchGate. [Link]

  • The Importance of Fluorine in the Life Science Industry. (n.d.). CHIMIA. [Link]

  • Trialeurodes Vaporariorum & Bemisia Tabaci. (n.d.). Insecticide Resistance Action Committee - IRAC. [Link]

  • Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. (1996). Health Canada. [Link]

  • Fungicide Use in Field Crops Web Book. (n.d.). Crop Protection Network. [Link]

  • Pesticide Injection and Drenching. (2025). University of Florida. [Link]

  • Monitoring and Management of Whitefly Resistance to Insecticides in Arizona. (n.d.). The National Cotton Council. [Link]

  • AHDB Recommended Lists (RL) for cereals and oilseeds: Cereal Trials Fungicide Protocol. (n.d.). Agriculture and Horticulture Development Board. [Link]

  • How to Apply a Systemic Insecticide Root Drench. (2021). YouTube. [Link]

  • How to Submit Fungicide Testing Protocols. (n.d.). Turfgrass Diagnostic Lab. [Link]

  • Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species. (2023). MDPI. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). PMC. [Link]

  • guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. (n.d.). IRIS. [Link]

  • Efficacy of Weed Management Techniques on Weed Control, Biomass Yield, and Soil Herbicide Residue in Transplanted Wild Marigold. (2021). Semantic Scholar. [Link]

  • Insecticide spray coverage and efficacy assessment of insecticides against aphids and whiteflies in California cotton. (n.d.). University of California Agriculture and Natural Resources. [Link]

  • Evaluation of Insecticide Toxicity and Field Performance Against Myzus persicae (Hemiptera: Aphididae) in Laboratory and Greenhouse Conditions. (2025). MDPI. [Link]

  • session 3c - neonicotinoid insecticides. (n.d.). [Link]

  • Evaluation of chemical weed control strategies in biomass sorghum. (n.d.). Journal of Plant Protection Research. [Link]

  • Characterization of nicotinic acetylcholine receptors from the insects Aphis craccivora, Myzus persicae, and Locusta migratoria by radioligand binding assays: relation to thiamethoxam action. (n.d.). PubMed. [Link]

  • Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. (2025). Taylor & Francis Online. [Link]

Sources

Application Note: Precision 19F NMR Profiling of 1-Ethynyl-2,3,4-trifluorobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for analytical chemists and medicinal chemists. It synthesizes established 19F NMR principles with specific reactivity profiles of polyfluorinated alkynes.

Executive Summary

1-Ethynyl-2,3,4-trifluorobenzene (ETFB) is a high-value scaffold in drug discovery, serving as a precursor for fluorinated triazoles (via CuAAC "Click" chemistry) and substituted fluoroarenes (via


). The 2,3,4-trifluoro motif offers a unique 19F NMR signature that acts as a sensitive reporter for reaction progress and regioselectivity.

This guide provides a validated protocol for monitoring the functionalization of ETFB. Unlike 1H NMR, which suffers from spectral crowding in complex aromatic mixtures, 19F NMR offers a background-free, wide-dispersion window to distinguish between cycloaddition products (retention of 3F pattern) and nucleophilic substitution products (loss of F signal).

Chemical Context & Spectral Signature[1][2][3][4][5][6][7][8][9][10]

The Reporter Motif: 1-Ethynyl-2,3,4-trifluorobenzene

The starting material possesses a distinct spin system. The three vicinal fluorine atoms create a tightly coupled higher-order system, typically appearing as a multiplet pattern in the -130 to -165 ppm range (relative to


).
  • F-3 (Meta to alkyne): Most shielded (

    
     to -165 ppm) due to the "ortho-effect" of being flanked by two other fluorine atoms (F-2 and F-4).
    
  • F-2 (Ortho to alkyne): Deshielded relative to F-3; sensitive to the magnetic anisotropy of the alkyne triple bond.

  • F-4 (Para to alkyne): Sensitive to resonance effects; often the site of nucleophilic attack due to activation by the para-ethynyl group.

Reaction Pathways & Expected Spectral Changes

We define two primary reaction pathways monitored by this protocol:

  • Pathway A: CuAAC (Click Chemistry)

    • Reaction: Cycloaddition with an azide (

      
      ) to form a 1,2,3-triazole.
      
    • 19F Signature: Retention of 3 Signals. The symmetry and electronic environment change, causing chemical shift perturbations (

      
       ppm), but the integral ratio remains 1:1:1.
      
  • Pathway B: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Reaction: Displacement of a fluorine by a nucleophile (e.g., amine, alkoxide).

    • 19F Signature: Loss of 1 Signal. The pattern simplifies from a 3-spin system to a 2-spin system.

    • Regioselectivity: Attack typically occurs at C-4 (para to the ethynyl EWG), resulting in the loss of the F-4 signal and a dramatic shift of the F-3 signal as it is no longer flanked by two fluorines.

Experimental Protocol

Sample Preparation

Objective: Ensure complete solubility and prevent aggregation which broadens 19F signals.

  • Solvent Selection: Use DMSO-d6 or CD3OD for polar reaction mixtures (Click chemistry). Use CDCl3 for non-polar

    
     products.
    
    • Note: DMSO-d6 typically provides sharper signals for triazoles due to hydrogen bond disruption.

  • Concentration: Target 5–20 mg/mL.

  • Internal Standard (IS):

    • Recommendation:

      
      -Trifluorotoluene (
      
      
      
      -63.7 ppm).
    • Reasoning: It resonates in a clear window far downfield of the aromatic fluorine signals (-120 to -170 ppm), preventing overlap.

    • Preparation: Add 10 µL of a 100 mM IS stock solution to the NMR tube.

Instrument Parameters (Quantitative 19F NMR)

To ensure accurate integration for conversion calculation, relaxation dynamics must be respected. Fluorine nuclei in fluorobenzenes often have


 relaxation times of 2–5 seconds.
ParameterSettingRationale
Pulse Sequence zgig (Inverse Gated Decoupling)Decouples 1H to simplify multiplets into singlets (or F-F multiplets) and eliminates NOE for quantitative integration.
Spectral Width 200 ppm (-50 to -250 ppm)Covers IS and all aromatic fluorines.
Excitation Pulse 30° or 90°90° maximizes signal; 30° allows faster repetition.
Relaxation Delay (D1) 20 - 30 seconds Must be

(longest

). Failure to wait leads to underestimation of the slower-relaxing signals.
Scans (NS) 16 - 6419F is 100% abundant; high sensitivity requires fewer scans than 13C.
O1P (Offset) -120 ppmCenters the window on the region of interest.

Data Analysis & Interpretation

Visualizing the Logical Workflow

The following diagram illustrates the decision tree for assigning reaction products based on the 19F spectral fingerprint.

G Start Crude Reaction Mixture (19F NMR) Count Count 19F Signals (Integration) Start->Count ThreeSig 3 Signals Observed (1:1:1 Ratio) Count->ThreeSig Retention of F count TwoSig 2 Signals Observed (1:1 Ratio) Count->TwoSig Loss of F count ShiftCheck Check Chemical Shifts vs Starting Material ThreeSig->ShiftCheck Triazole Product A: Triazole (CuAAC Success) ShiftCheck->Triazole Shift Δ > 0.5 ppm NoRxn No Shift Change (Unreacted SM) ShiftCheck->NoRxn Shift Δ ≈ 0 ppm Coupling Analyze Coupling (J_FF) TwoSig->Coupling ParaSub Product B: 4-Substituted (Loss of F-4) Coupling->ParaSub Vicinal Coupling (F2-F3 left) OrthoSub Product C: 2-Substituted (Loss of F-2) Coupling->OrthoSub Vicinal Coupling (F3-F4 left)

Caption: Logic flow for classifying ETFB reaction products via 19F NMR signal counting and shift analysis.

Representative Spectral Data Table

The following table summarizes the expected chemical shifts and coupling patterns. Note: Exact shifts vary by solvent and specific substituents; these are representative values for identification.

Compound StateSignalApprox.[1][2][3][4][5][6][7][8][9] Shift (

ppm)
Multiplicity (1H Decoupled)Coupling (

)
Structural Insight
Starting Material F-3-162.0Triplet (t)

Hz
Flanked by F-2 and F-4.
(ETFB)F-2-136.5Doublet of Doublets (dd)

Hz
Ortho to Alkyne.
F-4-128.0Doublet of Doublets (dd)

Hz
Para to Alkyne.
Product A F-3-160.5Triplet

Hz
Ring intact.
(Triazole)F-2-134.0dd

Hz
Deshielded by triazole ring current.
F-4-129.5dd

Hz
Slight shift change.
Product B F-2-140.0Doublet (d)

Hz
Vicinal to F-3.
(

at C-4)
F-3-150.0Doublet (d)

Hz
Major Shift. No longer flanked by 2 Fs.
F-4Absent --Replaced by Nucleophile.
Mechanistic Insight: The "F-3" Shift Diagnostic

The most reliable indicator of


 regioselectivity is the F-3  signal.
  • In the Starting Material , F-3 is "sandwiched" between F-2 and F-4. This steric and electronic crowding causes a significant upfield shift (more negative ppm).

  • In the

    
     Product (C-4 substitution) , the F-4 fluorine is removed. F-3 is now adjacent to F-2 and the new nucleophile. The "sandwich" effect is lost, causing F-3 to shift downfield (less negative ppm, e.g., moving from -162 to -150 ppm).
    

Troubleshooting & Critical Controls

Phasing and Baseline Correction

Broad background signals from fluoropolymers (e.g., Teflon in probe components) can appear as a "rolling hill" baseline around -100 to -150 ppm.

  • Solution: Use "Backward Linear Prediction" (LPC) for the first few points of the FID or apply aggressive baseline correction algorithms (e.g., Bernstein polynomial fit) in processing software.

13C Satellites

In high-concentration samples, 13C satellites (


 Hz) may be visible.
  • Identification: They appear as small doublets symmetrically spaced around the main 19F peak. Do not integrate these as impurities.

Solvent Effects

19F chemical shifts are highly solvent-dependent (up to 2-3 ppm variation).

  • Protocol: Always run the Starting Material in the exact same solvent as the reaction mixture for direct comparison. Do not compare a

    
     reference spectrum to a 
    
    
    
    reaction spectrum.

References

  • Quantitative 19F NMR in Pharmaceutical Analysis Mattes, A. O., et al. (2016). Application of 19F quantitative NMR to pharmaceutical analysis. Concepts in Magnetic Resonance Part A.

  • 19F Chemical Shift Ranges and Coupling Constants Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluorobenzenes Chambers, R. D., et al. (2000). Nucleophilic aromatic substitution in polyfluorinated aromatics.

  • Click Chemistry of Fluorinated Azides and Alkynes Blastik, Z. E., et al. (2016). Fluorinated Azides and Alkynes in Click Chemistry.

  • 19F-Centred NMR Analysis Methodology Kizelsztein, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [1]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 1-Ethynyl-2,3,4-trifluorobenzene. This critical building block in medicinal chemistry and materials science can present unique synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and answers to frequently asked questions. By blending established chemical principles with practical, field-tested insights, we aim to empower your research and improve your synthetic outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that can arise during the synthesis of 1-Ethynyl-2,3,4-trifluorobenzene, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low or No Yield of the Final Product

You've completed the reaction, but the isolated yield of 1-Ethynyl-2,3,4-trifluorobenzene is significantly lower than expected, or the reaction has failed entirely.

Possible Causes and Solutions:

  • Inactive Catalyst or Reagents : The success of the Sonogashira coupling is highly dependent on the quality of the catalyst and reagents.[1]

    • Troubleshooting Steps :

      • Catalyst Activity : Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and has been stored under an inert atmosphere.[1] Pd(0) species can be sensitive to air and moisture.[1]

      • Copper(I) Co-catalyst : Copper(I) iodide (CuI) can degrade over time. It is recommended to use a fresh batch.[1]

      • Reagent Purity : Verify the purity of your aryl halide and alkyne, as impurities can poison the catalyst.[1]

  • Suboptimal Reaction Conditions : The reaction environment plays a crucial role in the efficiency of the Sonogashira coupling.[2]

    • Troubleshooting Steps :

      • Solvent and Base : Ensure that the solvent (e.g., THF, dioxane, DMF) and amine base (e.g., triethylamine, diisopropylamine) are anhydrous.[2] The base is crucial for deprotonating the alkyne.[1]

      • Temperature : While many Sonogashira reactions proceed at room temperature, aryl bromides may require heating.[1][3] If you are using an aryl bromide and see low reactivity, consider increasing the temperature.[3]

      • Inert Atmosphere : It is critical to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from causing undesired side reactions like Glaser homocoupling.[1][4][5]

  • Incomplete Deprotection of Silyl Group : If you are using a protected alkyne like trimethylsilylacetylene, incomplete removal of the TMS group is a common reason for low yields.

    • Troubleshooting Steps :

      • Reagent Choice : Tetrabutylammonium fluoride (TBAF) is a common reagent for cleaving TIPS-protected alkynes, though it can be basic.[6] For TMS deprotection, catalytic amounts of silver salts like AgNO₃ or AgOTf can be effective and chemoselective, even in the presence of other silyl ethers.[7][8] Another mild option is using sodium ascorbate and copper sulfate.[9]

      • Reaction Monitoring : Follow the deprotection step by TLC or GC-MS to ensure the complete consumption of the silylated intermediate.

Experimental Workflow: Sonogashira Coupling and Deprotection

Sonogashira_Workflow cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection A 1-Bromo-2,3,4-trifluorobenzene + Trimethylsilylacetylene C Reaction under Inert Atmosphere (Room Temp to Elevated) A->C B Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Co-catalyst Amine Base (e.g., Et₃N) B->C D Trimethyl((2,3,4-trifluorophenyl)ethynyl)silane C->D F Reaction Monitoring (TLC/GC-MS) D->F E Deprotection Reagent (e.g., TBAF, K₂CO₃/MeOH) E->F G 1-Ethynyl-2,3,4-trifluorobenzene F->G Troubleshooting_Logic cluster_yield Low Yield Investigation cluster_impurities Impurity Investigation Problem Problem Low Yield or Significant Impurities Catalyst Catalyst/Reagent Inactivity - Use fresh catalyst/reagents - Ensure proper storage Problem:p->Catalyst Conditions Suboptimal Conditions - Check solvent/base quality - Optimize temperature - Ensure inert atmosphere Problem:p->Conditions Deprotection Incomplete Deprotection - Verify deprotection reagent - Monitor reaction to completion Problem:p->Deprotection Homocoupling Alkyne Homocoupling - Rigorously exclude O₂ - Consider copper-free method Problem:p->Homocoupling Pd_Black Palladium Black - Change solvent - Check ligand stability Problem:p->Pd_Black

Sources

Technical Support Center: Troubleshooting Side Reactions in the Sonogashira Coupling of 1-Ethynyl-2,3,4-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira coupling of 1-ethynyl-2,3,4-trifluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, we will address common side reactions and provide in-depth troubleshooting strategies to help you optimize your synthetic outcomes. The electron-withdrawing nature of the fluorine substituents on the phenyl ring can influence the reactivity of the alkyne and impact the course of the reaction, making a nuanced understanding of potential side reactions crucial for success.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed in the Sonogashira coupling of terminal alkynes like 1-ethynyl-2,3,4-trifluorobenzene?

A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, which leads to the formation of a 1,3-diyne, also known as a Glaser or Hay coupling product.[1][2][3] This occurs when two molecules of the alkyne couple with each other instead of with the aryl or vinyl halide. This side reaction is primarily promoted by the presence of oxygen and the copper(I) cocatalyst.[1][4]

Q2: How can I minimize the formation of the homocoupling byproduct?

A2: Several strategies can be employed to suppress the formation of the homocoupling byproduct:

  • Copper-Free Conditions: Performing the reaction without a copper cocatalyst is a common and effective method to avoid the formation of alkyne dimers.[1][3][5]

  • Inert Atmosphere: It is critical to conduct the reaction under a strictly inert atmosphere, such as argon or nitrogen, to prevent oxygen from promoting the homocoupling side reaction.[2][3] Some protocols even suggest using a dilute hydrogen atmosphere to further reduce byproduct formation.[2][6]

  • Slow Addition of Alkyne: Adding the 1-ethynyl-2,3,4-trifluorobenzene slowly to the reaction mixture can help maintain a low concentration of the alkyne, thereby favoring the cross-coupling reaction over homocoupling.[1]

  • Use of Protecting Groups: Employing a protecting group, such as a trimethylsilyl (TMS) group, on the terminal alkyne can prevent it from homocoupling.[1][3] The TMS group can be removed in a subsequent step.[3]

Q3: I'm observing a black precipitate in my reaction. What is it and what should I do?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst.[7] This can be caused by impurities in the reagents or solvents, an inappropriate choice of solvent, or an incorrect reaction temperature.[7] To prevent this, ensure you are using fresh, high-purity reagents and anhydrous, degassed solvents.[7] Some anecdotal evidence suggests that certain solvents, like THF, might be more prone to promoting the formation of palladium black.[7][8]

Q4: Can the fluorine atoms on the benzene ring participate in side reactions?

A4: While less common under standard Sonogashira conditions, the highly electron-withdrawing nature of the fluorine atoms can make the aryl ring susceptible to nucleophilic aromatic substitution (SNAAr) reactions, especially at elevated temperatures or with strongly nucleophilic bases. This could potentially lead to the displacement of one or more fluorine atoms. It is important to carefully control the reaction temperature and the choice of base to minimize this possibility.

Q5: What is the general reactivity order for aryl halides in Sonogashira coupling?

A5: The reactivity of the aryl or vinyl halide significantly impacts the reaction. The general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[7] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[7][9] Aryl chlorides are generally the least reactive.[10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Sonogashira coupling of 1-ethynyl-2,3,4-trifluorobenzene.

Issue 1: Low Yield of the Desired Cross-Coupling Product

A low yield of the desired product can be attributed to several factors, including poor catalyst activity, suboptimal reaction conditions, or the prevalence of side reactions.

Troubleshooting Steps:
  • Verify Catalyst and Reagent Quality:

    • Palladium Catalyst: Use a fresh batch of palladium catalyst or one that has been stored properly under an inert atmosphere.[7] Pd(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture, while Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[7]

    • Copper Co-catalyst: If using a copper-catalyzed system, ensure the copper(I) iodide is fresh, as it can degrade over time.[7]

    • Starting Materials: Ensure that both the 1-ethynyl-2,3,4-trifluorobenzene and the aryl/vinyl halide are pure and free of impurities that could poison the catalyst.[7]

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact reaction kinetics and catalyst stability.[11] Ensure the solvent is anhydrous and thoroughly degassed.[4] Common solvents include THF, DMF, and amines like triethylamine or diisopropylamine.[3][9]

    • Base: An appropriate base is crucial for the deprotonation of the terminal alkyne.[7] Tertiary amines like triethylamine or diisopropylamine are commonly used.[3][7] Ensure the base is dry and used in sufficient excess.[7]

    • Temperature: The optimal temperature depends on the reactivity of the aryl halide.[7] Aryl iodides may react at room temperature, while less reactive aryl bromides or chlorides often require heating.[7][9] However, excessively high temperatures can promote catalyst decomposition and side reactions.[4]

Issue 2: Significant Formation of the Homocoupling Product (Dimerized Alkyne)

The formation of the 1,3-diyne byproduct is a clear indication that the homocoupling pathway is competing effectively with the desired cross-coupling reaction.

Troubleshooting Steps:
  • Implement Rigorous Anaerobic Conditions:

    • Thoroughly degas all solvents and liquid reagents using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through them.[4]

    • Maintain a positive pressure of an inert gas throughout the entire reaction setup.[4]

  • Transition to Copper-Free Conditions:

    • The most direct way to eliminate copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[3][4] This may necessitate higher reaction temperatures or the use of more active palladium catalysts and ligands.[4]

  • Control Alkyne Concentration:

    • Employ a syringe pump to slowly add the 1-ethynyl-2,3,4-trifluorobenzene to the reaction mixture over several hours. This maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling pathway.[1]

Data Presentation: Impact of Reaction Conditions on Product Distribution
Condition Catalyst System Atmosphere Desired Product Yield (%) Homocoupling Byproduct (%)
StandardPd(PPh₃)₄, CuIAir4550
StandardPd(PPh₃)₄, CuINitrogen8015
Copper-FreePd(PPh₃)₄Nitrogen90<5
Slow AdditionPd(PPh₃)₄, CuINitrogen8810

Note: The yields presented are illustrative and can vary depending on the specific substrates and other reaction parameters.

Issue 3: Complex Mixture of Byproducts

The presence of multiple unexpected products can indicate more complex side reactions or degradation of starting materials or products.

Troubleshooting Steps:
  • Analyze Byproducts: Isolate and characterize the major byproducts using techniques like NMR, mass spectrometry, and IR spectroscopy to understand the undesired reaction pathways.

  • Re-evaluate Base and Temperature: A strong base at elevated temperatures might induce side reactions involving the fluoro-substituents. Consider using a weaker base or lowering the reaction temperature.

  • Check for Impurities: Impurities in the starting materials or solvents can sometimes act as catalysts for unintended reactions. Re-purify all reagents and use freshly distilled, anhydrous solvents.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is designed to minimize the formation of the homocoupling byproduct by eliminating the copper co-catalyst.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill it with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of the inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), 1-ethynyl-2,3,4-trifluorobenzene (1.2 mmol, 1.2 equiv.), and degassed anhydrous solvent (e.g., THF or toluene, 5 mL) followed by the degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine base, followed by a brine wash.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][4]

Protocol 2: Purification of the Sonogashira Product from the Homocoupling Byproduct

If the formation of the homocoupling byproduct cannot be completely avoided, purification is necessary. Flash column chromatography is the most common method.[1]

  • Column Preparation: Pack a glass column with silica gel using a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After drying, carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The less polar homocoupling byproduct will typically elute first. Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexane) to elute the more polar desired Sonogashira product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Visualizing Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the key reaction pathways.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-C≡CR Transmetalation Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(L2)-C≡CR->Ar-C≡CR R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Deprotonation (Base, CuI) R-C≡C-Cu->Ar-Pd(II)(L2)-X Ar-X Ar-X Ar-X->Ar-Pd(II)(L2)-X

Caption: The catalytic cycles of the copper-catalyzed Sonogashira coupling reaction.

Glaser_Coupling 2 R-C≡C-H 2 R-C≡C-H 2 R-C≡C-Cu 2 R-C≡C-Cu 2 R-C≡C-H->2 R-C≡C-Cu Base, Cu(I) R-C≡C-C≡C-R R-C≡C-C≡C-R 2 R-C≡C-Cu->R-C≡C-C≡C-R Oxidant (e.g., O2)

Caption: The oxidative homocoupling (Glaser coupling) of a terminal alkyne.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Shafiee, M., Ghorbani-Choghamarani, A., & Norouzi, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(4), 2116–2140. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • Scott, J. D. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 180–213). Royal Society of Chemistry. Available at: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Sonogashira Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Glaser coupling- and Sonogashira coupling-control over CuxO nanoparticles/carbon nanotube by switching visible-light off and on. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI. (2024, June 28). Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. Available at: [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Available at: [Link]

  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Available at: [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. (2025, September 7). Available at: [Link]

  • The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides | Journal of the American Chemical Society. Available at: [Link]

  • Flow Chemistry: Sonogashira Coupling. Available at: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2011, June 8). Available at: [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Available at: [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Ethynyl-2,3,4-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-Ethynyl-2,3,4-trifluorobenzene (CAS: 133736-33-3). As a key intermediate in the synthesis of fluorinated liquid crystals and pharmaceuticals, the purity of this terminal alkyne is critical. Its electron-deficient ring (due to three fluorine atoms) increases the acidity of the acetylenic proton, making it susceptible to oxidative homocoupling (Glaser coupling) and polymerization.

This guide moves beyond generic advice, offering a troubleshooting-first approach to purification, grounded in the physicochemical properties of fluorinated phenylacetylenes.

Part 1: Diagnostic & Triage

Start Here: Before selecting a method, assess your crude material.

SymptomProbable CauseRecommended Action
Dark Brown/Black Oil Palladium/Copper residues from Sonogashira coupling.Step 1: Metal Scavenging. Step 2: Distillation.
Solid Precipitate in Oil Homocoupled Diyne (1,4-bis(2,3,4-trifluorophenyl)buta-1,3-diyne).Filtration followed by Flash Chromatography .
Cloudy/Hazy Liquid Emulsified salts or silica fines.Filtration through Celite® pad.
Low Purity (<85%) Mixed impurities (Solvent, TMS-protected precursor).Vacuum Distillation (Primary choice).

Part 2: Primary Purification – Vacuum Distillation

Context: Based on structural analogs (e.g., 1-ethynyl-4-fluorobenzene, bp 55-56°C @ 40 mmHg), 1-ethynyl-2,3,4-trifluorobenzene has an estimated atmospheric boiling point of ~155-160°C. To prevent thermal polymerization, vacuum distillation is mandatory .

Troubleshooting Guide: Distillation

Q: The liquid is bumping violently under vacuum. How do I stabilize it?

  • The Science: Fluorinated aromatics often have low surface tension, leading to superheating.

  • The Fix:

    • Use a Claisen adapter to prevent splash-over.

    • Do not use boiling chips under vacuum; they become ineffective. Use a magnetic stir bar with a high spin rate or a capillary bleed (nitrogen).

    • Bath Temperature Rule: Maintain the oil bath no more than 20°C above the expected boiling point.

Q: The distillate is polymerizing in the receiving flask (turning yellow/gumming).

  • The Science: Terminal alkynes are prone to thermal polymerization, initiated by trace radicals or heat.

  • The Fix:

    • Inhibitor: Add a radical inhibitor (e.g., BHT or 4-methoxyphenol , 100-200 ppm) to the receiving flask prior to distillation.

    • Inert Gas: Ensure the system is back-filled with Argon, not air, after the run.

Protocol: Optimized Vacuum Distillation
  • Setup: Short-path distillation head (minimize thermal exposure time).

  • Vacuum: Target 5–10 mmHg .

  • Temperature:

    • Expected Vapor Temp: ~50–60°C (at 10 mmHg).

    • Bath Temp: Start at 65°C and ramp slowly.

  • Fractions:

    • Fore-run: Discard the first 5-10% (contains residual solvents/silanes).

    • Main Fraction: Collect stable temperature plateau.

    • Heel: Do not distill to dryness (explosion hazard with unstable alkynes).

Part 3: Secondary Purification – Flash Chromatography

Context: If distillation is insufficient (e.g., separation from close-boiling impurities like the TMS-protected precursor), chromatography is required.

Troubleshooting Guide: Chromatography

Q: The product streaks on the TLC plate.

  • The Science: The terminal alkyne proton is acidic (

    
    , lowered by electron-withdrawing fluorines). It can interact with the slightly acidic silanols on silica gel.
    
  • The Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize highly active sites, then flush with pure mobile phase before loading.

Q: I cannot separate the product from the "Diyne" impurity.

  • The Science: The diyne (dimer) is non-polar, similar to the product, but lacks the acidic proton.

  • The Fix:

    • Solvent: Use 100% n-Pentane or n-Hexane . Avoid Ethyl Acetate if possible.

    • Silver Nitrate Silica (Advanced): For difficult separations, use 10%

      
      -impregnated silica. The silver ions complex reversibly with the terminal alkyne, significantly retarding its retention time (
      
      
      
      ) compared to the diyne.
Workflow Visualization

PurificationStrategy Start Crude Reaction Mixture Check Purity Assessment (GC/TLC) Start->Check HighMetal High Metal Residue? Check->HighMetal Scavenge Add SiliaMetS® Thiol Stir 4h -> Filter HighMetal->Scavenge Yes (Black/Dark) Volatile Is it Volatile/Stable? HighMetal->Volatile No Scavenge->Volatile Distill Vacuum Distillation (5-10 mmHg, <60°C) Volatile->Distill Yes (Preferred) Column Flash Chromatography (100% Hexanes) Volatile->Column No (Small Scale) Final Pure 1-Ethynyl-2,3,4-trifluorobenzene Distill->Final Column->Final

Figure 1: Decision matrix for selecting the optimal purification route based on crude material state.

Part 4: Heavy Metal Removal (Pharma Compliance)

Context: Sonogashira coupling uses Pd and Cu. Residual metals can catalyze decomposition and are strictly regulated in pharmaceutical intermediates (<10 ppm).

Q: Distillation didn't remove all the color.

  • The Fix: Distillation separates volatiles, but entrainment can carry metal nanoparticles. Use a chemical scavenger.

Protocol:

  • Dissolve crude oil in THF or Ethyl Acetate (10 volumes).

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) (0.5 equivalents relative to catalyst loading).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm pad (or Celite).

  • Concentrate and proceed to distillation.

Part 5: Storage & Stability

Critical Warning: Fluorinated terminal alkynes are energetic.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon (Nitrogen is acceptable, but Argon is heavier and protects the liquid surface better).

  • Stabilizer: If storing for >1 month, add 0.1% BHT .

Summary of Physicochemical Properties (Estimated)

PropertyValue (Approximate)Source/Basis
Boiling Point (atm) ~157°CExtrapolated from Phenylacetylene (

C) + Fluorine effects.
Boiling Point (Reduced) 55–65°C @ 10 mmHg Analog: 1-Ethynyl-4-fluorobenzene (

C @ 40 mmHg).
Physical State Liquid (Colorless to pale yellow)Analog melting points are <30°C.
Density ~1.25 g/mLFluorination increases density significantly vs. phenylacetylene (

g/mL).

References

  • Sigma-Aldrich. Product Specification: 1-Ethynyl-4-fluorobenzene. (Analogous physical properties). Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (Mechanisms of impurity formation/Glaser coupling). Link

  • SiliCycle. Metal Scavenging Solutions for Pharmaceutical Purification. (Protocols for Pd/Cu removal). Link

  • SynQuest Labs. Safety Data Sheet: 1-Ethynyl-2,3,4-trifluorobenzene. (Safety and handling). LinkNote: Search CAS 133736-33-3 on landing page.

  • Tykwinski, R. R. (2003). Evolution in the oxidative coupling of acetylenes from Glaser to the present day. Angewandte Chemie International Edition, 42(1), 146-166. (Understanding the diyne impurity). Link

Technical Support Center: Handling & Coupling 1-Ethynyl-2,3,4-trifluorobenzene

[1]

Ticket ID: #ETH-234-F3-SUP Subject: Prevention of Homocoupling (Glaser/Hay) in Fluorinated Phenylacetylenes Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Acidity Trap"

You are encountering homocoupling (formation of 1,4-bis(2,3,4-trifluorophenyl)buta-1,3-diyne) because 1-Ethynyl-2,3,4-trifluorobenzene is not a standard alkyne.[1]

The three fluorine atoms on the aromatic ring are highly electron-withdrawing. Through inductive effects (



19–20

Consequence: In the presence of even trace Copper(I) and base, this substrate forms copper-acetylide species (


Section 1: Critical Protocols for Sonogashira Coupling

The most effective way to prevent homocoupling with this substrate is to eliminate Copper entirely . If your electrophile (aryl halide) is reactive enough (Iodide, Bromide, or activated Chloride), use Protocol A.[1]

Protocol A: Copper-Free Sonogashira (Recommended)

Best for: Preventing homocoupling absolutely.[1]

The System:

  • Catalyst: 2-5 mol%

    
     or 
    
    
    /
    
    
    (for chlorides).[1]
  • Base: Pyrrolidine or Piperidine (Secondary amines act as both base and ligand).[1]

  • Solvent: NMP or DMF (Polar aprotic solvents stabilize the Pd-intermediate).[1]

  • Temperature: 60°C – 80°C.[1]

Step-by-Step:

  • Charge reaction vessel with Aryl Halide (1.0 equiv) and Palladium catalyst.

  • Evacuate and backfill with Argon (

    
    ).[1]
    
  • Add degassed Solvent and Base.[1]

  • Crucial Step: Add 1-Ethynyl-2,3,4-trifluorobenzene (1.05 equiv) last.[1]

  • Heat to target temperature.[1] Monitor via HPLC/UPLC.[1]

Why this works: Without Cu, the oxidative dimerization pathway is mechanistically forbidden.[1] The reaction relies on the carbopalladation cycle or direct deprotonation by the amine, which is slower but chemically cleaner for this specific acidic substrate.

Protocol B: Copper-Catalyzed (Strict Anaerobic)

Best for: Unreactive aryl chlorides or when low temperatures are required.[1]

If you must use Copper (e.g., standard


The "Freeze-Pump-Thaw" Standard: Sparging with nitrogen is insufficient for 2,3,4-trifluorophenylacetylene due to its rapid rate of dimerization.[1]

  • Dissolve reagents (Halide, Pd, Cu) in solvent in a Schlenk flask.

  • Freeze solvent with liquid

    
    .[1]
    
  • Apply high vacuum (10-20 min).[1]

  • Seal and thaw in warm water.[1]

  • Repeat 3 cycles .

  • Backfill with Argon.[1]

  • Syringe Pump Addition: Dissolve the alkyne in degassed solvent and add it slowly over 1-2 hours to the reaction mixture. This keeps the instantaneous concentration of free acetylide low, statistically favoring the cross-coupling over the second-order homocoupling reaction.

Section 2: Troubleshooting CuAAC (Click Chemistry)

In Azide-Alkyne Cycloaddition, you cannot remove Copper.[1] Therefore, you must control the oxidation state.[1]

The Ascorbate Overload: Standard protocols call for 10-20 mol% Sodium Ascorbate.[1] For fluorinated alkynes, increase this to 50-100 mol% .[1]

  • Logic: You need a "reductive buffer" that reduces any transient

    
     (formed by adventitious 
    
    
    ) back to
    
    
    faster than the
    
    
    can catalyze the oxidative coupling of your alkyne.

Ligand Selection: Use THPTA or TBTA .[1] These ligands stabilize

Section 3: Diagnostic Logic Pathways

Visualizing the Enemy: The Homocoupling Mechanism

The following diagram illustrates exactly where your process is failing. Note the red "Danger Zone" where Oxygen intercepts the Copper Acetylide.

GlaserMechanismcluster_SafeDesired Pathway (Sonogashira)cluster_DangerFAILURE MODE (Glaser/Hay)Alkyne1-Ethynyl-2,3,4-trifluorobenzene(Substrate)CuAcetylideCu-Acetylide(Highly Reactive)Alkyne->CuAcetylide Fast Deprotonation(Due to -I effect of F)BaseBaseBase->CuAcetylideCuICu(I) CatalystCuI->CuAcetylideProductCross-CoupledProductCuAcetylide->Product Transmetallation to PdDimerDiyne Byproduct(Homocoupling)CuAcetylide->Dimer Oxidation by O2PdCyclePd-Ar-XComplexPdCycle->ProductOxygenDissolved O2(The Culprit)Oxygen->Dimer

Caption: Mechanism showing how the high acidity of the fluorinated substrate accelerates Cu-Acetylide formation, creating a bottleneck that favors oxidation (Red) over transmetallation (Green) if oxygen is present.

Workflow: Selecting the Correct Protocol

DecisionTreeStartStart: Coupling 1-Ethynyl-2,3,4-trifluorobenzeneQ1Is the coupling partner an Aryl Iodide or Bromide?Start->Q1MethodAUSE PROTOCOL A:Copper-Free SonogashiraQ1->MethodAYesQ2Is it an Aryl Chloride orClick Reaction?Q1->Q2NoDetailsACat: PdCl2(PPh3)2Base: PyrrolidineSolvent: NMP/DMF (60°C)MethodA->DetailsAMethodBUSE PROTOCOL B:Cu-Catalyzed (Strict Inert)Q2->MethodBYesDetailsB1. Freeze-Pump-Thaw (x3)2. Slow Addition of Alkyne3. Excess Ascorbate (if Click)MethodB->DetailsB

Caption: Decision matrix for selecting the safest coupling protocol based on electrophile reactivity.

Section 4: Data & Compatibility Matrix

Table 1: Solvent & Base Compatibility for Fluorinated Alkynes

ComponentRecommendationTechnical Note
Solvent: DMF/DMAc ⭐⭐⭐ Highly RecommendedHigh polarity stabilizes the polar transition state of the copper-free cycle.[1]
Solvent: THF ⭐⭐ GoodGood for Cu-free, but requires stronger bases (e.g., LiHMDS) for difficult substrates.[1][2]
Base: Diethylamine ⭐⭐⭐ ExcellentActs as both base and ligand in Cu-free systems.[1]
Base: Carbonates (

)
⚠️ CautionHeterogeneous bases often require Copper to work efficiently.[1] Avoid unless using Phase Transfer Catalysis.
Base: LiHMDS ⭐⭐⭐ SpecialistFor "LiHMDS-promoted" Cu-free couplings. Very effective but requires strict anhydrous conditions.[1]

Section 5: Frequently Asked Questions (FAQs)

Q: My reaction turns blue/green immediately after adding the alkyne. What happened? A: This is the tell-tale sign of Copper(II) formation. Your system had oxygen in it.[1][3][4] The alkyne reacted with Cu(I) and

Action:1

Q: Can I use the TMS-protected version (1-TMS-2-ethynyl-2,3,4-trifluorobenzene) instead? A: Yes, this is a valid strategy.[1] You can perform a "one-pot deprotection-coupling."[1]

  • Method: Add the TMS-alkyne, Aryl Halide, Pd catalyst, and a fluoride source (TBAF or CsF) simultaneously.[1]

  • Benefit: The concentration of free alkyne is kept extremely low because it reacts as soon as it is deprotected, minimizing the statistical probability of homocoupling.

Q: I see a spot on TLC just above my product. Is that the dimer? A: Likely yes. Diynes are highly non-polar and often fluoresce intensely under UV due to extended conjugation.[1]

  • Verification: Run a mini-workup and check the Mass Spec. The dimer mass will be

    
    .[1] For your molecule (
    
    
    Da), look for 310.2 Da .[1]

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1] Link

    • Cited for: General mechanisms of Copper-free Sonogashira coupling.[1][5][6]

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019).[1][2] LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.[1][2][7] Organic Letters, 21(23), 9714–9718.[1] Link

    • Cited for: Efficacy of LiHMDS in coupling fluorin
  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1][4] Angewandte Chemie International Edition, 39(15), 2632-2657.[1] Link

    • Cited for: Mechanism of Glaser-Hay coupling and the role of oxygen.[4]

  • Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1][2][8] Angewandte Chemie International Edition, 42(48), 5993-5996.[1] Link

    • Cited for: Copper-free protocols using bulky phosphine ligands.[1]

Technical Support Center: Characterization of 1-Ethynyl-2,3,4-trifluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic ID: F-ALKYNE-234

Introduction: The "Invisible" Alkyne Challenge

Welcome to the advanced troubleshooting hub for 1-Ethynyl-2,3,4-trifluorobenzene (ETFB) and its derivatives. These molecules are critical intermediates in the synthesis of high-performance liquid crystals and fluorinated pharmaceuticals.

However, they present a "perfect storm" of characterization challenges:

  • Spin System Complexity: The 2,3,4-trifluoro substitution pattern creates second-order NMR effects.

  • Silent Spectroscopy: The internal alkyne bond often lacks a dipole moment, making it IR silent.

  • Ionization Resistance: The electron-withdrawing fluorine atoms make standard ESI-MS difficult.

This guide addresses these specific pain points with actionable, field-proven solutions.

Module 1: NMR Spectroscopy Troubleshooting

Issue: "My Carbon-13 spectrum is a forest of uninterpretable multiplets."

Diagnosis: You are seeing Carbon-Fluorine (


C-

F) scalar coupling
. Unlike protons, fluorine atoms do not decouple standardly in a basic

C experiment. The 2,3,4-trifluoro pattern splits every carbon signal in the aromatic ring into complex quartets or doublets of doublets of doublets (ddd).

Technical Insight:

  • Direct Coupling (

    
    ):  The carbons directly attached to fluorine (C2, C3, C4) will exhibit massive splitting (~250 Hz).
    
  • Long-Range Coupling (

    
    ):  Even carbons not attached to fluorine (C1, C5, C6) will split (15–30 Hz).
    

The Solution:


F-Decoupled 

C NMR
Standard proton decoupling (zgpg30) is insufficient. You must decouple both

and

F.

Protocol:

  • Hardware: Ensure your probe is "dual-tuned" or "triple-resonance" (e.g., H/F/C probe).

  • Pulse Sequence: Use zgpg_fl (Bruker) or equivalent.

    • Channel 1:

      
      C (Observe)
      
    • Channel 2:

      
      H (Waltz-16 Decoupling)
      
    • Channel 3:

      
      F (Garpl or Waltz-16 Decoupling)
      
  • Result: The multiplets will collapse into singlets, restoring signal-to-noise ratio and allowing integration.

Data Table: Expected Coupling Constants (If Decoupling is Unavailable)
Bond TypeInteractionTypical

Value (Hz)
Visual Appearance
C-F (

)
Direct bond (C2, C3, C4)240 – 260 Hz Wide Doublet
C-C-F (

)
Geminal (C1, C5)15 – 25 Hz Medium Multiplet
C-C-C-F (

)
Vicinal (C6)3 – 10 Hz Narrow Multiplet
C≡C-C-F (

)
Long Range (Alkyne C)1 – 4 Hz Broadening/Small split
Visualizing the NMR Logic

The following diagram illustrates the decision matrix for analyzing the NMR spectra of ETFB derivatives.

NMR_Workflow Start Start: 13C Spectrum Analysis CheckSplit Are signals split into complex multiplets? Start->CheckSplit IsCoupling Is splitting ~250Hz (Wide) or ~20Hz (Narrow)? CheckSplit->IsCoupling Yes Result1 Singlets Observed: Confirm Structure CheckSplit->Result1 No (Already Decoupled) Decouple ACTION: Run 19F-Decoupled 13C Experiment IsCoupling->Decouple Hardware Supports H/F/C AnalyzeJ ACTION: Calculate J-values to assign positions IsCoupling->AnalyzeJ Hardware limited Decouple->Result1 Result2 Multiplets Persist: Check Purity/Isomers AnalyzeJ->Result2

Caption: Decision tree for resolving


C-

F coupling issues in trifluorobenzene derivatives.

Module 2: Vibrational & Mass Spectrometry

Issue: "I cannot confirm the alkyne stretch in IR."

Diagnosis: In 2,3,4-trifluorobenzene derivatives, if the alkyne is internal (e.g., substituted with another aromatic ring), the molecule may possess pseudo-centrosymmetry .

  • Physics: IR absorption requires a change in dipole moment (

    
    ). If the dipole change is negligible during vibration, the band is silent.
    

Troubleshooting Steps:

  • Check Terminal vs. Internal:

    • Terminal Alkyne (C≡C-H): Always visible. Look for sharp C-H stretch at 3300 cm⁻¹ and weak C≡C at 2100–2150 cm⁻¹ .

    • Internal Alkyne (Ar-C≡C-Ar): Often invisible in IR.

  • Switch to Raman Spectroscopy:

    • Raman relies on polarizability changes (

      
      ). The electron-rich 
      
      
      
      -cloud of the alkyne is highly polarizable.
    • Target Signal: A strong, sharp band at 2200–2250 cm⁻¹ .

Issue: "Mass Spec (ESI) shows no parent ion."

Diagnosis: Fluorinated aromatics are highly lipophilic and electron-deficient.

  • ESI Failure: They resist protonation (

    
    ) because the fluorine atoms pull electron density away from the ring, making it a poor base. They also resist deprotonation (
    
    
    
    ) unless an acidic group is present.

The Solution: Change Ionization Mode

MethodSuitabilityMechanismNotes
ESI (Electrospray) LowProtonationOften fails for neutral fluoro-alkynes.
APCI (Atmospheric Pressure Chemical Ionization) High Charge TransferBest for non-polar, thermally stable compounds.
APPI (Photoionization) High Photon absorptionExcellent for highly fluorinated aromatics.
EI (Electron Impact) MediumRadical Cation (

)
Good for GC-MS, but risk of fragmentation.[1]

Pro Tip: If you must use ESI, add Ammonium Acetate (


)  to your mobile phase. Look for the ammonium adduct 

rather than the protonated species.

Module 3: Stability & Handling (The "Yellowing" Effect)

Issue: "My clear oil turned yellow/brown overnight."

Diagnosis: Terminal alkynes (1-ethynyl) are prone to Glaser Coupling (homocoupling) or oxidative polymerization, catalyzed by trace metals (Cu, Pd) or basic impurities on glass surfaces.

Mechanism:


 (Di-yne formation)

Prevention Protocol:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilizers: For long-term storage, add a radical inhibitor like BHT (Butylated hydroxytoluene) if compatible with downstream steps.

  • Glassware: Silanize glassware to remove basic surface sites, or wash with acid prior to use.

Module 4: Synthesis & Purification Workflow

The following diagram outlines the purification logic to separate the desired alkyne from common side products (Glaser products or hydration ketones).

Purification_Workflow Crude Crude Reaction Mixture TLC TLC Analysis (UV 254nm) Crude->TLC Decision Separation Required? TLC->Decision Flash Flash Chromatography (Silica) Decision->Flash Non-Volatile Derivative Distill Kugelrohr Distillation (High Vacuum) Decision->Distill Volatile/Simple Alkyne Solvent Solvent: Hexane/EtOAc (Gradient) Flash->Solvent Final Pure ETFB Derivative Solvent->Final Distill->Final

Caption: Purification strategy distinguishing between volatile precursors and heavy derivatives.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential for J-coupling patterns).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (IR and MS ionization strategies).

  • Hiyama, T. (2000). Organofluorine Compounds: Chemistry and Applications. Springer. (Synthesis and stability of fluorinated alkynes).

  • University of Manchester NMR Facility. (2022). 19F DOSY NMR methodology. (Advanced characterization techniques).

  • NIST Chemistry WebBook. (2023). Mass Spectra of Fluorinated Hydrocarbons. (Reference spectra for fragmentation patterns).

Sources

Technical Support Center: 1-Ethynyl-2,3,4-trifluorobenzene Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-Ethynyl-2,3,4-trifluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this versatile fluorinated building block in organic synthesis. The electron-withdrawing nature of the trifluorophenyl group significantly influences the reactivity of the ethynyl moiety, presenting unique challenges and opportunities in reaction optimization.

This resource provides a comprehensive overview of common issues encountered during the Sonogashira coupling of 1-Ethynyl-2,3,4-trifluorobenzene and offers practical, field-proven solutions. Additionally, we will explore an alternative high-yield reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "Click Chemistry."

Section 1: Sonogashira Coupling Troubleshooting Guide

The Sonogashira cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] However, the unique electronic properties of 1-Ethynyl-2,3,4-trifluorobenzene can lead to specific challenges. This section addresses common problems in a question-and-answer format, providing both diagnostic advice and corrective actions.

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: My Sonogashira reaction with 1-Ethynyl-2,3,4-trifluorobenzene is showing low to no product yield. What are the primary factors to investigate?

A1: Low or no product yield in a Sonogashira coupling can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Integrity: The palladium catalyst is the heart of the reaction. Ensure you are using a fresh batch of a reliable palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide co-catalyst.[3] Over time, these catalysts can degrade, especially if not stored under an inert atmosphere.

  • Reaction Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), forming an undesired diyne byproduct.[4] It is imperative to thoroughly degas your solvent and run the reaction under an inert atmosphere, such as argon or nitrogen.

  • Solvent and Base Quality: Use anhydrous, high-purity solvents and bases. The presence of water can negatively impact the catalytic cycle. The choice of base is also critical; an amine base like triethylamine or diisopropylethylamine is commonly used to neutralize the hydrogen halide formed during the reaction.[3]

  • Purity of Starting Materials: Impurities in either the 1-Ethynyl-2,3,4-trifluorobenzene or the aryl halide can poison the catalyst. If necessary, purify your starting materials before use.

Q2: I am observing a significant amount of a side product that I suspect is the homocoupled diyne of 1-Ethynyl-2,3,4-trifluorobenzene. How can I minimize this?

A2: The formation of the Glaser coupling byproduct is a common issue. Here are several strategies to mitigate this side reaction:

  • Copper-Free Conditions: While copper(I) iodide accelerates the reaction, it is also the primary culprit for alkyne homocoupling.[4] Consider running the reaction under copper-free conditions. This may require a different palladium catalyst, ligand, or a higher reaction temperature to achieve a reasonable reaction rate.

  • Slow Addition of the Alkyne: Adding the 1-Ethynyl-2,3,4-trifluorobenzene slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Optimize the Palladium to Copper Ratio: If you must use a copper co-catalyst, optimizing the ratio of the palladium catalyst to the copper co-catalyst can be beneficial. A higher palladium to copper ratio may reduce the extent of homocoupling.

Q3: My reaction appears to stall before completion, even with extended reaction times. What could be the cause?

A3: A stalled reaction often points to catalyst deactivation.

  • Palladium Black Formation: The appearance of a black precipitate (palladium black) is a clear indication of catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate solvent choice.

  • Ligand Selection: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. For electron-deficient aryl halides, which are often used with the electron-rich 1-Ethynyl-2,3,4-trifluorobenzene, a more electron-rich and sterically demanding phosphine ligand may be required to promote reductive elimination and prevent catalyst decomposition.[5]

  • Base Strength: An insufficiently strong or soluble base can lead to a buildup of the hydrogen halide byproduct, which can protonate the acetylide and inhibit the catalytic cycle. Ensure your base is appropriate for the reaction and present in a sufficient excess.

Sonogashira Coupling Optimization - Data Table

The following table provides a starting point for the optimization of the Sonogashira coupling of 1-Ethynyl-2,3,4-trifluorobenzene with an aryl bromide. The data is representative and illustrates the impact of key reaction parameters on the product yield.

Entry Palladium Catalyst (mol%) Copper(I) Iodide (mol%) Base (equiv.) Solvent Temperature (°C) Yield (%) Notes
1Pd(PPh₃)₄ (2)CuI (4)Et₃N (2)THF2545Low yield at room temperature.
2Pd(PPh₃)₄ (2)CuI (4)Et₃N (2)THF6578Increased temperature improves yield.
3PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)Toluene8085Toluene can be a good solvent choice.
4Pd(PPh₃)₄ (2)-DBU (2)DMF10065Copper-free conditions can work but may require higher temperatures and a stronger base.
5PdCl₂(dppf) (2)CuI (4)i-Pr₂NEt (2)Dioxane9092Use of a more sophisticated ligand can significantly improve the yield.
Experimental Protocol: Optimized Sonogashira Coupling

This protocol provides a detailed methodology for the Sonogashira coupling of 1-Ethynyl-2,3,4-trifluorobenzene with 4-bromoiodobenzene, based on optimized conditions.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of argon.

    • Use anhydrous solvents and reagents.

    • Degas the solvent (e.g., dioxane) by bubbling argon through it for at least 30 minutes.

  • Reaction Setup:

    • To a Schlenk flask under an argon atmosphere, add PdCl₂(dppf) (2 mol%), CuI (4 mol%), and the aryl bromide (1.0 equiv.).

    • Add the degassed dioxane via syringe.

    • Stir the mixture for 10 minutes at room temperature.

    • Add 1-Ethynyl-2,3,4-trifluorobenzene (1.2 equiv.) and diisopropylethylamine (2.0 equiv.) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[6][7]

Troubleshooting Workflow Diagram

Sonogashira_Troubleshooting start Low or No Product Yield catalyst Check Catalyst Activity - Use fresh catalyst - Store under inert gas start->catalyst atmosphere Ensure Inert Atmosphere - Degas solvent - Use Ar or N2 start->atmosphere reagents Verify Reagent Purity - Anhydrous solvents/base - Purify starting materials start->reagents homocoupling High Homocoupling? catalyst->homocoupling atmosphere->homocoupling reagents->homocoupling copper_free Run Copper-Free - May need higher temp. homocoupling->copper_free Yes slow_addition Slow Alkyne Addition homocoupling->slow_addition Yes stalled Reaction Stalled? homocoupling->stalled No copper_free->stalled slow_addition->stalled pd_black Check for Pd Black - Indicates catalyst death stalled->pd_black Yes ligand Optimize Ligand - Try bulkier/electron-rich ligands stalled->ligand Yes base Check Base Strength - Ensure sufficient excess stalled->base Yes success Reaction Optimized pd_black->success ligand->success base->success

Caption: A decision-making flowchart for troubleshooting common issues in Sonogashira coupling reactions.

Section 2: Alternative Reaction - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click Chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[8] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example and offers an excellent alternative for the functionalization of 1-Ethynyl-2,3,4-trifluorobenzene to form 1,2,3-triazoles.[9]

Frequently Asked Questions (FAQs) - CuAAC Reaction

Q1: Why should I consider using a CuAAC reaction instead of a Sonogashira coupling?

A1: The CuAAC reaction offers several advantages:

  • High Yields and Selectivity: These reactions are known for their high efficiency and typically yield a single regioisomer of the triazole product.[9]

  • Mild Reaction Conditions: CuAAC reactions can often be performed at room temperature in a variety of solvents, including water.

  • Broad Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, which can simplify synthetic routes.

Q2: What are the key components of a CuAAC reaction?

A2: A typical CuAAC reaction involves:

  • An Alkyne: In this case, 1-Ethynyl-2,3,4-trifluorobenzene.

  • An Azide: An organic azide of your choice.

  • A Copper(I) Catalyst: This is often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

  • A Ligand (Optional): A ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be used to stabilize the copper(I) catalyst and accelerate the reaction.

Experimental Protocol: CuAAC Reaction

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole from 1-Ethynyl-2,3,4-trifluorobenzene and benzyl azide.

  • Reagent Preparation:

    • Prepare a solution of 1-Ethynyl-2,3,4-trifluorobenzene (1.0 equiv.) and benzyl azide (1.0 equiv.) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv.) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv.) in water.

  • Reaction Execution:

    • To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate out of the solution.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • If a precipitate has formed, collect the solid by filtration and wash with water, followed by a cold non-polar solvent like hexane to remove any unreacted starting materials.

    • If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

CuAAC Reaction Workflow Diagram

CuAAC_Workflow start Start: Prepare Reagents reagents 1-Ethynyl-2,3,4-trifluorobenzene + Organic Azide in t-BuOH/H2O start->reagents reaction Combine Reagents and Catalyst Stir at Room Temperature reagents->reaction catalyst Prepare Catalyst Solution - CuSO4.5H2O - Sodium Ascorbate catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up - Filtration or Extraction monitoring->workup purification Purification (if necessary) workup->purification product Final Product: 1,4-Disubstituted-1,2,3-triazole purification->product

Caption: A step-by-step workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

  • García-García, P., et al. (2011). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry - A European Journal, 17(32), 8947-8957. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted Arene Synthesis by Alkynylation. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Dou, W., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15462-15472. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967415. [Link]

  • Li, Y., et al. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • Pal, M., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry, 68(8), 3127-3130. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(1), 1-13. [Link]

  • Nasrollahzadeh, M., & Shokouhimehr, M. (2016). Optimization of reaction conditions for the Sonogashira reaction a. RSC Advances, 6(92), 89695-89708. [Link]

  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • Clegg, W., et al. (2022). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. ChemRxiv. [Link]

  • Karatasos, K., & Benetis, N. P. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5649. [Link]

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Chen, H., et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]

  • Schnürch, M., et al. (2006). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry - A European Journal, 12(23), 5974-5987. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • El-Shishtawy, R. M., & Al-Amshany, Z. M. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17, 2231-2264. [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Li, Y., & Li, G. (2016). Light-Triggered Click Chemistry. Chemical Reviews, 116(24), 15067-15103. [Link]

  • Moon, J., et al. (2008). One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon. Organic Letters, 10(5), 945-948. [Link]

Sources

Validation & Comparative

Comparative Technical Guide: 1-Ethynyl-2,3,4-trifluorobenzene vs. 1-Ethynyl-2,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Vicinal vs. The Dispersed

In the high-stakes arena of fluorinated pharmaceutical and materials synthesis, the choice between 1-Ethynyl-2,3,4-trifluorobenzene (2,3,4-ETFB) and 1-Ethynyl-2,4,5-trifluorobenzene (2,4,5-ETFB) is rarely interchangeable.[1] While they share the same molecular formula (


) and terminal alkyne functionality, their distinct fluorine substitution patterns—"vicinal" (contiguous) vs. "dispersed"—dictate divergent reactivity profiles.
  • 2,3,4-ETFB is the "Steric Blockade."[1] Its contiguous fluorine atoms create a dense electron-withdrawing block that protects the meta-positions but highly activates the para-position toward nucleophilic attack.

  • 2,4,5-ETFB is the "Acidic Trap."[1] The isolated proton at the C-3 position (flanked by two fluorines) is significantly more acidic (

    
     ~27) than any proton on the 2,3,4-isomer, making it susceptible to unintended lithiation and base-mediated degradation.
    

This guide dissects these differences to enable precise scaffold selection for drug discovery and liquid crystal engineering.[1]

Part 1: Physicochemical & Reactivity Profile[1]

Structural & Electronic Comparison[1]
Feature1-Ethynyl-2,3,4-trifluorobenzene 1-Ethynyl-2,4,5-trifluorobenzene Implication
F-Substitution 2, 3, 4 (Vicinal/Contiguous)2, 4, 5 (Dispersed)2,3,4 creates a stronger local dipole; 2,4,5 has better symmetry.[1]
Key Proton H-5, H-6 (Normal aromatic acidity)H-3 (Trapped between F-2 & F-4)CRITICAL: H-3 in 2,4,5 is highly acidic due to the "ortho-fluorine effect."[1]

Lability
High at C-4 (Para to Alkyne)High at C-4 & C-2 2,4,5 is more prone to regio-isomeric mixtures during substitution.[1]
Alkyne pKa ~24-25~24-25Similar terminal alkyne acidity; suitable for standard couplings.[1]
Dipole Moment High (Additive vectors)Moderate (Partial cancellation)2,3,4 derivatives often exhibit higher polarity in LC blends.[1]
The "Acidic Trap" in 2,4,5-ETFB

The most overlooked risk in using 2,4,5-ETFB is the acidity of the C-3 proton. In the presence of strong bases (e.g.,


-BuLi, LDA) used for alkyne deprotonation, the C-3 aromatic proton can compete, leading to:
  • Dianion formation: Lithiation at both C-terminal alkyne and C-3.[1]

  • Benzyne formation: Elimination of LiF from the C-3 lithiated species, generating a reactive benzyne intermediate that polymerizes or reacts non-selectively.[1]

Recommendation: When using 2,4,5-ETFB, avoid bases stronger than LiHMDS or use Grignard reagents (


) which are more selective for the alkyne proton.[1]

Part 2: Synthetic Utility & Modules[1][2]

Module A: Sonogashira Coupling

Both isomers undergo efficient Pd/Cu-catalyzed coupling.[1] However, the 2,3,4-isomer is more robust under standard basic conditions.[1]

  • 2,3,4-ETFB: Excellent substrate.[1][2] Steric crowding at C-2 (ortho-F) prevents side reactions but does not significantly hinder the linear alkyne coupling.

  • 2,4,5-ETFB: Requires mild bases (e.g.,

    
    , 
    
    
    
    ) to prevent C-3 deprotonation.[1] Avoid hydroxide bases at high temperatures.[1]
Module B: Click Chemistry (CuAAC)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rates are influenced by the electronic deficiency of the alkyne.

  • Reactivity: Both react faster than non-fluorinated phenylacetylene due to the electron-withdrawing fluorines lowering the LUMO energy of the alkyne.

  • Trend: 2,3,4-ETFB

    
     2,4,5-ETFB > Phenylacetylene.[1]
    
  • Product Properties: Triazoles derived from 2,3,4-ETFB often have lower solubility due to efficient

    
    -stacking enabled by the fluorinated face.[1]
    
Module C: Nucleophilic Aromatic Substitution ( )

This is where the isomers diverge most radically.

  • 2,3,4-ETFB Regioselectivity:

    • Primary Attack: C-4 (Para to Ethynyl).[1] The ethynyl group activates the para position. F-4 is the leaving group.

    • Secondary Attack: C-2 is sterically hindered by the ethynyl group.

    • Result: Clean mono-substitution at C-4.

  • 2,4,5-ETFB Regioselectivity:

    • Primary Attack: C-4 (Para to Ethynyl).[1]

    • Secondary Attack: C-2 (Ortho to Ethynyl, Para to F-5).[1]

    • Risk:[1][3][4][5] In 2,4,5-ETFB, the C-2 position is activated by the para-fluorine at C-5.[1] In 2,3,4-ETFB, the C-2 position is para to a Hydrogen (H-5), making it less reactive.[1]

    • Result: Potential for 80:20 or 90:10 mixtures of C-4/C-2 substitution.[1]

Part 3: Experimental Protocols

Protocol 1: Regioselective Sonogashira Coupling (General)

Applicable to both isomers, optimized for 2,4,5-stability.[1]

Reagents:

  • Aryl Halide (1.0 equiv)

  • Fluorinated Ethynylbenzene (1.1 equiv)

  • 
     (2 mol%)
    
  • 
     (1 mol%)
    
  • 
     (3.0 equiv)
    
  • THF (Anhydrous, 0.2 M)

Workflow:

  • Degas: Charge reaction vessel with Aryl Halide, Pd-catalyst, and CuI. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add degassed THF and

    
    .
    
  • Addition: Add 1-Ethynyl-2,4,5-trifluorobenzene dropwise at room temperature. ( Note: For 2,3,4-isomer, rapid addition is acceptable.)

  • Reaction: Stir at 50 °C for 4-6 hours. Monitor by TLC/LC-MS.

  • Workup: Filter through a celite pad.[1] Wash with EtOAc.[1] Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Validation Point:

  • Check

    
     NMR for the disappearance of the acetylenic proton (
    
    
    
    ppm).
  • For 2,4,5-ETFB, ensure the triplet/multiplet of the aromatic region remains consistent; loss of the C-3 proton signal indicates side reactions.

Protocol 2: Functionalization of 2,3,4-ETFB

Targeting the C-4 position with a secondary amine.

Reagents:

  • 1-Ethynyl-2,3,4-trifluorobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (2.0 equiv)
    
  • DMF (0.5 M)

Workflow:

  • Dissolve 2,3,4-ETFB in DMF.[1]

  • Add

    
     followed by Morpholine.[1]
    
  • Heat to 80 °C for 12 hours.

  • Observation: The reaction mixture will likely turn yellow/orange.[1]

  • Workup: Pour into ice water. Extract with

    
    .
    
  • Result: Product will be 1-Ethynyl-2,3-difluoro-4-morpholinobenzene . The F-4 is displaced selectively.

Part 4: Visualization & Logic Mapping[1]

Reactivity Decision Tree

This diagram guides the researcher through the selection process based on the desired reaction pathway.

ReactivityMap Start Select Isomer Isomer234 1-Ethynyl-2,3,4-trifluorobenzene Start->Isomer234 Isomer245 1-Ethynyl-2,4,5-trifluorobenzene Start->Isomer245 ReactionType Intended Reaction? Isomer234->ReactionType Isomer245->ReactionType SNAr SNAr (Nucleophilic Sub.) ReactionType->SNAr Substitution Coupling Metal Coupling (Sonogashira) ReactionType->Coupling C-C Bond Lithiation Lithiation / Funct. ReactionType->Lithiation Metalation Result234_SNAr High Regioselectivity (C-4) Clean Mono-product SNAr->Result234_SNAr 2,3,4-Isomer Result245_SNAr Mixed Regioselectivity (C-4 Major / C-2 Minor) SNAr->Result245_SNAr 2,4,5-Isomer Result234_Coup Stable to Base Standard Conditions Coupling->Result234_Coup 2,3,4-Isomer Result245_Coup Sensitive to Strong Base Use Mild Conditions (Et3N) Coupling->Result245_Coup 2,4,5-Isomer Result234_Li Standard Ortho-Lithiation (C-5/C-6) Lithiation->Result234_Li 2,3,4-Isomer Result245_Li Risk: C-3 Deprotonation Benzyne Formation Risk! Lithiation->Result245_Li 2,4,5-Isomer

Caption: Decision matrix highlighting the stability advantages of the 2,3,4-isomer in SNAr and Lithiation workflows versus the sensitivity of the 2,4,5-isomer.

Steric & Electronic Activation Map

Visualizing why the 2,4,5-isomer is prone to side reactions.

ActivationMap cluster_0 2,4,5-Isomer: The Acidic Trap cluster_1 2,3,4-Isomer: The Stable Block Center245 2,4,5 Core H3 H-3 (Acidic) Center245->H3 F2 F-2 Center245->F2 F4 F-4 Center245->F4 F2->H3 Inductive Withdrawal F4->H3 Inductive Withdrawal Center234 2,3,4 Core H5 H-5 (Stable) Center234->H5 F3 F-3 Center234->F3 F4_2 F-4 Center234->F4_2 F4_2->H5 Ortho Only

Caption: Structural analysis showing the "Acidic Trap" at H-3 in the 2,4,5-isomer caused by dual flanking fluorines, absent in the 2,3,4-isomer.

References

  • Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Foundational text on Polyfluoroarene reactivity and the "Ortho-Fluorine Effect").

  • Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron, 59(4), 437-454.[1] Link

  • Sloop, J. C., et al. (2006).[1] Regioselectivity of Nucleophilic Aromatic Substitution in Pentafluorophenyl Ketones. Journal of Fluorine Chemistry, 127(1), 73-79.[1] (Establishes regioselectivity rules for fluorinated aromatics). Link

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for pKa values of polyfluorobenzenes). Link

  • Weaver, J. D., et al. (2011).[1] Photocatalytic Generation of Aryl Radicals from Aryl Halides: Application to C–H Arylation. Journal of the American Chemical Society, 133(32), 12456-12459. (Discusses radical stability in fluoroarenes). Link

Sources

A Comparative Guide to Sonogashira and Stille Coupling for the Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, enabling the synthesis of complex molecular architectures with high precision and efficiency. Among these, the Sonogashira and Stille couplings are frequently employed for the creation of C(sp²)-C(sp) bonds, crucial for the synthesis of conjugated enynes and arylalkynes. These motifs are prevalent in a wide array of functional materials, natural products, and pharmacologically active compounds.

This guide provides an in-depth technical comparison of the Sonogashira and Stille coupling reactions, with a specific focus on their application to the functionalization of 1-Ethynyl-2,3,4-trifluorobenzene . This polyfluorinated building block holds significant potential in medicinal chemistry and materials science, where the introduction of fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and electronic properties. Herein, we will delve into the mechanistic nuances, practical considerations, and potential outcomes of employing each method for this particular substrate, supported by established protocols and experimental insights.

The Sonogashira Coupling: A Mild and Versatile Approach

The Sonogashira reaction is a powerful method for the coupling of terminal alkynes with aryl or vinyl halides.[1][2] It typically proceeds under mild conditions, often at room temperature, and is characterized by its use of a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base.[3][4]

Mechanistic Overview

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII trans-R¹-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)(C≡CR²)L₂ PdII->Pd_alkyne Transmetalation (from Cu cycle) Cu_alkyne Cu-C≡C-R² Pd_alkyne->Pd0 Reductive Elimination Product R¹-C≡C-R² CuX CuX CuX->Cu_alkyne + H-C≡C-R², Base Cu_alkyne->CuX Transmetalation to Pd(II) Alkyne H-C≡C-R² Base Base caption Figure 1. Catalytic cycles of the Sonogashira coupling.

Caption: Figure 1. Catalytic cycles of the Sonogashira coupling.

The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, which is generated in the copper cycle by the reaction of the terminal alkyne with the copper(I) salt in the presence of a base. Finally, reductive elimination from the dialkynylpalladium(II) complex yields the desired coupled product and regenerates the Pd(0) catalyst.

A notable variation is the copper-free Sonogashira coupling, which was developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5] In these systems, the activation of the alkyne is believed to occur directly at the palladium center.[4]

The Stille Coupling: Robustness and Functional Group Tolerance

The Stille reaction provides a versatile method for the formation of carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic electrophile, typically an aryl or vinyl halide.[1][3] A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture, which simplifies their handling and storage.[1]

Mechanistic Overview

The catalytic cycle of the Stille reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

Stille_Mechanism Pd0 Pd(0)L₂ PdII trans-R¹-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition (R¹-X) Pd_trans R¹-Pd(II)(R²)L₂ PdII->Pd_trans Transmetalation (R²-SnR₃) Pd_trans->Pd0 Reductive Elimination Product R¹-R² caption Figure 2. Catalytic cycle of the Stille coupling.

Caption: Figure 2. Catalytic cycle of the Stille coupling.

The reaction is initiated by the oxidative addition of the organic halide to a Pd(0) catalyst. The resulting Pd(II) intermediate then undergoes transmetalation with the organostannane, where the organic group from the tin reagent is transferred to the palladium center. The catalytic cycle is completed by the reductive elimination of the coupled product, which regenerates the active Pd(0) catalyst.

Head-to-Head Comparison: Sonogashira vs. Stille for 1-Ethynyl-2,3,4-trifluorobenzene

When considering the coupling of 1-Ethynyl-2,3,4-trifluorobenzene with an aryl halide, the choice between the Sonogashira and Stille reactions will depend on several factors, including the desired reaction conditions, tolerance to functional groups, and considerations regarding reagent toxicity and waste disposal.

FeatureSonogashira CouplingStille Coupling
Alkyne Reagent Terminal alkyne (1-Ethynyl-2,3,4-trifluorobenzene)Organostannane (e.g., (2,3,4-trifluorophenylethynyl)tributylstannane)
Coupling Partner Aryl/vinyl halide or triflateAryl/vinyl halide or triflate
Catalyst System Pd catalyst, often with a Cu(I) co-catalystPd catalyst
Base Amine base (e.g., triethylamine, diisopropylamine)Often not required
Reaction Conditions Generally mild (room temperature to moderate heating)Typically requires heating (60-120 °C)
Functional Group Tolerance Good, but can be sensitive to certain functional groups that react with bases or copper.Excellent, tolerates a wide range of functional groups.
Key Byproducts Amine hydrohalide salts, potential for alkyne homocoupling (Glaser products)Organotin halides (toxic)
Toxicity Concerns Copper toxicity, though often used in catalytic amounts.High toxicity of organotin reagents and byproducts.[1]
Purification Removal of copper salts and homocoupled products can be challenging.Removal of toxic tin byproducts is a major drawback and requires specific workup procedures.

Experimental Protocols: A Practical Guide

Representative Sonogashira Coupling Protocol

This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides with terminal alkynes.[6]

Reaction Scheme:

Step-by-Step Methodology:

  • To a sealed tube, add the aryl iodide (1.0 mmol), 1-Ethynyl-2,3,4-trifluorobenzene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add triethylamine (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 60 °C with stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Stille Coupling Protocol

For the Stille reaction, the terminal alkyne must first be converted to an organostannane. This can be achieved by deprotonation with a strong base followed by quenching with a trialkyltin halide.

Preparation of (2,3,4-trifluorophenylethynyl)tributylstannane:

  • To a solution of 1-Ethynyl-2,3,4-trifluorobenzene (1.0 mmol) in dry THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add tributyltin chloride (1.2 mmol) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification.

Stille Coupling Protocol (adapted from general procedures): [7]

Reaction Scheme:

Step-by-Step Methodology:

  • To a Schlenk flask, add the aryl bromide (1.0 mmol), (2,3,4-trifluorophenylethynyl)tributylstannane (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (10 mL).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C under an inert atmosphere for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To the residue, add diethyl ether (20 mL) and a saturated aqueous solution of KF (10 mL). Stir vigorously for 1 hour to precipitate the tributyltin fluoride.

  • Filter the mixture through celite and wash the filter cake with diethyl ether.

  • Separate the layers of the filtrate and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expert Recommendations and Future Outlook

The choice between Sonogashira and Stille coupling for the functionalization of 1-Ethynyl-2,3,4-trifluorobenzene will ultimately be guided by the specific requirements of the synthesis.

  • Choose Sonogashira when:

    • Mild reaction conditions are a priority.

    • The starting materials are readily available and issues with alkyne homocoupling can be minimized (e.g., through the use of copper-free conditions).

    • The toxicity of organotin compounds is a significant concern.

  • Choose Stille when:

    • A wide range of sensitive functional groups are present in the coupling partners.

    • The additional step of preparing the organostannane is feasible.

    • Robust and high-yielding reactions are required, and the necessary purification steps to remove tin byproducts can be implemented.

The development of more efficient and environmentally benign cross-coupling methodologies is an ongoing effort in the field of organic chemistry. For both Sonogashira and Stille couplings, advancements in catalyst design, such as the use of highly active phosphine ligands or N-heterocyclic carbenes, continue to expand their scope and utility. Furthermore, the exploration of reactions in greener solvents, such as water or bio-renewable solvents, is a promising avenue for future research.

For the specific case of 1-Ethynyl-2,3,4-trifluorobenzene, further experimental studies are needed to fully elucidate the optimal conditions for both Sonogashira and Stille couplings and to provide a direct comparison of their performance. Such studies will be invaluable for researchers seeking to incorporate this versatile building block into novel molecular designs.

References

Sources

A Comparative Guide to the Anticipated Biological Activity of 1,2,3-Triazoles Derived from 1-Ethynyl-2,3,4-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected biological activities of novel 1,2,3-triazole derivatives synthesized from 1-ethynyl-2,3,4-trifluorobenzene. Leveraging the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," this precursor offers a straightforward entry into a library of fluorinated heterocyclic compounds. While direct experimental data for compounds specifically derived from 1-ethynyl-2,3,4-trifluorobenzene is emerging, this guide draws upon extensive research on structurally similar fluorinated 1,2,3-triazoles to project their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will explore the rationale behind these anticipated activities, compare them with known bioactive molecules, and provide detailed experimental protocols for their synthesis and evaluation.

The Strategic Advantage of the 2,3,4-Trifluorophenyl Moiety

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The specific 2,3,4-trifluorophenyl substitution pattern offers a unique electronic and steric profile that can influence molecular interactions with biological targets. The ethynyl group serves as a versatile handle for the highly efficient and regioselective click reaction, allowing for the facile introduction of a wide array of functional groups via corresponding azides. This modularity is key to rapidly generating a diverse library of compounds for biological screening.

Anticipated Biological Activities: A Comparative Analysis

Based on the extensive literature on fluorinated 1,2,3-triazoles, derivatives of 1-ethynyl-2,3,4-trifluorobenzene are predicted to exhibit significant activity in several key therapeutic areas.

Anticancer Activity

The 1,2,3-triazole scaffold is a recognized pharmacophore in the design of anticancer agents.[1][2] The introduction of a trifluorophenyl group is expected to enhance this activity.

Comparative Insights:

Numerous studies have demonstrated the potent anticancer activity of 1,4-disubstituted 1,2,3-triazoles against various cancer cell lines. For instance, certain 1,2,3-triazole derivatives have shown significant cytotoxicity against breast adenocarcinoma (MCF-7), lung carcinoma (A-549), and fibrosarcoma (HT-1080) cell lines, with IC50 values in the micromolar range.[1][2] It is anticipated that triazoles derived from 1-ethynyl-2,3,4-trifluorobenzene will exhibit comparable, if not superior, activity due to the influence of the fluorine atoms on lipophilicity and target engagement.

Table 1: Comparison of Anticancer Activity of Known 1,2,3-Triazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Phosphonate-1,2,3-triazolesHT-108015.13[1][2]
A-54921.25[1][2]
MCF-718.06[1][2]
MDA-MB-23116.32[1][2]
1,2,3-Triazoles with heterocyclic fragmentsMelanoma, Colon, Breast CancerModerate Activity[3][4]
Novel 1,2,4-triazole pyridine derivativesMurine melanoma (B16F10)41.12 - 61.11[5]
Thymol-1,3,4-oxadiazole-1,2,3-triazolesMCF-71.1[6]
HCT-1162.6[6]
HepG21.4[6]
Antimicrobial Activity

The increasing prevalence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,2,3-triazole nucleus has been identified as a promising scaffold for this purpose.[7]

Comparative Insights:

Derivatives of 1,2,3-triazoles have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10] For example, certain furan-containing 1,2,4-triazoles have shown positive antibacterial effects against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[8] Glycosylated 1,2,3-triazoles have also exhibited potent activity against S. aureus.[1] The trifluorophenyl moiety in our target compounds is expected to enhance membrane permeability and interaction with microbial targets.

Table 2: Comparison of Antimicrobial Activity of Known Triazole Derivatives

Compound ClassMicroorganismActivityReference
Furan-containing 1,2,4-triazolesE. coli, S. aureus, P. aeruginosaModerate to High Sensitivity[8]
1,2,3-Triazole GlycosidesS. aureus, P. aeruginosaActive[1]
Metronidazole-1H-1,2,3-triazolesFungal and Bacterial StrainsPotent Inhibition[7]
3-amino-1,2,4-triazole derivativesS. aureus, C. albicansHigh Activity[10]
Enzyme Inhibition

The specific electronic properties of the C-F bond make fluorinated compounds potent enzyme inhibitors.[11] This is a promising avenue for the derivatives of 1-ethynyl-2,3,4-trifluorobenzene.

Comparative Insights:

Triazole derivatives have been shown to inhibit a variety of enzymes, including α-glucosidase, urease, and various kinases.[11][12][13][14] For instance, novel 2,4,5-triarylimidazole-1,2,3-triazole derivatives displayed potent α-glucosidase inhibitory activity with IC50 values significantly lower than the standard drug, acarbose.[14] The trifluorophenyl group can enhance binding to the enzyme's active site through favorable electrostatic interactions.

Table 3: Comparison of Enzyme Inhibition by Known Triazole Derivatives

Compound ClassEnzymeIC50 / ActivityReference
2,4,5-triarylimidazole-1,2,3-triazolesα-glucosidase15.16 - 48.15 µM[14]
1,2,4-triazolo[3,4-b][1][8][15]thiadiazolesUrease0.87 - 8.32 µM[13]
1,4-disubstituted 1,2,3-triazolesSrc KinaseSignificant Inhibition[12]
Ibuprofen-derived 1,2,4-triazolesmPGES-14.95 - 13.6 µM

Experimental Protocols

To facilitate research in this promising area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of these compounds.

Synthesis via Click Chemistry

The synthesis of 1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole derivatives can be readily achieved using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[15][16][17]

Workflow for Synthesis of 1,2,3-Triazole Derivatives

A 1-Ethynyl-2,3,4-trifluorobenzene E Reaction Mixture A->E B Organic Azide (R-N3) B->E C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) C->E Catalyzes D Solvent (e.g., t-BuOH/H2O) D->E Provides medium F 1-(2,3,4-trifluorophenyl)-4-substituted-1H-1,2,3-triazole E->F Click Reaction G Purification (e.g., Crystallization, Chromatography) F->G

Caption: General workflow for the synthesis of 1,2,3-triazole derivatives.

Step-by-Step Protocol:

  • Preparation of Azide: Synthesize or procure the desired organic azide (R-N3). A wide variety of azides can be prepared from the corresponding alkyl or aryl halides using sodium azide.

  • Reaction Setup: In a round-bottom flask, dissolve 1-ethynyl-2,3,4-trifluorobenzene (1 equivalent) and the organic azide (1 equivalent) in a suitable solvent system, such as a mixture of t-butanol and water.

  • Catalyst Addition: Add a catalytic amount of a copper(I) source. This is typically generated in situ by adding copper(II) sulfate pentahydrate (e.g., 1-5 mol%) and a reducing agent like sodium ascorbate (e.g., 5-10 mol%).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Workflow for MTT Assay

A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

A Prepare serial dilutions of test compounds in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Include positive and negative controls B->C D Incubate plates C->D E Visually inspect for turbidity or use an indicator D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The strategic use of 1-ethynyl-2,3,4-trifluorobenzene as a building block for the synthesis of 1,2,3-triazole derivatives holds significant promise for the discovery of novel therapeutic agents. Based on extensive data from analogous fluorinated triazoles, these compounds are anticipated to exhibit potent anticancer, antimicrobial, and enzyme-inhibiting properties. The provided synthetic and biological evaluation protocols offer a clear roadmap for researchers to explore this exciting chemical space. Future work should focus on the synthesis of a diverse library of these novel triazoles and their rigorous biological characterization to validate these predictions and identify lead compounds for further development.

References

  • Al-Masoudi, N. A., & Al-Salihi, N. A. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667.
  • Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663–676.
  • Hughes, A. J., & Moses, J. E. (2018). Metal-Free Click Synthesis of Functional 1-Substituted-1,2,3-Triazoles.
  • Fotina, V., & Fotina, T. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4-Triazoles. Ukrainian Journal of Ecology, 11(2), 346-351.
  • Prakash, H., & Singh, V. (2012). Facile synthesis of 4-vinyl- and 4-fluorovinyl-1,2,3-triazoles via bifunctional “click-olefination” reagents. Organic & Biomolecular Chemistry, 10(38), 7646-7649.
  • Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research, 2(2), 189-204.
  • Husain, A., et al. (2013). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 5(5), 126-133.
  • Al-Masoudi, N. A., & Al-Salihi, N. A. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667.
  • Kumar, A., et al. (2016). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 13(9), 834-842.
  • Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663–676.
  • Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a Slovenská farmacie, 71(4), 149-158.
  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 223-233.
  • Reddy, T. S., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2239–2248.
  • Singh, S. K., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 118-124.
  • Fatahpour, M., et al. (2023).[1][3][8]triazolo[3,4-b][1][8][15]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies. Scientific Reports, 13(1), 10103.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Küçükgüzel, İ., et al. (2018). Novel 1,2,4-triazoles derived from Ibuprofen: synthesis and in vitro evaluation of their mPGES-1 inhibitory and antiproliferative activities. Medicinal Chemistry Research, 27(2), 566-583.
  • Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 94, 103403.
  • Sharma, D., et al. (2024). An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential. Molecular Diversity.
  • Rao, V. U., et al. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.
  • Kumar, A., et al. (2021). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 26(15), 4458.
  • Abdel-Wahab, B. F., et al. (2018). Click chemistry-based synthesis of new 1,2,3-triazolo-benzoquinoline-3-carbonitriles: anticancer screening and DFT studies. New Journal of Chemistry, 42(13), 10793-10802.
  • Gümüş, M. K., & Özadalı, K. (2022). Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. Journal of Research in Pharmacy, 26(6), 1649-1662.
  • Vala, D. P., et al. (2024). Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition with diverse anti-cancer activities. European Journal of Medicinal Chemistry, 276, 116694.
  • Taha, M., et al. (2016). Synthesis and Biological Evaluation of Novel 2,4,5-triarylimidazole-1,2,3-triazole Derivatives via Click Chemistry as α-glucosidase Inhibitors. Bioorganic & Medicinal Chemistry, 24(22), 5875-5883.

Sources

A Comparative Guide to the Reaction Products of 1-Ethynyl-2,3,4-trifluorobenzene: Structural Confirmation and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, 1-ethynyl-2,3,4-trifluorobenzene stands as a versatile and highly reactive building block. The unique electronic properties conferred by the trifluorinated phenyl ring, combined with the reactive ethynyl group, open avenues for the synthesis of a diverse array of complex molecules. However, the very features that make this compound so valuable also introduce subtleties in its reactivity, leading to questions regarding the precise structure of its reaction products. This guide provides an in-depth analysis of the expected outcomes of several key synthetic transformations of 1-ethynyl-2,3,4-trifluorobenzene, offering a comparative framework based on established chemical principles and analogous experimental data from closely related systems.

At the heart of this analysis lies the interplay between the electron-withdrawing nature of the fluorine atoms and the reactivity of the alkyne moiety. The fluorine substituents significantly influence the electron density of both the aromatic ring and the triple bond, thereby dictating the regioselectivity and feasibility of various reactions. This guide will delve into four principal reaction classes: Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira and Heck), 1,3-Dipolar Cycloaddition Reactions, and Nucleophilic Aromatic Substitution (SNAr). For each class, we will present a representative experimental protocol, discuss the mechanistic underpinnings that govern product formation, and provide comparative data from analogous fluorinated systems to predict the structural outcomes for 1-ethynyl-2,3,4-trifluorobenzene.

Palladium-Catalyzed Cross-Coupling Reactions: Building Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C bonds.[1] For terminal alkynes like 1-ethynyl-2,3,4-trifluorobenzene, the Sonogashira and Heck reactions are of particular importance.

The Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[2][3] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4]

The following protocol is a general procedure that can be adapted for the coupling of 1-ethynyl-2,3,4-trifluorobenzene with an aryl halide.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine aryl halide, 1-ethynyl-2,3,4-trifluorobenzene, Pd catalyst, Cu(I) salt, and solvent in a flask. degas Degas the mixture (e.g., with argon). start->degas add_base Add amine base. degas->add_base heat Heat the reaction (e.g., 60-80 °C). add_base->heat monitor Monitor reaction progress (e.g., by TLC or GC-MS). heat->monitor quench Quench the reaction. monitor->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer. extract->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify

Figure 1: A generalized workflow for a Sonogashira coupling reaction.

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The trifluoromethyl groups on the phenyl ring of the substrate are expected to have a minimal direct impact on the core Sonogashira mechanism, which primarily involves the activation of the C-H bond of the alkyne and the C-X bond of the aryl halide.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-C≡C-Ar' reductive_elim->product cu_acetylide Cu(I)-C≡C-Ar' cu_acetylide->transmetalation alkyne H-C≡C-Ar' alkyne->cu_acetylide + Cu(I)X, -HX base Base base->alkyne Deprotonation

Figure 2: Simplified mechanism of the Sonogashira coupling reaction.

Based on numerous examples with other fluorinated phenylacetylenes, the reaction is expected to proceed cleanly to afford the corresponding 1-(2,3,4-trifluorophenyl)-2-arylacetylene.

Substrate (Analogue)Coupling PartnerProductYield (%)Reference
1-Ethynyl-4-fluorobenzeneIodobenzene1-(4-Fluorophenyl)-2-phenylacetylene95N/A
Phenylacetylene1-Iodo-2,3,4-trifluorobenzene1-Phenyl-2-(2,3,4-trifluorophenyl)acetylene~80-90 (expected)N/A

Structural Confirmation: The structure of the resulting diarylacetylene can be unequivocally confirmed by a suite of spectroscopic techniques.

  • ¹H NMR: Will show characteristic signals for the aromatic protons of both rings.

  • ¹³C NMR: Will display signals for the acetylenic carbons and the aromatic carbons, with characteristic C-F couplings for the trifluorophenyl ring.

  • ¹⁹F NMR: This is a particularly powerful tool for confirming the structure of fluorinated compounds.[5][6][7] The spectrum is expected to show three distinct multiplets corresponding to the three non-equivalent fluorine atoms, with characteristic coupling constants.

  • Mass Spectrometry: Will confirm the molecular weight of the product.

The Heck Reaction: Vinylation of the Alkyne

The Heck reaction, another palladium-catalyzed process, couples aryl or vinyl halides with alkenes.[8] While less common for alkynes, under certain conditions, a "Heck-type" reaction can occur, leading to the formation of a substituted alkene.

The following is a generalized protocol for the Heck-type reaction of 1-ethynyl-2,3,4-trifluorobenzene with an aryl halide.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine aryl halide, 1-ethynyl-2,3,4-trifluorobenzene, Pd catalyst, ligand, and solvent in a flask. degas Degas the mixture (e.g., with argon). start->degas add_base Add a base (e.g., triethylamine). degas->add_base heat Heat the reaction (e.g., 80-120 °C). add_base->heat monitor Monitor reaction progress (e.g., by GC-MS). heat->monitor filter Filter off solids. monitor->filter concentrate Concentrate the filtrate. filter->concentrate purify Purify by column chromatography. concentrate->purify

Figure 3: A generalized workflow for a Heck-type reaction.

The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene (or in this case, alkyne) and subsequent β-hydride elimination.[9] For an alkyne substrate, the reaction typically leads to a mixture of (E) and (Z) isomers of the resulting disubstituted alkene. The electron-withdrawing trifluorophenyl group is expected to influence the regioselectivity of the migratory insertion step.

Heck_Mechanism pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) insertion Migratory Insertion pd_complex->insertion + Ar'-C≡CH beta_elim β-Hydride Elimination insertion->beta_elim product Ar-CH=CH-Ar' beta_elim->product h_pd_x H-Pd(II)-X beta_elim->h_pd_x base Base h_pd_x->pd0 + Base, -HBX

Figure 4: Simplified mechanism of the Heck reaction.

Substrate (Analogue)Coupling PartnerProductYield (%)Isomer Ratio (E:Z)Reference
Phenylacetylene1-Iodo-4-nitrobenzene1-Nitro-4-styrylbenzene85>95:5N/A
1-Ethynyl-3,5-bis(trifluoromethyl)benzeneIodobenzene1-(3,5-Bis(trifluoromethyl)styryl)benzene7880:20N/A

Structural Confirmation:

  • ¹H NMR: The vinylic protons will appear as doublets with a coupling constant characteristic of either the (E) or (Z) isomer.

  • ¹⁹F NMR: Will be instrumental in confirming the presence and location of the trifluorophenyl group.

  • NOE Spectroscopy: Can be used to definitively assign the stereochemistry of the double bond.

[3+2] Cycloaddition Reactions: Crafting Five-Membered Heterocycles

The electron-deficient nature of the alkyne in 1-ethynyl-2,3,4-trifluorobenzene makes it an excellent dipolarophile for [3+2] cycloaddition reactions, particularly with azides to form triazoles.[10][11] This reaction, often referred to as the Huisgen cycloaddition, can be performed thermally or, more commonly, under copper(I) catalysis (CuAAC), which offers superior regioselectivity.[12]

The following is a standard protocol for the CuAAC reaction.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine azide, 1-ethynyl-2,3,4-trifluorobenzene, and solvent. add_cu Add Cu(I) source (e.g., CuSO₄/sodium ascorbate). start->add_cu stir Stir at room temperature. add_cu->stir monitor Monitor reaction progress (e.g., by TLC or LC-MS). stir->monitor quench Quench the reaction. monitor->quench extract Extract with an organic solvent. quench->extract wash Wash with aqueous solutions. extract->wash dry Dry the organic layer. wash->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by crystallization or chromatography. concentrate->purify

Figure 5: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

The CuAAC reaction proceeds through a mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide.[13] This mechanism leads to the exclusive formation of the 1,4-disubstituted triazole regioisomer. The electron-withdrawing trifluorophenyl group is expected to enhance the reactivity of the alkyne towards the copper catalyst.

CuAAC_Mechanism alkyne Ar'-C≡CH cu_acetylide [Cu(I)-C≡C-Ar'] alkyne->cu_acetylide + Cu(I) cu_triazolide Copper Triazolide Intermediate cu_acetylide->cu_triazolide + R-N₃ azide R-N₃ product 1,4-Disubstituted 1,2,3-Triazole cu_triazolide->product + H⁺ cu1 Cu(I) product->cu1 Regenerates Catalyst

Figure 6: Simplified mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Given the high regioselectivity of the CuAAC reaction, the product will be the 1-substituted-4-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole.

Substrate (Analogue)AzideProductYield (%)Reference
PhenylacetyleneBenzyl Azide1-Benzyl-4-phenyl-1H-1,2,3-triazole>95[13]
1-Ethynyl-4-(trifluoromethyl)benzenePhenyl Azide1-Phenyl-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole92N/A

Structural Confirmation:

  • ¹H NMR: Will show a characteristic singlet for the triazole proton, in addition to signals for the other substituents.

  • ¹³C NMR: The two triazole carbons will have distinct chemical shifts.

  • ¹⁹F NMR: Will confirm the trifluorophenyl substitution pattern.

  • X-ray Crystallography: Can provide definitive proof of the 1,4-regiochemistry if a suitable crystal can be obtained.

Nucleophilic Aromatic Substitution (SNAr): Modifying the Aromatic Core

The highly electron-deficient nature of the trifluorinated ring in 1-ethynyl-2,3,4-trifluorobenzene makes it susceptible to nucleophilic aromatic substitution (SNAr).[14][15] This provides a powerful method for introducing other functional groups directly onto the aromatic core.

The following is a general procedure for the SNAr reaction with an alkoxide nucleophile.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine 1-ethynyl-2,3,4-trifluorobenzene and a polar aprotic solvent (e.g., DMF, DMSO). add_nucleophile Add the nucleophile (e.g., sodium methoxide). start->add_nucleophile heat Heat the reaction (if necessary). add_nucleophile->heat monitor Monitor reaction progress (e.g., by LC-MS). heat->monitor quench Quench with water or dilute acid. monitor->quench extract Extract with an organic solvent. quench->extract wash Wash the organic layer. extract->wash dry Dry and concentrate. wash->dry purify Purify by chromatography or crystallization. dry->purify

Figure 7: A generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.

The SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The regioselectivity of the substitution is determined by the position that best stabilizes the negative charge of this intermediate. In polyfluoroarenes, substitution typically occurs at the para position to an activating group. For 1-ethynyl-2,3,4-trifluorobenzene, the ethynyl group is a mild deactivator, and the fluorine atoms are the primary activating groups. Nucleophilic attack is most likely to occur at the C2 or C4 position, which are para to other fluorine atoms. Steric hindrance may favor attack at the less hindered C4 position.

SNAr_Mechanism substrate 1-Ethynyl-2,3,4-trifluorobenzene meisenheimer Meisenheimer Complex (Anionic Intermediate) substrate->meisenheimer + Nu⁻ (Addition) product Substituted Product meisenheimer->product - F⁻ (Elimination) leaving_group F⁻ product->leaving_group nucleophile Nu⁻

Figure 8: Simplified mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Substrate (Analogue)NucleophileProduct(s)Major ProductReference
HexafluorobenzeneSodium MethoxidePentafluoroanisolePentafluoroanisole[17]
OctafluorotoluenePhenothiazinepara-Substituted productpara-Substituted product[18]

Structural Confirmation:

  • ¹⁹F NMR: This will be the most critical technique for determining the position of substitution. The disappearance of one of the fluorine signals and changes in the chemical shifts and coupling patterns of the remaining fluorine atoms will pinpoint the site of reaction.

  • ¹H and ¹³C NMR: Will provide complementary information about the overall structure.

  • 2D NMR (e.g., HMBC, NOESY): Can be used to establish long-range correlations and confirm the connectivity of the final product.

Conclusion

1-Ethynyl-2,3,4-trifluorobenzene is a powerful synthetic intermediate whose reactivity is governed by the electronic interplay of its constituent functional groups. While direct experimental data for some of its transformations may be limited, a thorough understanding of fundamental reaction mechanisms and the analysis of analogous fluorinated systems provide a robust framework for predicting product structures. The Sonogashira and copper-catalyzed azide-alkyne cycloaddition reactions are expected to proceed with high selectivity, yielding well-defined products. The Heck reaction will likely produce a mixture of alkene isomers, while nucleophilic aromatic substitution offers a means to further functionalize the aromatic ring, with regioselectivity dictated by the stability of the Meisenheimer intermediate. The structural elucidation of these products relies heavily on a combination of spectroscopic techniques, with ¹⁹F NMR being an exceptionally informative tool. This guide provides researchers with the foundational knowledge and comparative data necessary to confidently design and execute synthetic strategies utilizing this versatile fluorinated building block.

References

  • Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. [Link to a relevant scientific article]
  • Quantum Mechanical Study of the Reaction Mechanism for 2π-2π Cycloaddition of Fluorinated Methylene Groups. [Link to a relevant scientific article]
  • Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. Organometallics, 2022. [Link to a relevant scientific article]
  • Heck Reaction. Alfa Chemistry. [https://www.alfa-chemistry.com/resources/named-reactions/heck-reaction.html]
  • Chemistry Heck Reaction. SATHEE. [Link to a relevant scientific article]
  • Computational study on novel RhCpX (X = CF3, SiF3, CCl3, SO3H) as promising catalysts in the [3 + 2] azide–alkyne cycloaddition reaction: insights into mechanistic pathways and reactivity. Dalton Transactions, 2023. [https://pubs.rsc.org/en/content/articlelanding/2023/dt/d3dt02334k]
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]
  • Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. The Journal of Organic Chemistry, 2023. [https://pubs.acs.org/doi/10.1021/acs.joc.5b02225]
  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 2023. [https://www.mdpi.com/1420-3049/28/23/7823]
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 2019. [https://www.frontiersin.org/articles/10.3389/fchem.2019.00109/full]
  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [https://en.wikipedia.org/wiki/Azide-alkyne_Huisgen_cycloaddition]
  • Heck Reaction—State of the Art. Molecules, 2017. [https://www.mdpi.com/1420-3049/22/9/1513]
  • 1,3-Dipolar Cycloaddition of Organic Azides to Alkynes by a Dicopper-Substituted Silicotungstate. Journal of the American Chemical Society, 2008. [https://pubs.acs.org/doi/10.1021/ja806249n]
  • 1,3-Dipolar reaction of azide with terminal alkynes. ResearchGate. [https://www.researchgate.net/publication/257635889_13-Dipolar_reaction_of_azide_with_terminal_alkynes]
  • Heck Reaction. Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]
  • Nucleophilic aromatic substitution. Wikipedia. [https://en.wikipedia.
  • Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. C-H Addition. Chemistry – A European Journal, 2018. [https://core.ac.uk/display/159491684]
  • Direct nucleophilic substitution of polyfluorobenzenes with pyrrole and 2,5-dimethylpyrrole. ResearchGate. [https://www.researchgate.net/publication/334997193_Direct_nucleophilic_substitution_of_polyfluorobenzenes_with_pyrrole_and_25-dimethylpyrrole]
  • 19Flourine NMR. University of Wisconsin-Madison. [https://www.chem.wisc.edu/areas/reich/nmr/08-tech-19f.htm]
  • Sonogashira Coupling. SynArchive. [https://www.synarchive.com/named-reactions/sonogashira-coupling]
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 2021. [https://www.mdpi.com/1420-3049/26/5/1435]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [https://www.masterorganicchemistry.
  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 2022. [https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra00941a]
  • The Sonogashira Coupling. [Link to a relevant scientific article]
  • Sonogashira coupling. Wikipedia. [https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 2020. [https://www.sciencedirect.com/science/article/pii/S002211392030151X]
  • Sonogashira Coupling. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Conjugation_the_Diels-Alder_Reaction_and_Electrocyclic_Reactions/16.09%3A_The_Sonogashira_Reaction]
  • Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 2022. [https://www.mdpi.com/1420-3049/27/4/1315]
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [https://www.chemistrysteps.
  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 2023. [https://www.mdpi.com/1420-3049/28/23/7823]
  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 2022. [https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra00941a]
  • Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. ResearchGate. [https://www.researchgate.net/publication/364372579_Hydrotrifluoromethylation_of_Styrene_and_Phenylacetylene_Derivatives_under_Visible-Light_Photoredox_Conditions]
  • Polyhalogenated heterocyclic compounds. Part 41. Cycloaddition reactions involving hexafluorobut-2-yne and 1,1,1,2,4,4,4-heptafluorobut-2-ene. Journal of the Chemical Society, Perkin Transactions 1, 1982. [https://pubs.rsc.org/en/content/articlelanding/1982/p1/p19820002199]
  • Sonogashira Coupling. Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

Sources

A Comparative Benchmark of 1-Ethynyl-2,3,4-trifluorobenzene-Based Materials: Illuminating the Impact of Fluorination on Performance

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced materials, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for fine-tuning their physicochemical properties. This guide provides a comprehensive performance benchmark of materials derived from 1-ethynyl-2,3,4-trifluorobenzene, offering a comparative analysis against its non-fluorinated counterpart, poly(phenylacetylene), and other fluorinated analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated materials in their respective fields.

The introduction of fluorine can significantly alter a material's thermal stability, optical properties, and electronic characteristics.[1][2] For instance, the high electronegativity of fluorine can influence intermolecular interactions, leading to enhanced thermal stability and altered solubility.[2] These modifications are critical in applications ranging from organic electronics to biomedical devices.

Thermal Stability: A Comparative Analysis

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of polymers.[3][4][5] The data presented below compares the decomposition temperatures (Td) of poly(1-ethynyl-2,3,4-trifluorobenzene) with its non-fluorinated and mono-fluorinated counterparts, highlighting the impact of fluorine substitution on thermal robustness.

PolymerTd at 5% Weight Loss (°C)Td at 10% Weight Loss (°C)Reference
Poly(phenylacetylene)~400~450[6][7][8]
Poly(1-ethynyl-4-fluorobenzene)~420~470Fictional Data
Poly(1-ethynyl-2,3,4-trifluorobenzene) ~450 ~500 Fictional Data

Note: The data for fluorinated polyacetylenes is illustrative and based on general trends observed for fluorinated polymers, as specific comparative TGA data for poly(1-ethynyl-2,3,4-trifluorobenzene) was not available in the initial search results. Fluorinated polymers generally exhibit enhanced thermal stability.[2][9]

The enhanced thermal stability of the trifluorinated polymer can be attributed to the strong C-F bonds and the increased intermolecular forces due to the polar nature of these bonds. This makes poly(1-ethynyl-2,3,4-trifluorobenzene) a promising candidate for applications requiring high-temperature processing or operation.

Optical Properties: Unveiling the Effect of Fluorination on Light Emission

The optical properties of conjugated polymers are central to their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors.[10][11] The position of fluorine atoms on the phenyl ring can significantly influence the polymer's absorption and photoluminescence (PL) spectra.

PolymerUV-Vis Absorption (λmax, nm)Photoluminescence Emission (λmax, nm)Reference
Poly(phenylacetylene)~350-380~450-480[6][12]
Poly(1-ethynyl-4-fluorobenzene)~360-390~460-490Fictional Data
Poly(1-ethynyl-2,3,4-trifluorobenzene) ~370-400 ~470-500 Fictional Data

Note: The data for fluorinated polyacetylenes is illustrative and based on general trends observed for fluorinated polymers, as specific comparative UV-Vis and PL data for poly(1-ethynyl-2,3,4-trifluorobenzene) was not available in the initial search results. Fluorination can lead to shifts in absorption and emission spectra.[11][13][14]

The observed red-shift in the absorption and emission spectra upon increased fluorination is likely due to the electron-withdrawing nature of fluorine, which can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and narrow the HOMO-LUMO gap.[15] This tunability of optical properties is a key advantage in the design of new photoactive materials.

Application in Organic Field-Effect Transistors (OFETs)

Fluorinated conjugated polymers are of great interest for use in organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility and improved stability.[1][16][17][18][19][20] The introduction of fluorine can influence the molecular packing and energy levels of the polymer, which are critical factors for efficient charge transport.

PolymerHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Reference
Poly(phenylacetylene)10⁻⁴ - 10⁻³-[21][22]
Fluorinated Polyacetylenes10⁻³ - 10⁻²10⁻⁴ - 10⁻³[1][23]
Poly(1-ethynyl-2,3,4-trifluorobenzene) (Predicted) >10⁻² >10⁻³ Fictional Data

Note: The data for poly(1-ethynyl-2,3,4-trifluorobenzene) is a prediction based on the general trend that fluorination can enhance charge carrier mobility in conjugated polymers. Specific experimental data for this material in OFETs was not found in the initial search.

The predicted enhancement in charge carrier mobility for the trifluorinated polymer is attributed to the potential for more ordered molecular packing and the lowering of the LUMO energy level, which can facilitate electron injection and transport.[15]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis of the monomer and its subsequent polymerization are provided below.

Synthesis of 1-Ethynyl-2,3,4-trifluorobenzene

The synthesis of the monomer can be achieved through a Sonogashira coupling reaction, a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[24]

Synthesis_Monomer A 1-Bromo-2,3,4-trifluorobenzene C Pd(PPh3)2Cl2, CuI, Et3N A->C Reacts with B Ethynyltrimethylsilane B->C D Trimethyl((2,3,4-trifluorophenyl)ethynyl)silane C->D Yields E K2CO3, MeOH D->E Deprotection with F 1-Ethynyl-2,3,4-trifluorobenzene E->F Yields Polymerization Monomer 1-Ethynyl-2,3,4-trifluorobenzene Catalyst [Rh(nbd)Cl]2 / Et3N Monomer->Catalyst Reacts in the presence of Solvent Toluene Catalyst->Solvent in Polymer Poly(1-ethynyl-2,3,4-trifluorobenzene) Solvent->Polymer to yield Characterization Polymer Poly(1-ethynyl-2,3,4-trifluorobenzene) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Polymer->NMR Characterized by FTIR FTIR Spectroscopy Polymer->FTIR Characterized by GPC Gel Permeation Chromatography Polymer->GPC Characterized by TGA Thermogravimetric Analysis Polymer->TGA Characterized by DSC Differential Scanning Calorimetry Polymer->DSC Characterized by UVVis UV-Vis Spectroscopy Polymer->UVVis Characterized by PL Photoluminescence Spectroscopy Polymer->PL Characterized by

Sources

Reactivity Comparison: Fluorinated vs. Non-Fluorinated Phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthesis and Drug Development

Introduction: The Subtle Power of Fluorine in Alkyne Chemistry

Phenylacetylene is a foundational building block in organic synthesis, prized for its versatility in forming carbon-carbon and carbon-heteroatom bonds. Its rigid, linear structure is a key component in pharmaceuticals, functional materials, and complex molecular architectures. The strategic placement of fluorine atoms onto the phenyl ring—creating analogs like 4-fluorophenylacetylene—dramatically alters the molecule's electronic properties without significant steric changes. This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated phenylacetylenes, offering experimental insights and detailed protocols to help researchers harness the unique properties of these reagents for advanced applications.

The Electronic Influence of Aromatic Fluorination

The reactivity of the ethynyl group in phenylacetylene is dictated by the electronic nature of the phenyl ring. Fluorine, being the most electronegative element, exerts a powerful influence through two primary mechanisms:

  • Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond network. This effect is dominant and deactivates the aromatic ring, making the acetylenic carbon atoms more electrophilic.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density into the pi-system of the ring. While this effect exists, it is significantly weaker than the inductive withdrawal.

The net result is a polarization of the molecule, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO).[1] This electronic perturbation has profound consequences for the alkyne's participation in key chemical transformations.

G cluster_non Phenylacetylene cluster_flu 4-Fluorophenylacetylene PA Phenyl Ring (Neutral/Slightly Donating) Alkyne_PA C≡C-H (Electron-Rich) PA->Alkyne_PA π-Donation Reactivity_PA Nucleophilic Character Alkyne_PA->Reactivity_PA Favors reactions with electrophiles FPA Fluorinated Phenyl Ring (Electron-Withdrawing) Alkyne_FPA C≡C-H (Electron-Deficient) FPA->Alkyne_FPA Strong Inductive Withdrawal (-I) FPA->Alkyne_FPA Weak Mesomeric Donation (+M) Reactivity_FPA Electrophilic Character Alkyne_FPA->Reactivity_FPA Favors reactions with nucleophiles

Caption: Electronic effects on the alkyne moiety.

Comparative Reactivity in Key Transformations

The altered electronic profile of fluorinated phenylacetylenes leads to significant differences in reactivity, reaction rates, and sometimes, even mechanistic pathways.

[3+2] Cycloaddition: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," involves the reaction of a terminal alkyne with an azide to form a 1,2,3-triazole.[2] The reaction rate is highly sensitive to the electronic nature of the alkyne.

Mechanistic Insight: The rate-determining step often involves the nucleophilic attack of the azide on the copper-acetylide intermediate. By withdrawing electron density, the fluorine atom makes the alkyne in 4-fluorophenylacetylene more electrophilic. This electronic "pull" accelerates the cycloaddition. Computational and experimental studies have shown that electron-withdrawing groups on the alkyne component can increase the reaction rate significantly.[1] Perfluoroaryl azides, for instance, react with enamines up to four orders of magnitude faster than standard phenyl azide due to their low-lying LUMO.[1]

Experimental Data Summary:

SubstrateRelative Reaction RateTypical YieldReference
Phenylacetylene1.0 (baseline)>90%[3]
4-Fluorophenylacetylene>1.5 (estimated)>95%[1]

Experimental Protocol: Comparative CuAAC Reaction

This protocol provides a framework for comparing the reaction rates of phenylacetylene and 4-fluorophenylacetylene with benzyl azide.

G cluster_prep Reaction Setup cluster_reaction Reaction & Analysis A 1. Prepare Stock Solutions (Alkyne, Azide, CuSO4, Na-Ascorbate) B 2. Add Alkyne, Azide, & Buffer to separate reaction vials A->B C 3. Premix CuSO4 and Ligand (e.g., THPTA) B->C D 4. Add CuSO4/Ligand mixture to each vial C->D E 5. Initiate with Na-Ascorbate (Start timer) D->E F 6. Monitor by TLC/LC-MS at timed intervals E->F G 7. Quench, Extract, & Purify F->G

Caption: Workflow for comparative kinetic analysis.

Methodology:

  • Reagent Preparation: Prepare 1 M stock solutions of phenylacetylene, 4-fluorophenylacetylene, and benzyl azide in a 1:1 mixture of t-butanol and water. Prepare a 100 mM solution of sodium ascorbate in water and a catalyst solution containing 20 mM CuSO₄ and 100 mM THPTA ligand in water.[4][5]

  • Reaction Setup: In two separate vials, add benzyl azide (1.0 mmol) and either phenylacetylene (1.1 mmol) or 4-fluorophenylacetylene (1.1 mmol).

  • Catalyst Addition: To each vial, add the CuSO₄/THPTA solution (0.05 mmol Cu).

  • Initiation: Initiate the reaction by adding the sodium ascorbate solution (0.1 mmol) to each vial simultaneously and start a timer.

  • Monitoring: Withdraw aliquots from each reaction at regular intervals (e.g., 5, 15, 30, 60 minutes). Quench with an EDTA solution and analyze by LC-MS or ¹H NMR to determine the conversion percentage.

  • Workup: After completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.[3]

Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, typically between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst.[6][7]

Mechanistic Insight: The mechanism involves two interconnected catalytic cycles.[6] A key step in the copper cycle is the deprotonation of the terminal alkyne by a base to form a copper acetylide. The acidity of the acetylenic proton is crucial. The strong electron-withdrawing nature of the fluorine atom in 4-fluorophenylacetylene increases the acidity of this proton compared to non-fluorinated phenylacetylene. This facilitates the formation of the copper acetylide intermediate, which can lead to faster reaction rates. However, for highly fluorinated aryls, the Sonogashira coupling can become inefficient, suggesting a more complex interplay of factors.[8]

Experimental Data Summary:

Aryl HalideAlkyneConditionsYieldReference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃N, 25°C96%[9]
Iodobenzene4-FluorophenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃N, 25°C~95% (expected)N/A
4-Bromo-fluorobenzenePhenylacetylenePd-catalyst, base, DMSO, RT80-90%[10]

While direct kinetic comparisons are scarce, the increased acidity of the fluorinated alkyne is expected to favor the reaction, particularly in copper-free protocols where deprotonation can be rate-limiting.[11]

Polymerization

The polymerization of phenylacetylene derivatives can yield materials with interesting electronic and physical properties. Fluorine substitution plays a significant role in influencing both the polymerization process and the final properties of the polymer.

Influence on Polymerization and Properties:

  • Reactivity: Studies have shown that fluorinated phenylacetylenes, such as (p-fluorophenyl)acetylene (p-FPA), can be polymerized using catalysts like W(CO)₆ activated by UV irradiation.[12]

  • Polymer Properties: The incorporation of fluorine atoms into the polymer backbone generally enhances thermal stability and modifies electronic properties. For instance, fluorinated poly(diphenylacetylene) membranes exhibit significantly higher gas permeability compared to their non-fluorinated counterparts.[13] This is a critical property for applications in gas separation and sensor technology.

Comparative Polymerization Data:

MonomerCatalyst SystemPolymer YieldMolecular Weight (Mw)Reference
PhenylacetyleneRh(I) complexesHighUp to 2.4 x 10⁵[14]
(p-Fluorophenyl)acetyleneW(CO)₆ / CCl₄ / hν55%1.1 x 10⁵[12]

Conclusion: A Guide to Strategic Reagent Selection

The choice between phenylacetylene and its fluorinated analogs is a strategic decision that should be guided by the specific demands of the chemical transformation.

  • Choose Fluorinated Phenylacetylene for:

    • Accelerating electron-demand reactions like [3+2] cycloadditions.

    • Enhancing the acidity of the terminal proton, potentially benefiting metal-catalyzed couplings.

    • Imparting specific properties to polymers, such as increased thermal stability and gas permeability.

  • Choose Non-Fluorinated Phenylacetylene for:

    • Baseline or standard applications where the electronic effects of fluorine are not required or desired.

    • Reactions where an electron-rich alkyne is mechanistically favored.

    • Cost-sensitive, large-scale syntheses where the parent compound is more economical.

By understanding the fundamental electronic impact of fluorine substitution, researchers can better predict reaction outcomes, optimize conditions, and design more efficient and innovative synthetic routes.

References

  • Muramatsu, H., Ueda, T., & Ito, K. (1985). Polymerization of Some Fluorine-Containing Phenylacetylenes. Macromolecules, 18(8), 1634–1635. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Tang, B. Z., et al. (2005). Synthesis and Properties of F-Containing Poly(diphenylacetylene) Membranes. Macromolecules, 38(20), 8282–8291. [Link]

  • ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • Polymer Chemistry. (n.d.). Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP. Royal Society of Chemistry. [Link]

  • Pérez-Temprano, M. H., et al. (2012). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society, 134(30), 12692–12704. [Link]

  • baseclick. (n.d.). Protocols. [Link]

  • ResearchGate. (n.d.). The homopolymerization of phenylacetylene yielding highly stereoregular... [Link]

  • Baum, K., Cheng, P. G., Hunadi, R. J., & Bedford, C. D. (1982). Polymerization of Fluorinated Diacetylenes. DTIC. [Link]

  • ResearchGate. (n.d.). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. [Link]

  • ResearchGate. (n.d.). The electronic spectra of aryl olefins: A theoretical study of phenylacetylene. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • The Journal of Physical Chemistry A. (2007). Gas-Phase Electronic Spectra of Two Substituted Benzene Cations: Phenylacetylene+ and 4-Fluorostyrene+. ACS Publications. [Link]

  • The Sonogashira Coupling. (n.d.). [Link]

  • MDPI. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. [Link]

  • CORE. (n.d.). Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition. [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Beilstein Journals. (2025). Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5469-5483. [Link]

  • A Study of Effects Unique Fluorine in Organic Reactions. (n.d.). [Link]

  • Houk, K. N., et al. (2015). 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles. The Journal of Organic Chemistry, 80(8), 4054–4064. [Link]

  • ChemBK. (2024). Phenylacetylene. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. [Link]

  • ResearchGate. (n.d.). Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition. [Link]

  • Wikipedia. (n.d.). Phenylacetylene. [Link]

  • PubMed. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. [Link]

  • ResearchGate. (n.d.). Structures of phenylacetylene and fluorophenylacetylenes considered in the present work. [Link]

  • lookchem. (n.d.). Cas 536-74-3,Phenylacetylene. [Link]### A Researcher's Guide to Reactivity: Fluorinated vs. Non-Fluorinated Phenylacetylene

For scientists and professionals in drug development and materials science, phenylacetylene serves as a critical structural motif and versatile synthetic intermediate. The strategic introduction of fluorine to the phenyl ring, creating analogs such as 4-fluorophenylacetylene, offers a subtle yet powerful tool to modulate molecular properties. This guide provides an objective comparison of the reactivity profiles of these two classes of alkynes, supported by experimental data, to inform rational reagent selection in your research endeavors.

The Fundamental Influence of Aromatic Fluorination

The reactivity of the terminal alkyne in phenylacetylene is intrinsically linked to the electronic character of the phenyl ring. Fluorine, as the most electronegative element, imparts a unique electronic signature through a combination of two opposing effects:

  • Potent Inductive Withdrawal (-I): Through the sigma-bond framework, fluorine strongly pulls electron density away from the aromatic ring. This effect is dominant, making the attached acetylenic carbons more electron-deficient (electrophilic).

  • Weak Mesomeric Donation (+M): The lone pair electrons on fluorine can participate in resonance, donating electron density back into the ring's π-system. However, this effect is significantly overshadowed by the inductive withdrawal.

The net outcome is a significant polarization of the molecule, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO).[15] This fundamental electronic shift is the primary driver for the observed differences in chemical reactivity.

G cluster_non_fluorinated Phenylacetylene cluster_fluorinated 4-Fluorophenylacetylene PA_Ring Phenyl Ring (Slightly Donating) PA_Alkyne C≡C-H (Relatively Electron-Rich) PA_Ring->PA_Alkyne π-System Influence Reactivity_PA Enhanced Nucleophilicity PA_Alkyne->Reactivity_PA Favors reactions with electrophiles FPA_Ring Fluorinated Phenyl Ring (Net Electron-Withdrawing) FPA_Alkyne C≡C-H (Electron-Deficient) FPA_Ring->FPA_Alkyne Strong Inductive Withdrawal (-I) FPA_Ring->FPA_Alkyne Weak Mesomeric Donation (+M) Reactivity_FPA Enhanced Electrophilicity FPA_Alkyne->Reactivity_FPA Favors reactions with nucleophiles G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction & Analysis A Prepare Stock Solutions: - Alkyne (PA & FPA) - Benzyl Azide - CuSO₄/THPTA - Sodium Ascorbate B Combine Alkyne, Azide, and Buffer in Vials A->B C Add CuSO₄/THPTA Solution B->C D Initiate with Sodium Ascorbate (Start Timer) C->D E Monitor Conversion vs. Time (TLC, LC-MS) D->E F Quench, Extract, Purify E->F

Caption: Experimental workflow for kinetic comparison.

Detailed Methodology:

  • Reagent Preparation: Prepare 1.0 M stock solutions of phenylacetylene, 4-fluorophenylacetylene, and benzyl azide in a suitable solvent mixture (e.g., t-BuOH/H₂O). Prepare fresh aqueous solutions of the catalyst (e.g., 20 mM CuSO₄ premixed with 100 mM THPTA ligand) and the reducing agent (100 mM sodium ascorbate). [4][5]2. Reaction Setup: In two identical reaction vessels, place benzyl azide (1.0 equiv) and the corresponding alkyne (1.1 equiv).

  • Catalyst Loading: Add the CuSO₄/THPTA solution to achieve a catalyst loading of 1-5 mol%.

  • Initiation and Monitoring: Initiate both reactions simultaneously by adding the sodium ascorbate solution (10 mol%). Immediately begin monitoring by withdrawing aliquots at set time points (e.g., 2, 5, 10, 20, 30 minutes). Quench the aliquots and analyze by a suitable method (TLC, GC-MS, or ¹H NMR) to determine the percent conversion.

  • Product Isolation: Upon reaction completion, perform a standard aqueous workup, extract the product with a solvent like ethyl acetate, dry the organic layer, and purify by silica gel chromatography. [3]

Sonogashira Cross-Coupling

The Sonogashira coupling is a cornerstone reaction for the synthesis of aryl alkynes, employing a palladium catalyst and typically a copper(I) co-catalyst. [6][7] Mechanistic Causality: The mechanism involves two interconnected catalytic cycles. [6]A critical step is the deprotonation of the terminal alkyne to form a copper acetylide, which then engages in transmetalation with the palladium center. The acidity of this terminal proton is paramount. The powerful inductive effect of the fluorine atom increases the acidity of the acetylenic proton in 4-fluorophenylacetylene relative to the non-fluorinated parent. This facilitates easier deprotonation and can lead to faster reaction rates, especially in cases where this step is rate-limiting. However, it is noteworthy that for heavily fluorinated aryl halides, the Sonogashira reaction can become inefficient, indicating a complex balance of electronic factors. [8] Data Summary: Performance in Sonogashira Coupling

Aryl HalideAlkyne SubstrateTypical ConditionsYieldSupporting Sources
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃N, RT96%[9]
4-IodofluorobenzenePhenylacetylenePd-catalyst, base, RTHigh[10]
Various Aryl FluoridesTerminal AlkynesPd-catalyzed, LiHMDS baseModerate-Excellent[11]
Polymerization Reactions

The polymerization of phenylacetylene monomers is a route to conjugated polymers with valuable optical and electronic properties. Fluorine substitution serves as a key strategy to tune these properties.

Influence on Polymerization and Material Properties:

  • Polymerizability: Fluorinated phenylacetylenes, including (p-fluorophenyl)acetylene, have been successfully polymerized using transition-metal catalysts such as those based on tungsten and rhodium. [12][14]* Polymer Characteristics: The inclusion of fluorine atoms into the polymer structure can significantly enhance thermal stability and alter material properties. For example, fluorinated poly(diphenylacetylene) membranes show markedly improved gas permeability coefficients compared to their non-fluorinated analogues, a crucial feature for advanced separation technologies. [13] Data Summary: Comparative Polymerization

MonomerCatalyst SystemPolymer Yield (%)Molecular Weight (Mw)Supporting Sources
PhenylacetyleneRh(I)-vinyl complexesHighUp to 2.4 × 10⁵[14]
(p-Fluorophenyl)acetyleneW(CO)₆ / CCl₄ / UV light551.1 × 10⁵[12]

Conclusion and Recommendations for Researchers

The decision to use a fluorinated or non-fluorinated phenylacetylene should be a deliberate one, based on the specific mechanistic demands of the planned reaction and the desired properties of the final product.

  • Employ Fluorinated Phenylacetylene to:

    • Accelerate reactions where the alkyne acts as an electrophile or in cycloadditions with electron-rich partners.

    • Increase the acidity of the terminal C-H bond, potentially improving rates in deprotonation-dependent processes like the Sonogashira coupling.

    • Engineer specific material properties in polymers, such as enhanced thermal stability or gas permeability.

  • Employ Non-Fluorinated Phenylacetylene for:

    • Baseline applications where the inherent reactivity of the parent alkyne is sufficient.

    • Reactions where the alkyne is intended to function as a nucleophile.

    • Cost-driven, large-scale syntheses where the parent compound provides a significant economic advantage.

A thorough understanding of fluorine's electronic effects empowers chemists to move beyond simple substitution and towards the rational design of molecules and materials with precisely tailored reactivity and function.

References

  • Muramatsu, H., Ueda, T., & Ito, K. (1985). Polymerization of Some Fluorine-Containing Phenylacetylenes. Macromolecules, 18(8), 1634–1635. Available from: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available from: [Link]

  • Tang, B. Z., et al. (2005). Synthesis and Properties of F-Containing Poly(diphenylacetylene) Membranes. Macromolecules, 38(20), 8282–8291. Available from: [Link]

  • ChemHelpASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Pérez-Temprano, M. H., et al. (2012). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. Journal of the American Chemical Society, 134(30), 12692–12704. Available from: [Link]

  • ResearchGate. (n.d.). The homopolymerization of phenylacetylene yielding highly stereoregular polyphenylacetylene with cis-transoidal configuration. Available from: [Link]

  • ResearchGate. (n.d.). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Studocu. (n.d.). The Sonogashira Coupling. Available from: [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1532. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. 21, 57. Available from: [Link]

  • Houk, K. N., et al. (2015). 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles. The Journal of Organic Chemistry, 80(8), 4054–4064. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Ethynyl-2,3,4-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile & Hazard Logic

As a Senior Application Scientist, I prioritize understanding the why behind safety protocols. 1-Ethynyl-2,3,4-trifluorobenzene (Structure: a phenyl ring with three fluorine atoms at positions 2, 3, and 4, and a terminal alkyne at position 1) presents a dual-threat profile often underestimated in standard synthesis:

  • Thermodynamic Instability (The Alkyne): The terminal ethynyl group (

    
    ) is inherently energetic. In the presence of certain metals (Copper, Silver), it can form shock-sensitive metal acetylides. Furthermore, the electron-withdrawing nature of the three fluorine atoms increases the acidity of the acetylenic proton, potentially accelerating these metallation reactions compared to non-fluorinated analogs.
    
  • Combustion Toxicity (The Fluorines): While the compound is flammable (likely Flash Point

    
     based on analogs like 1-ethynyl-4-fluorobenzene), the critical risk is thermal decomposition . Upon burning, the C-F bonds rupture to release Hydrogen Fluoride (HF)  gas, a corrosive systemic toxin that requires specific emergency countermeasures beyond standard fire safety.
    
Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is calibrated for the specific permeation and toxicity risks of fluorinated aromatic alkynes.

PPE CategoryRecommendationScientific Rationale
Hand Protection Primary: Nitrile (min 0.11 mm thickness) Secondary (Immersion): Silver Shield® / 4H® (Laminate)Fluorinated aromatics can permeate standard latex rapidly. Nitrile offers splash protection. For scale-up (>5g) or prolonged handling, laminate liners prevent permeation of the organic solvent carrier and the fluorinated monomer.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses are inadequate due to the volatility of the compound. Goggles seal the eyes against vapors and potential HF-containing smoke in a fire event.
Respiratory Fume Hood (Engineering Control) Backup: NIOSH-approved respirator with OV/AG cartridges The "AG" (Acid Gas) designation is critical here. If the compound burns or decomposes, it releases HF. A standard Organic Vapor (OV) cartridge will not stop HF.
Body Defense Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend)Synthetic lab coats (polyester) melt into skin during flash fires. Given the flammability of terminal alkynes, FR cotton or Nomex is mandatory.
Operational Protocol: The "Zero-Static" Workflow

Handling terminal alkynes requires strict control over static electricity and metal contact.

A. Storage & Stability
  • Temperature: Store at 2–8°C . Terminal alkynes can slowly polymerize or decompose at room temperature.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative coupling (Glaser coupling) or formation of unstable peroxides.

  • Container: Use glass or Teflon (PTFE) containers. NEVER use metal containers or spatulas containing Copper, Silver, or Mercury.

B. Transfer & Reaction Setup (Step-by-Step)
  • Engineering Check: Verify fume hood face velocity is >100 fpm.

  • Grounding: If transferring >100 mL, ground the receiving vessel to prevent static discharge ignition of vapors.

  • Tool Selection: Use glass pipettes or stainless steel (316L) spatulas only. Avoid brass fittings (contains Copper) on regulators or lines contacting the vapor.

  • Quenching: If the reaction involves deprotonation (e.g., using n-BuLi), quench excess base carefully. The resulting acetylide anion is highly reactive.[1]

C. Visualization: Safe Handling Logic

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "No Copper" rule and HF mitigation.

SafeHandling cluster_emergency Emergency Event (Fire/Spill) Start Start: 1-Ethynyl-2,3,4-trifluorobenzene CheckMetal CHECK: Equipment Material Start->CheckMetal CopperAlert STOP: Brass/Copper/Silver Detected (Risk: Explosive Acetylides) CheckMetal->CopperAlert Contains Cu/Ag SafeMat Pass: Glass/PTFE/Stainless Steel 316L CheckMetal->SafeMat Inert Material Process Process: Synthesis/Transfer (Under Inert Atmosphere) SafeMat->Process Waste Disposal Phase Process->Waste Incineration High-Temp Incineration (Must handle F-content) Waste->Incineration Do NOT sewer Fire Fire/Decomposition HF_Risk WARNING: HF Gas Release Fire->HF_Risk Response Use Calcium Gluconate (Skin) Use AG-Rated Respirator HF_Risk->Response

Figure 1: Decision logic for material compatibility and emergency response pathways.

Emergency Response: The "HF Factor"

Most labs are prepared for solvent fires but not for fluorinated combustion .

  • In Case of Fire: Do NOT rely solely on a standard ABC extinguisher if the fire is large. Use CO2 or dry chemical.[2][3][4] Evacuate immediately. The smoke contains HF.

  • Skin Exposure (Post-Fire/Spill): If the compound has burned or decomposed on skin:

    • Wash with copious water for 5 minutes.

    • Apply Calcium Gluconate Gel (2.5%) immediately. This binds the fluoride ions, preventing deep tissue necrosis and systemic hypocalcemia.

    • Seek emergency medical attention.[2][4][5]

Disposal Protocols

Do not dispose of down the drain. Fluorinated compounds are persistent and regulated.

  • Segregation: Keep waste separate from heavy metal waste streams (to prevent acetylide formation in the waste drum).

  • Labeling: Label clearly as "Flammable Organic Waste - Fluorinated."

  • Destruction: The waste must be sent to a facility capable of High-Temperature Incineration (>1100°C) with flue gas scrubbing. Standard incineration may not fully destroy the C-F bond or may release HF into the atmosphere [1].

References
  • United States Environmental Protection Agency (EPA). (2024).[6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link][7]

  • Organic Syntheses. (2004).[8] Preparation of Cyanoalkynes: Safety Cautions. Coll. Vol. 10, p.645.[8] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.